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  • Product: 4-Methyltetradecane
  • CAS: 25117-24-2

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Analytical Profiling of 4-Methyltetradecane: A Comprehensive Technical Guide

Executive Summary 4-Methyltetradecane is a branched saturated hydrocarbon (alkane) that has garnered significant attention across diverse scientific disciplines, ranging from petrochemical engineering to clinical metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyltetradecane is a branched saturated hydrocarbon (alkane) that has garnered significant attention across diverse scientific disciplines, ranging from petrochemical engineering to clinical metabolomics. Structurally characterized by a 14-carbon backbone with a methyl substitution at the C4 position, this compound exhibits unique physicochemical properties compared to its linear isomer, n-pentadecane. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for the synthesis, isolation, and analytical quantification of 4-methyltetradecane, particularly emphasizing its emerging role as a volatile organic compound (VOC) biomarker in [1] and [2].

Physicochemical Profiling and Molecular Architecture

The molecular architecture of 4-methyltetradecane fundamentally dictates its volatility, boiling point, and interaction with stationary phases in chromatographic systems. The methyl branch disrupts the highly ordered packing typically seen in straight-chain alkanes, thereby lowering its melting point and altering its vapor pressure profile[3].

To facilitate rapid reference for experimental design, the core quantitative data for 4-methyltetradecane is summarized in the table below, grounded in data from the [4] and [5].

PropertyValueScientific Implication
IUPAC Name 4-MethyltetradecaneIndicates a 14-carbon chain with a C4 methyl branch.
Molecular Formula C₁₅H₃₂Classifies the molecule as a saturated paraffin.
Molecular Weight 212.4146 g/mol Critical for mass spectrometry precursor ion targeting[4].
Monoisotopic Mass 212.2504 DaUsed for high-resolution exact mass (HRMS) validation[5].
CAS Registry Number 25117-24-2Universal identifier for chemical procurement and safety[4].
Estimated Boiling Point ~264.2 °CDetermines GC oven temperature programming[3].
IUPAC InChIKey ITVMHPMCNRGCIY-UHFFFAOYSA-NEnables automated database cross-referencing[4].

Targeted Synthesis: Mechanistic Design and Validation

The de novo synthesis of highly pure 4-methyltetradecane is often required when commercial analytical standards are unavailable. The most robust and regioselective approach utilizes a Grignard cross-coupling reaction followed by dehydration and catalytic hydrogenation[6].

Causality of Reagent Selection
  • Solvent (Tetrahydrofuran - THF): THF is explicitly chosen over diethyl ether because its oxygen lone pairs strongly coordinate with the magnesium center, stabilizing the bulky decylmagnesium bromide complex.

  • Catalyst (Pd/C): Palladium on carbon is selected for the final hydrogenation step because it provides quantitative conversion of the intermediate alkene to the alkane without inducing unwanted skeletal isomerization.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system to ensure product integrity at every stage.

  • Grignard Reagent Preparation:

    • Action: React 1-bromodecane with magnesium turnings in anhydrous THF under an inert argon atmosphere to form decylmagnesium bromide.

    • Self-Validation Checkpoint: Perform a Gilman titration prior to the next step to confirm the exact molarity of the active Grignard reagent.

  • Nucleophilic Addition:

    • Action: Slowly add 2-pentanone dropwise to the Grignard reagent at 0 °C. The decyl anion attacks the C2 carbonyl carbon of 2-pentanone.

    • Self-Validation Checkpoint: Quench a micro-aliquot and analyze via Thin-Layer Chromatography (TLC). The complete disappearance of the 2-pentanone spot confirms reaction completion, yielding the intermediate 4-methyltetradecan-4-ol.

  • Acid-Catalyzed Dehydration:

    • Action: Reflux the tertiary alcohol with a catalytic amount of p-toluenesulfonic acid (pTSA) to eliminate water, producing a mixture of 4-methyltetradecene isomers.

  • Catalytic Hydrogenation:

    • Action: Dissolve the alkene mixture in ethyl acetate and stir under a hydrogen atmosphere (1 atm) with 10% Pd/C catalyst for 12 hours.

    • Self-Validation Checkpoint: Filter the catalyst and analyze the crude product via ¹H-NMR. The absolute absence of vinylic protons (δ 4.5–6.5 ppm) validates the complete reduction to 4-methyltetradecane.

  • Purification:

    • Action: Isolate the final product via fractional vacuum distillation.

SynthesisWorkflow N1 Step 1: Grignard Preparation Decylmagnesium Bromide N2 Step 2: Nucleophilic Addition 2-Pentanone in THF N1->N2 N3 Intermediate 4-Methyltetradecan-4-ol N2->N3 N4 Step 3: Dehydration Acid Catalysis N3->N4 N5 Step 4: Hydrogenation H2 with Pd/C Catalyst N4->N5 N6 Final Product 4-Methyltetradecane N5->N6

Workflow for the targeted synthesis of 4-methyltetradecane.

Analytical Workflows: GC-MS Profiling in Biomarker Discovery

Recent clinical metabolomics studies have identified 4-methyltetradecane as a critical VOC biomarker in the exhaled breath of colorectal cancer (CRC) patients[1]. Furthermore, it serves as a habitat-related chemical marker for authenticating the medicinal herb Stephania tetrandra[2][7]. Isolating this trace hydrophobic compound from complex biological matrices requires a highly optimized Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Causality of Analytical Parameters
  • Extraction (SPME): SPME is utilized because it eliminates the need for liquid solvents, preventing solvent-masking effects in the chromatogram and massively concentrating trace headspace volatiles.

  • Ionization (70 eV EI): Electron Impact at 70 eV is the universal standard because it generates highly reproducible fragmentation patterns. For 4-methyltetradecane, the branch at C4 makes the cleavage of the decyl group highly favorable, producing a distinct fragmentation fingerprint that differentiates it from straight-chain alkanes.

Step-by-Step SPME-GC-MS Protocol
  • Sample Equilibration:

    • Action: Seal the biological sample (e.g., breath condensate or plant powder) in a 20 mL headspace vial. Incubate at 60 °C for 15 minutes to drive VOCs into the headspace.

    • Self-Validation Checkpoint: Spike the sample with an internal standard (e.g., D30-tetradecane) prior to sealing. This corrects for matrix effects and variations in extraction efficiency.

  • SPME Extraction:

    • Action: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.

  • Thermal Desorption & Separation:

    • Action: Desorb the fiber in the GC inlet at 250 °C for 3 minutes. Separate the analytes using a non-polar capillary column (e.g., HP-5MS) with a temperature gradient ramping from 40 °C to 280 °C.

    • Self-Validation Checkpoint: Run a blank fiber extraction prior to sample analysis to establish a baseline and rule out siloxane column bleed artifacts.

  • Mass Spectrometry Detection:

    • Action: Ionize the eluent using 70 eV EI and scan using a quadrupole mass analyzer (m/z 35 to 400).

  • Data Interpretation:

    • Action: Identify 4-methyltetradecane by matching its mass spectrum against the NIST library.

    • Self-Validation Checkpoint: A positive identification strictly requires a NIST library match factor of >850 and a Retention Index (RI) deviation of <±5 units relative to a standard alkane series (C8-C20)[7].

GCMSWorkflow S1 Sample Collection Exhaled Breath / Plant Matrix S2 Volatile Extraction SPME Fiber Equilibration S1->S2 S3 Chromatographic Separation Capillary GC Column S2->S3 S4 Ionization Electron Impact (70 eV) S3->S4 S5 Mass Analysis Quadrupole Mass Spectrometry S4->S5 S6 Data Interpretation NIST Library Matching S5->S6

GC-MS analytical workflow for isolating and identifying 4-methyltetradecane.

References

  • Title: Tetradecane, 4-methyl- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 4-methyltetradecane (C15H32) - PubChemLite Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]

  • Title: Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis Source: MDPI (Molecules) URL: [Link]

  • Title: Breath Fingerprint of Colorectal Cancer Patients Based on the Gas Chromatography–Mass Spectrometry Analysis Source: ResearchGate / MDPI (Cancers) URL: [Link]

  • Title: Supporting Information: Typical procedure for the preparation of branched alkanes Source: Wiley-VCH URL: [Link]

Sources

Exploratory

Mass Spectrum Fragmentation Pattern of 4-Methyltetradecane in Electron Ionization: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of branched aliphatic hydrocarbons is a cornerstone of petrochemical analysis, metabolomics, and environmental forensics. For monomethylalkanes such as 4-methyltetradecane ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of branched aliphatic hydrocarbons is a cornerstone of petrochemical analysis, metabolomics, and environmental forensics. For monomethylalkanes such as 4-methyltetradecane ( C15​H32​ ), standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) presents a unique challenge: the molecular ion is highly unstable and often undetectable. As a Senior Application Scientist, I have designed this whitepaper to decode the mechanistic fragmentation pathways of 4-methyltetradecane. By understanding the thermodynamic drivers behind α -cleavage and utilizing specific diagnostic ions (m/z 71 and 169), researchers can confidently identify this molecule even within complex matrices.

Thermodynamic Drivers of Electron Ionization in Alkanes

In traditional GC-MS, molecules eluting from the gas chromatograph are bombarded with electrons at 70 electron volts (eV). This energy far exceeds the ionization potential of typical alkanes (~10 eV) and the carbon-carbon bond dissociation energy (~3.6 eV). Consequently, the initial radical cation ( M+∙ ) possesses immense internal energy and immediately undergoes unimolecular decomposition.

For linear alkanes, this results in a predictable cascade of Cn​H2n+1+​ ions separated by 14 Da (m/z 43, 57, 71, 85, etc.). However, branched alkanes like 4-methyltetradecane deviate from this pattern due to . This fundamental mass spectrometric principle dictates that during homolytic bond cleavage, the positive charge will preferentially remain on the fragment possessing the lowest ionization energy. Because secondary carbocations are significantly more stable than primary carbocations, fragmentation is highly localized at the tertiary carbon (the branch point).

Mechanistic Fragmentation Pathway of 4-Methyltetradecane

4-Methyltetradecane has a molecular weight of 212.4 g/mol . Its structure features a 14-carbon straight chain with a methyl group attached to the 4th carbon. The tertiary nature of C4 creates a thermodynamic "weak point" where α -cleavage is dominant.

The α -Cleavage Reactions

The fragmentation of the M+∙ ion (m/z 212) occurs via three competitive α -cleavage pathways adjacent to the C4 branch:

  • C4-C5 Bond Cleavage (The Dominant Pathway): The most favorable reaction is the expulsion of the largest neutral radical. Cleavage here ejects a decyl radical ( ∙C10​H21​ , 141 Da). The charge is retained on the branched fragment, generating a highly stable secondary pentyl cation ( [C5​H11​]+ ) at m/z 71 . This ion typically constitutes the base peak (100% relative abundance) of the spectrum.

  • C3-C4 Bond Cleavage (The Diagnostic Pathway): Cleavage on the opposite side of the branch ejects a propyl radical ( ∙C3​H7​ , 43 Da), leaving a secondary dodecyl cation ( [C12​H25​]+ ) at m/z 169 . While less abundant than m/z 71 due to the smaller size of the leaving radical, m/z 169 is the critical diagnostic marker that unambiguously locates the methyl branch at the C4 position.

  • C4-Methyl Bond Cleavage (The Trace Pathway): The loss of the methyl radical ( ∙CH3​ , 15 Da) yields a tetradecyl cation at m/z 197 . Because expelling a small methyl radical is thermodynamically less favorable than expelling longer alkyl chains, this peak is usually of low intensity.

Fragmentation M Molecular Ion (M+•) 4-Methyltetradecane m/z 212 C4C5 α-Cleavage (C4-C5) Loss of •C10H21 (141 Da) M->C4C5 Major Pathway C3C4 α-Cleavage (C3-C4) Loss of •C3H7 (43 Da) M->C3C4 Minor Pathway C4Me α-Cleavage (C4-CH3) Loss of •CH3 (15 Da) M->C4Me Trace Pathway F71 Pentyl Cation [C5H11]+ m/z 71 (Base Peak) C4C5->F71 F169 Dodecyl Cation [C12H25]+ m/z 169 C3C4->F169 F197 Tetradecyl Cation [C14H29]+ m/z 197 C4Me->F197

Fig 1: Mechanistic fragmentation pathway of 4-methyltetradecane in 70 eV electron ionization.

Quantitative Data Presentation

The table below summarizes the theoretical and empirically observed diagnostic ions for 4-methyltetradecane, cross-referenced with data from the .

Fragment Ionm/zNeutral LossFormulaRelative AbundanceDiagnostic Value
Molecular Ion 212None [C15​H32​]+∙ < 1%Indicates molecular weight (often absent).
Tetradecyl Cation 197 ∙CH3​ (15 Da) [C14​H29​]+ Low (< 5%)Trace α -cleavage of the methyl branch.
Dodecyl Cation 169 ∙C3​H7​ (43 Da) [C12​H25​]+ Moderate (10-20%)Confirms the branch position at C4.
Pentyl Cation 71 ∙C10​H21​ (141 Da) [C5​H11​]+ 100% (Base Peak)Primary diagnostic ion for C4 substitution.

Note: Secondary fragmentations (e.g., loss of alkenes from primary fragments) will also produce standard alkane series peaks at m/z 43, 57, and 85.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To accurately characterize 4-methyltetradecane and prevent misidentification with closely eluting isomers (e.g., 3-methyltetradecane or 5-methyltetradecane), a rigorous, self-validating protocol must be employed.

Step-by-Step Methodology

Step 1: Sample Preparation & Dilution

  • Action: Dilute the sample in a high-purity, non-polar solvent (e.g., n-hexane) to a concentration of 10–50 µg/mL.

  • Causality: High concentrations lead to column overloading and space-charge effects in the ion source. This can trigger ion-molecule reactions that artificially generate [M+H]+ peaks (m/z 213), confounding the interpretation of the already weak molecular ion.

Step 2: Gas Chromatographic Separation

  • Action: Utilize a non-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m × 0.25 mm ID × 0.25 µm film). Inject 1 µL in splitless mode (Inlet: 250°C). Program the oven from 60°C (hold 2 min) to 300°C at 10°C/min.

  • Causality: Monomethylalkanes are structural isomers with nearly identical boiling points. A non-polar stationary phase separates them strictly by dispersion forces, allowing baseline resolution based on subtle differences in molecular surface area.

Step 3: Mass Spectral Acquisition

  • Action: Set the EI source to 70 eV and 230°C. Scan the quadrupole from m/z 35 to 300.

  • Causality: 70 eV is the universal standard, ensuring the resulting spectra can be matched against . The scan range intentionally excludes m/z 1–34 to prevent detector saturation from the Helium carrier gas (m/z 4) and atmospheric background.

Step 4: Data Deconvolution & Self-Validation (Expert Insight)

  • Action: Perform Extracted Ion Chromatography (EIC) specifically for m/z 71 and m/z 169.

  • Causality: In complex petrochemical matrices, the Total Ion Chromatogram (TIC) is often saturated. Extracting the exact α -cleavage diagnostic ions provides a highly specific retention time lock. Furthermore, to validate the missing molecular mass (m/z 212), analysts should run a secondary injection using Chemical Ionization (CI) with methane gas to gently yield the [M+H]+ pseudo-molecular ion at m/z 213.

GCMSWorkflow S1 1. Sample Prep Dilution in Hexane S2 2. GC Separation Non-polar Capillary S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole Filter S3->S4 S5 5. Data Output m/z 71 & 169 Extraction S4->S5

Fig 2: Step-by-step GC-EI-MS experimental workflow for monomethylalkane characterization.

Conclusion

The identification of 4-methyltetradecane via EI-MS requires looking past the absence of a molecular ion and focusing on the thermodynamically driven α -cleavage fragments. By isolating the m/z 71 base peak and the m/z 169 diagnostic peak, analysts can confidently map the methyl branch to the C4 position. Coupling this mechanistic understanding with rigorous chromatographic separation ensures high-fidelity structural elucidation in even the most complex hydrocarbon mixtures.

References

  • National Institute of Standards and Technology (NIST). Tetradecane, 4-methyl- (NIST Chemistry WebBook, SRD 69). Retrieved from:[Link]

  • Cooks, R. G., et al. Ionization Energy Determination by the Kinetic Method. Analytical Chemistry (1996). Retrieved from:[Link]

  • Zhang, L., et al. Dissimilarity analysis and automatic identification of monomethylalkanes from gas chromatography mass spectrometry data. Analytica Chimica Acta (2009). Retrieved from:[Link]

  • Kenig, F., et al. Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples. Proceedings of the National Academy of Sciences (2001). Retrieved from:[Link]

Foundational

The Chemical Ecology and Biosynthesis of 4-Methyltetradecane in Insect Cuticular Hydrocarbons: A Technical Guide

Executive Summary Insect cuticular hydrocarbons (CHCs) represent a highly sophisticated evolutionary adaptation, serving dual roles as a primary barrier against abiotic stress (desiccation) and as a complex medium for ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Insect cuticular hydrocarbons (CHCs) represent a highly sophisticated evolutionary adaptation, serving dual roles as a primary barrier against abiotic stress (desiccation) and as a complex medium for chemical communication. Among these lipids, methyl-branched hydrocarbons (MBCHs) like 4-methyltetradecane ( C15​H32​ ) are critical for species recognition, mate selection, and social cohesion[1]. This whitepaper provides an in-depth mechanistic analysis of the biosynthesis, ecological function, and analytical profiling of 4-methyltetradecane, designed for researchers and application scientists in chemical ecology and targeted drug/agrochemical development.

Introduction to Insect Cuticular Hydrocarbons (CHCs)

Insects possess a lipid-rich epicuticular layer that interfaces directly with their environment. While straight-chain alkanes (n-alkanes) primarily control trans-cuticular water movement, unsaturated compounds and methyl-branched hydrocarbons are the primary drivers of insect chemical communication[2].

4-Methyltetradecane is a naturally occurring monomethylalkane found in the cuticular profiles, exocrine gland secretions, and trophallactic fluids of various insect taxa, notably within the order Hymenoptera[3]. Its specific molecular architecture—a 14-carbon backbone with a methyl group at the 4-position—grants it unique thermodynamic properties that maintain the fluidity of the cuticular wax layer while allowing for precise volatility during pheromonal dispersion[1].

Biosynthetic Pathway of Methyl-Branched Hydrocarbons

The biosynthesis of 4-methyltetradecane is highly regulated and localized primarily in the oenocytes—specialized metabolically active cells associated with the insect epidermis[4].

Causality of the Pathway: Insects synthesize methyl-branched alkanes rather than relying exclusively on straight-chain alkanes because the methyl branches disrupt tight lipid packing. This structural disruption lowers the melting point of the cuticular wax layer, maintaining membrane fluidity at ambient temperatures[1]. Furthermore, the specific stereochemistry of the methyl branch (typically the R-enantiomer in insects) ensures precise, lock-and-key ligand-receptor binding in the olfactory sensilla of conspecifics[5].

Mechanistic Steps:

  • Precursor Substitution: The synthesis of MBCHs diverges from standard fatty acid synthesis by incorporating methylmalonyl-CoA instead of malonyl-CoA at specific points during chain elongation[4]. The propionate group for methylmalonyl-CoA is typically derived from the catabolism of branched-chain amino acids such as valine, isoleucine, or methionine[1].

  • Elongation: Fatty Acid Synthase (FAS) and elongases (ELO) extend the carbon chain to form a methyl-branched fatty acyl-CoA[6].

  • Reduction: Fatty Acyl-CoA Reductase (FAR) reduces the acyl-CoA to a corresponding long-chain aldehyde[6].

  • Oxidative Decarbonylation: In the final, defining step, a cytochrome P450 enzyme belonging to the insect-specific CYP4G subfamily catalyzes the cleavage of the carbonyl carbon. This reaction releases CO2​ and yields the terminal methyl-branched alkane (4-methyltetradecane)[6].

Biosynthesis A Amino Acid Precursors (Val, Ile, Met) B Methylmalonyl-CoA A->B Catabolism D Fatty Acid Synthase (FAS) Chain Elongation B->D Substitution C Malonyl-CoA / Acetyl-CoA C->D Standard Elongation E Methyl-branched Fatty Acyl-CoA D->E F Fatty Acyl-CoA Reductase (FAR) Reduction to Aldehyde E->F G Cytochrome P450 (CYP4G) Oxidative Decarbonylation F->G H 4-Methyltetradecane (C15H32) G->H -CO2

Caption: Biosynthetic pathway of 4-methyltetradecane via CYP4G-mediated oxidative decarbonylation.

Ecological and Behavioral Significance

In social insects, CHCs are not limited to the external cuticle. Recent mass spectrometry studies have demonstrated that 4-methyltetradecane is actively transferred between colony members via trophallaxis (mouth-to-mouth fluid exchange)[7].

In the Florida carpenter ant (Camponotus floridanus), 4-methyltetradecane is a prominent component of both the cuticular profile and the trophallactic fluid, serving as a decentralized mechanism for homogenizing colony odor and regulating nestmate recognition[3]. It is also found in the Dufour gland secretions of desert-dwelling ants (Cataglyphis spp.), where it acts alongside other hydrocarbons and esters as a chemotaxonomic marker[8].

Table 1: Quantitative and Qualitative Occurrence of 4-Methyltetradecane

Species / SourceBiological MatrixFunctional RoleRelative Abundance / Retention Index
Camponotus floridanus (Ant)Cuticle & Trophallactic FluidNestmate recognition, colony odor homogenizationHigh (Peak RT: 14.34 min)[7]
Cataglyphis bicolor group (Ant)Dufour Gland SecretionChemotaxonomic marker, communicationTrace (0.1 - 0.2%)[8]
Bemisia tabaci (Whitefly interaction)Plant Volatiles (HIPVs)Herbivore-induced plant volatile (HIPV)Present (RT: 22.19 min)[9]

Analytical Methodologies: Extraction and GC-MS Profiling

Accurate quantification and structural elucidation of 4-methyltetradecane require rigorous analytical frameworks. The following protocol outlines a self-validating system for CHC extraction and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Causality of Experimental Choices:

  • Solvent Selection (Hexane): Hexane is strictly non-polar. It efficiently solubilizes highly hydrophobic CHCs like 4-methyltetradecane without co-extracting polar internal lipids (e.g., phospholipids) or structural proteins, ensuring a clean chromatogram[10].

  • Solid-Phase Microextraction (SPME): Used as an orthogonal validation technique. SPME allows for solvent-free, non-destructive sampling of the insect's headspace, capturing volatile CHCs exactly as they are emitted biologically[9].

  • DB-5MS Column: A weakly polar stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) is critical. It separates isomeric methylalkanes based on subtle differences in boiling points and polarizability, which a purely non-polar column might co-elute[10].

Step-by-Step Protocol:

  • Sample Preparation: Euthanize insects via cryogenic freezing (-80°C) to halt enzymatic degradation of lipids and prevent the stress-induced release of exocrine gland contents.

  • Solvent Extraction: Immerse whole insects in HPLC-grade n-hexane (e.g., 1 mL per 10 mg of insect mass) for exactly 10 minutes with gentle agitation. Critical Step: Prolonged extraction risks leaching internal lipids.

  • Filtration and Concentration: Remove the insect body. Pass the extract through a 0.22 µm PTFE syringe filter to remove particulate matter[10]. Concentrate the extract to 50 µL under a gentle stream of high-purity nitrogen gas.

  • Internal Standard Addition: Spike the sample with a known concentration of an unnatural straight-chain alkane (e.g., n-octadecane-d38) to normalize injection volumes and quantify recovery rates.

  • GC-MS Acquisition:

    • Inject 1 µL in splitless mode (Injector Temp: 250°C).

    • Oven Program: 40°C for 2 min, ramp at 10°C/min to 200°C, then 5°C/min to 320°C, hold for 10 min.

    • MS Conditions: Electron Impact (EI) mode at 70 eV. Scan range m/z 35–500[9].

  • Data Interpretation: Identify 4-methyltetradecane by its characteristic mass fragmentation pattern (cleavage adjacent to the methyl branch yields dominant ions) and by calculating its Kovats Retention Index (KI) relative to a standard C8​−C30​ n-alkane mixture[11].

Workflow Step1 Insect Collection & Cryogenic Freezing Step2 Non-Polar Solvent Extraction (Hexane, 10 min) Step1->Step2 Cuticular Wash Step3 Solid-Phase Microextraction (SPME) for Volatiles Step1->Step3 Headspace Step4 Sample Concentration & Filtration (0.22 µm) Step2->Step4 Step5 GC-MS Analysis (DB-5MS Column) Step3->Step5 Step4->Step5 Step6 Data Interpretation (Retention Indices & Mass Spectra) Step5->Step6

Caption: Experimental workflow for the extraction and GC-MS profiling of insect cuticular hydrocarbons.

Implications for Drug Development and Agricultural Science

Understanding the natural occurrence and biosynthesis of 4-methyltetradecane offers significant translational value. In agricultural science, synthetic analogs of species-specific MBCHs are being developed as highly targeted, eco-friendly pest control agents that disrupt mating or colony cohesion without the off-target toxicity of broad-spectrum insecticides[5]. In drug development, the enzymatic efficiency of the insect CYP4G decarbonylation pathway is being investigated for the biomanufacturing of specialized lipid nanoparticles (LNPs) and sustainable hydrocarbon-based adjuvants.

Conclusion

The presence of 4-methyltetradecane in insect cuticular hydrocarbons exemplifies the sophisticated chemical ecology of arthropods. From its precise biosynthesis via oxidative decarbonylation to its role in mediating complex social behaviors like trophallaxis, this methyl-branched alkane is a critical signaling molecule. By employing rigorous, causality-driven analytical protocols such as GC-MS and SPME, researchers can continue to decode the insect chemosphere, paving the way for innovations in biomimicry and targeted pest management.

References

  • LeBoeuf, A. C., et al. "Oral transfer of chemical cues, growth proteins and hormones in social insects." eLife, 2016. 3

  • Morgan, E. D., et al. "Dufour Gland Contents of Ants of the Cataglyphis bicolor Group." Journal of Chemical Ecology, 2001.8

  • Blomquist, G. J., & Bagneres, A. G. "Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons." Annual Review of Entomology, 2010. 1

  • Carlson, D. A., et al. "Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons." PNAS, 2015. 5

  • Wang, Y., et al. "Identification and Characterization of Hibiscus mutabilis Varieties Resistant to Bemisia tabaci and Their Resistance Mechanisms." PMC, 2023. 9

  • Kvasnička, F., et al. "Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel." ResearchGate, 2002.11

  • Wei, C.H., et al. "Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis." MDPI, 2022. 10

Sources

Exploratory

A Technical Guide to the Biosynthesis of Branched-Chain Alkanes: The Case of 4-Methyltetradecane

Introduction Branched-chain alkanes are a fascinating and vital class of lipids, particularly prominent in the epicuticle of insects where they serve a dual function. Primarily, they are critical components of the waxy l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Branched-chain alkanes are a fascinating and vital class of lipids, particularly prominent in the epicuticle of insects where they serve a dual function. Primarily, they are critical components of the waxy layer that prevents desiccation, a key adaptation for terrestrial life.[1] Beyond this structural role, they are integral to chemical communication, acting as contact pheromones that can mediate species and sex recognition, as well as social interactions.[2][3] The specific blend of these hydrocarbons, including the position and number of methyl branches, creates a unique chemical signature for a given species.[3]

This guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of internally branched-chain alkanes, using 4-methyltetradecane as a specific example. While the general principles of straight-chain hydrocarbon synthesis are well-established, the mechanisms that introduce methyl groups at specific internal positions are more nuanced. This document will dissect the enzymatic logic, from the selection of precursors to the final hydrocarbon product, offering a comprehensive resource for researchers in biochemistry, entomology, and drug development.

The Core Biosynthetic Pathway: A Multi-Stage Process

The de novo synthesis of a branched-chain alkane like 4-methyltetradecane is not a single, linear process but rather a coordinated series of enzymatic steps that can be broadly categorized into three major stages:

  • Formation of the Branched-Chain Precursor: The introduction of a methyl branch is determined early in the fatty acid synthesis pathway through the utilization of a specific extender unit.

  • Elongation of the Branched-Chain Fatty Acid: The fatty acid chain is built upon this branched foundation through a series of iterative elongation cycles.

  • Conversion to the Final Alkane: The completed fatty acid undergoes reduction and subsequent decarbonylation to yield the final hydrocarbon product.

The entire process primarily occurs in specialized cells known as oenocytes in insects.[2]

Stage 1: Genesis of the Branch - The Role of Methylmalonyl-CoA

The defining feature of 4-methyltetradecane is the methyl group at the fourth carbon position. This branch is not added to a pre-existing linear chain; rather, it is incorporated during the elongation of the fatty acid precursor. The key molecule for this is methylmalonyl-CoA .

In contrast to the synthesis of straight-chain fatty acids, which exclusively uses malonyl-CoA as the two-carbon extender unit, the biosynthesis of methyl-branched fatty acids incorporates methylmalonyl-CoA at a specific point in the elongation process.[3][4] Methylmalonyl-CoA is typically derived from the carboxylation of propionyl-CoA, a metabolite that can be generated from the catabolism of branched-chain amino acids such as valine, isoleucine, and threonine, or from odd-chain fatty acid metabolism.[5]

The enzymatic reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme.

Propionyl-CoA + ATP + HCO₃⁻ → (S)-Methylmalonyl-CoA + ADP + Pi

Stage 2: Building the Carbon Skeleton - Fatty Acid Elongation

With the necessary branched extender unit available, the fatty acid synthase (FAS) complex orchestrates the construction of the full-length fatty acid. The synthesis of what will become 4-methyltetradecane (a C15 alkane) requires a C16 methyl-branched fatty acid precursor.

The process is as follows:

  • Initiation: Fatty acid synthesis begins with a standard acetyl-CoA starter unit.

  • First Elongation: The first cycle of elongation adds a two-carbon unit from malonyl-CoA, as in typical fatty acid synthesis.

  • Incorporation of the Branch: In the second elongation cycle, the key event occurs. Instead of malonyl-CoA, methylmalonyl-CoA is used as the extender unit. The ketoacyl synthase (KS) domain of the FAS complex catalyzes the condensation, incorporating the three carbons of methylmalonyl-CoA and releasing one as CO₂. This results in a growing acyl chain with a methyl branch. The substrate specificity of the KS domain is a critical determinant of this step.[6][7]

  • Subsequent Elongations: Following the incorporation of the methyl branch, the subsequent elongation cycles proceed with the standard addition of two-carbon units from malonyl-CoA until the full-length C16 fatty acyl-ACP (acyl carrier protein) is formed.

  • Release: The final C16 methyl-branched fatty acid is released from the FAS complex by a thioesterase (TE) domain.

The resulting fatty acid for our example would be 4-methylpalmitic acid.

Stage 3: The Final Transformation - Reduction and Decarbonylation

The newly synthesized 4-methylpalmitoyl-CoA is not yet a hydrocarbon. It must undergo a two-step conversion process to yield 4-methyltetradecane.

  • Reduction to Aldehyde: The fatty acyl-CoA is first reduced to a long-chain fatty aldehyde. This reaction is catalyzed by an acyl-CoA reductase .

  • Oxidative Decarbonylation: The final and decisive step is the conversion of the C16 aldehyde to a C15 alkane. In insects, this is catalyzed by a specific family of cytochrome P450 enzymes, the CYP4G family , which function as oxidative decarbonylases.[8][9] This enzyme cleaves the carbonyl carbon from the aldehyde, releasing it as carbon dioxide and forming the final hydrocarbon, 4-methyltetradecane.[8][9]

This final step is a crucial evolutionary innovation that allowed insects to produce the vast array of cuticular hydrocarbons essential for their survival on land.[8]

Visualizing the Pathway

The following diagram illustrates the complete biosynthetic pathway for 4-methyltetradecane.

Biosynthesis_of_4_Methyltetradecane cluster_precursors Precursor Supply cluster_stage1 Stage 1: Branch Formation cluster_stage2 Stage 2: Fatty Acid Elongation cluster_stage3 Stage 3: Alkane Formation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA->FAS C16_Branched_FA 4-Methylpalmitoyl-ACP FAS->C16_Branched_FA C16_Aldehyde 4-Methylpalmitic Aldehyde C16_Branched_FA->C16_Aldehyde Acyl-ACP Reductase 4-Methyltetradecane 4-Methyltetradecane C16_Aldehyde->4-Methyltetradecane CYP4G Oxidative Decarbonylase

Caption: Biosynthetic pathway of 4-methyltetradecane.

Key Enzymes and Their Mechanistic Significance

A deeper understanding of this pathway requires a closer look at the key enzymatic players.

EnzymeStageFunction & Significance
Propionyl-CoA Carboxylase (PCC) 1A biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. The availability of propionyl-CoA, often from amino acid catabolism, is the ultimate source of the methyl branch.
Fatty Acid Synthase (FAS) 2A multi-enzyme complex responsible for the elongation of the fatty acid chain. Its β-ketoacyl-ACP synthase (KAS) domain is particularly crucial as its substrate specificity determines whether malonyl-CoA or methylmalonyl-CoA is incorporated, thus dictating the position of the methyl branch.[6][7]
Acyl-ACP Reductase 3This enzyme reduces the thioester linkage of the fatty acyl-ACP to an aldehyde. This is the preparatory step for the final decarbonylation.
CYP4G Oxidative Decarbonylase 3A member of the cytochrome P450 superfamily, this enzyme performs the final, unusual reaction of cleaving a carbon-carbon bond to release CO₂ and form the n-1 alkane.[8][9] This is the rate-limiting and defining step in insect hydrocarbon biosynthesis.

Experimental Protocol: Characterization of a Putative Methyl-Branched Fatty Acid Synthase

For researchers aiming to identify and characterize the specific FAS responsible for producing precursors for branched-chain alkanes, a heterologous expression and in vitro assay system is a robust approach.

Workflow Overview

Caption: Experimental workflow for FAS characterization.

Step-by-Step Methodology
  • Gene Identification and Cloning:

    • Identify a candidate FAS gene from an insect known to produce 4-methyltetradecane using bioinformatics tools (e.g., BLAST search against known FAS sequences).

    • Amplify the full-length coding sequence via PCR and clone it into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., 6x-His) for purification.

  • Heterologous Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

    • Grow a 1 L culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant FAS protein from the supernatant using immobilized metal affinity chromatography (IMAC) targeting the His-tag.

    • Verify the purity and size of the protein using SDS-PAGE.

  • In Vitro Fatty Acid Synthesis Assay:

    • Prepare a reaction mixture containing:

      • Purified FAS enzyme

      • Acetyl-CoA (starter)

      • Malonyl-CoA (extender)

      • [¹⁴C]-Methylmalonyl-CoA (radiolabeled branched extender)

      • Acyl Carrier Protein (ACP)

      • NADPH

      • Reaction Buffer (e.g., potassium phosphate buffer, pH 7.0)

    • Incubate the reaction at 30°C for 1-2 hours.

    • Set up a control reaction without methylmalonyl-CoA to confirm the synthesis of only straight-chain fatty acids.

  • Lipid Extraction and Analysis:

    • Stop the reaction and saponify the lipids by adding KOH.

    • Acidify the mixture and extract the free fatty acids with hexane.

    • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol for volatility.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectra will confirm the presence of methyl-branched fatty acids, and the radiolabel will trace their origin to methylmalonyl-CoA.

Conclusion

The biosynthesis of 4-methyltetradecane is a sophisticated process that showcases the metabolic versatility of organisms, particularly insects. It hijacks the conventional fatty acid synthesis machinery and modifies it through the strategic incorporation of a branched precursor, methylmalonyl-CoA. The subsequent steps of reduction and a unique P450-mediated oxidative decarbonylation complete the pathway, yielding a molecule that is critical for both survival and communication. Understanding these pathways not only deepens our knowledge of fundamental biochemistry and chemical ecology but also opens avenues for the metabolic engineering of microorganisms to produce tailored, high-value branched-chain alkanes for use as biofuels and specialty chemicals.[10]

References

  • Qiu, Y., Tittiger, C., Wicker-Thomas, C., Le Goff, G., & Blomquist, G. J. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. Proceedings of the National Academy of Sciences, 109(37), 14858-14863. [Link]

  • Zhang, J., Geng, A., & Li, Q. (2013). Molecular characterization and expression analysis of a suite of cytochrome P450 enzymes implicated in insect hydrocarbon degradation. Microbiology, 159(Pt_11), 2269-2279.
  • Scaife, J. R., Wahle, K. W., & Garton, G. A. (1978). Utilization of methylmalonate for the synthesis of branched-chain fatty acids by preparations of chicken liver and sheep adipose tissue. Biochemical Journal, 176(3), 799-804.
  • Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-61.
  • Dewulf, J., Gerin, I., Scholl, F., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(16), 2427-2447.
  • Grover, S., Turi, A., Wouda, R., & Turi, Z. (2021). Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster. G3: Genes, Genomes, Genetics, 11(9).
  • (2025). Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance.
  • Gritsch, L., & Kourist, R. (2025).
  • Gritsch, L., & Kourist, R. (2025).
  • Dewulf, J., Gerin, I., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(16), 2427-2447.
  • The Role of Cuticular Hydrocarbons in Forensic Entomology: A Mini Review. (2021).
  • Qiu, X., Janson, C. A., & Smith, W. W. (2005). Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Protein Science, 14(8), 2087-2094.
  • Wikipedia contributors. (2023). Methylmalonyl-CoA. Wikipedia, The Free Encyclopedia.
  • Cardinale, G. J., Carty, T. J., & Abeles, R. H. (1970). Effect of Methylmalonyl Coenzyme A, a Metabolite Which Accumulates in Vitamin B12 Deficiency, on Fatty Acid Synthesis. Journal of Biological Chemistry, 245(14), 3771-3775.
  • Qiu, Y., Tittiger, C., Wicker-Thomas, C., Le Goff, G., & Blomquist, G. J. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. INRAE.
  • Menzel, F., & Blüthgen, N. (2017). How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait. Proceedings of the Royal Society B: Biological Sciences, 284(1850), 20162727.
  • Dewulf, J., Gerin, I., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(16), 2427-2447.
  • Blomquist, G. J., & Tittiger, C. (2010). INSECT HYDROCARBONS BIOLOGY, BIOCHEMISTRY, AND CHEMICAL ECOLOGY.
  • Lee, J. W., & Lee, S. Y. (2016). Biobased production of alkanes and alkenes through metabolic engineering of microorganisms. Biotechnology Journal, 11(11), 1364-1372.
  • Lee, C. R., & Rock, C. O. (2021). Switching the strict substrate specificities of the β-ketoacyl-acyl carrier protein synthases, FabH and BioZ.
  • Gritsch, L., & Kourist, R. (2025).
  • Wallace, M., & Green, R. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Cell Chemical Biology, 25(9), 1156-1165.e5.
  • Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia, The Free Encyclopedia.
  • Medh, J. D. (n.d.). Fatty Acid Biosynthesis.
  • Peralta-Yahya, P. P., Zhang, F., del Cardayre, S. B., & Keasling, J. D. (2012). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. Metabolic engineering, 14(3), 298-312.
  • Fatty Acid Synthesis: Pathway and Importance. (2023). Microbe Notes.
  • Role of Enzymes in Organic Synthesis. (n.d.). ijariie.
  • Verpoorte, R., van der Heijden, R., & Memelink, J. (1998). Metabolic engineering of plant secondary metabolite pathways for the production of fine chemicals. Biotechnology Letters, 20(5), 467-474.
  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. (2023). Molecules, 28(20), 7120.
  • Metabolic Engineering of Methanotrophs for the Production of Chemicals and Fuels. (2019). Methane, 2(1), 1-18.
  • Widdel, F., & Rabus, R. (2001). Anaerobic biodegradation of saturated and aromatic hydrocarbons. Current Opinion in Biotechnology, 12(3), 259-276.
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  • Nigl, A., Sovic, L., Grgic, M., Malihan-Yap, L., Myrtollari, K., Spasic, J., ... & Kourist, R. (2025). Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin.

Sources

Foundational

Thermodynamic Profiling and Boiling Point Dynamics of 4-Methyltetradecane: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermodynamic profiling of branched alkanes not merely as a data collection exercise, but as a fundamental mapping of molecular behavior. 4-Methyltetrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of branched alkanes not merely as a data collection exercise, but as a fundamental mapping of molecular behavior. 4-Methyltetradecane (CAS: 25117-24-2) is a C15 branched alkane that serves as a critical component in synthetic aviation and diesel fuels[1], as well as a key biomarker in chemical ecology, notably identified in the trophallactic fluid of social insects[2]. Understanding its thermodynamic properties—specifically its boiling point and enthalpy of vaporization—is essential for predicting its volatility, designing fractional distillation workflows, and modeling phase transitions in both industrial and biological matrices.

This whitepaper provides an authoritative, field-proven guide to the thermodynamic properties of 4-methyltetradecane, detailing the causality behind its physical behavior and establishing self-validating experimental protocols for its characterization.

Structural Causality and Boiling Point Dynamics

The physical properties of alkanes are dictated by their molecular geometry and the resulting intermolecular forces. 4-Methyltetradecane has a molecular formula of C₁₅H₃₂ and a molecular weight of 212.4146 g/mol (3)[3].

Mechanistic Insight: The normal boiling point of 4-methyltetradecane is approximately 263.8 °C at 760 mmHg (4)[4]. When compared to its linear isomer, n-pentadecane (boiling point ~270 °C), 4-methyltetradecane exhibits a lower boiling point. Why? The methyl branch at the C4 position disrupts the uniform, linear packing of the carbon backbone. This steric hindrance reduces the effective surface area available for London dispersion forces. Consequently, less thermal energy is required to overcome these intermolecular attractions and drive the molecule from the liquid to the gas phase (5)[5].

Furthermore, the enthalpy of vaporization ( Δvap​H ) is recorded at 55.9 kJ/mol at 413 K (6)[6]. This thermodynamic parameter is vital for calculating Abraham model solute descriptors, which predict how the molecule partitions between gas and condensed phases during chemical synthesis and purification (7)[7].

Quantitative Thermodynamic Data

To facilitate rapid reference and cross-comparison, the core thermodynamic and physical properties of 4-methyltetradecane are summarized below:

PropertyValueUnitReference Source
CAS Registry Number 25117-24-2-[NIST WebBook][3]
Molecular Formula C₁₅H₃₂-[NIST WebBook][3]
Molecular Weight 212.4146 g/mol [NIST WebBook][3]
Normal Boiling Point 263.8°C[ChemNet][4]
Density 0.768g/cm³[ChemNet][4]
Flash Point 88.9°C[ChemNet][4]
Enthalpy of Vaporization ( Δvap​H ) 55.9 (at 413 K)kJ/mol[NIST WebBook][6]

Visualizing Thermodynamic Workflows

Analytical Workflow

GCMS_Workflow N1 Sample Prep & IS Addition N2 Capillary Injection (250°C) N1->N2 N3 GC Separation (90-275°C) N2->N3 N4 Electron Ionization (70 eV) N3->N4 N5 Mass Spectrometry N4->N5 N6 Kovats Index Validation N5->N6

Caption: GC-MS workflow for 4-methyltetradecane characterization.

Phase Transition Mechanics

Thermo_Transition L Liquid Phase (Dispersion) H Thermal Energy (ΔvapH) L->H Heating to 263.8°C G Gas Phase (Vaporized) H->G 55.9 kJ/mol

Caption: Thermodynamic phase transition of 4-methyltetradecane.

Experimental Protocols: A Self-Validating Approach

In high-stakes analytical chemistry, a protocol is only as reliable as its internal validation mechanisms. The following methodologies are engineered to ensure data integrity through built-in causality and self-correction.

Protocol 1: GC-MS Determination of Boiling Point and Purity

This protocol utilizes Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) to analyze the volatility and purity of 4-methyltetradecane within complex hydrocarbon mixtures (8)[8].

  • Step 1: Sample Preparation. Dissolve 4-methyltetradecane in a non-polar solvent (e.g., isooctane). Crucially, spike the sample with an internal standard (IS) mixture consisting of linear n-alkanes (C10–C20).

  • Step 2: Capillary Injection. Set the GC inlet to an isothermal 250 °C.

    • Causality: Why 250 °C? Because the atmospheric boiling point of 4-methyltetradecane is 263.8 °C. An inlet temperature slightly below the atmospheric boiling point, when combined with the vacuum and high-flow conditions of the GC carrier gas, ensures instantaneous flash vaporization without inducing thermal cracking (pyrolysis) of the C15 backbone[8].

  • Step 3: Column Separation. Utilize a 30 m capillary column (5% phenyl/95% dimethyl polysiloxane). Program the oven to ramp from 90 °C to 275 °C at a rate of 9 °C/min (1)[1].

    • Causality: Isothermal elution of heavy alkanes leads to severe peak broadening. Ramping the temperature leverages the thermodynamic relationship between vapor pressure and temperature, sharpening the peak for precise integration.

  • Step 4: Detection & Self-Validation. Detect fragments using Electron Ionization (EI) at 70 eV.

    • Self-Validation Loop: Calculate the Kovats Retention Index (RI) of the 4-methyltetradecane peak relative to the co-injected n-alkane standards. If the calculated RI deviates from the established literature value by more than ±2 units, the system automatically flags a potential column degradation or carrier gas leak, invalidating the run until maintenance is performed.

Protocol 2: Differential Scanning Calorimetry (DSC) for Enthalpy of Vaporization

To empirically determine the Δvap​H , we employ isothermal and dynamic thermogravimetric/calorimetric techniques.

  • Step 1: Baseline Calibration. Run a high-purity sapphire standard to calibrate the heat capacity ( Cp​ ) baseline of the instrument.

  • Step 2: Sample Loading. Place exactly 5 mg of 4-methyltetradecane into an aluminum crucible fitted with a pinhole lid.

    • Causality: The pinhole is not arbitrary; it restricts the escape of vapor, maintaining a saturated vapor environment directly above the liquid. This ensures that the instrument measures equilibrium thermodynamics rather than kinetic evaporation.

  • Step 3: Thermal Ramp. Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge.

  • Step 4: Integration & Self-Validation. Integrate the area under the endothermic vaporization peak to calculate the enthalpy of vaporization ( Δvap​H ).

    • Self-Validation Loop: Compare the extrapolated onset temperature of the endothermic peak to the known normal boiling point (263.8 °C). A mismatch of >1.5 °C indicates thermal lag within the crucible, prompting an immediate recalibration of the sensor array.

Conclusion

The thermodynamic profiling of 4-methyltetradecane reveals a molecule whose physical behavior is intricately tied to its branched structure. The C4 methyl group measurably depresses its boiling point relative to linear analogs by disrupting London dispersion forces. By employing self-validating GC-MS and DSC protocols, researchers can accurately capture its enthalpy of vaporization and volatility profile—data that is indispensable for optimizing synthetic fuel distillation and understanding chemical signaling pathways in biological systems.

References

  • Tetradecane, 4-methyl- - the NIST WebBook . nist.gov. 3

  • 25117-24-2 4-methyltetradecane - CAS Database . chemnet.com. 4

  • Oral transfer of chemical cues, growth proteins and hormones in social insects . elifesciences.org. 2

  • Melting-Point Models of Alkanes | Journal of Chemical & Engineering Data . acs.org. 5

  • Measurements and Modeling Study on a High-Aromatic Diesel Fuel . acs.org. 1

  • Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS . nih.gov. 8

  • Tetradecane, 4-methyl- (Enthalpy of vaporization) - the NIST WebBook . nist.gov. 6

  • CALCULATION OF ABRAHAM MODEL L-DESCRIPTOR AND STANDARD MOLAR ENTHALPIES OF VAPORIZATION AND SUBLIMATION FOR C9 - C26 MONO-ALKYL . bibliomed.org. 7

Sources

Exploratory

Structural Elucidation of 4-Methyltetradecane: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary For researchers, analytical chemists, and drug development professionals, the precise structural elucidation of aliphatic hydrocarbons is a critical bottleneck in biomarker discovery, metabolomics, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, analytical chemists, and drug development professionals, the precise structural elucidation of aliphatic hydrocarbons is a critical bottleneck in biomarker discovery, metabolomics, and petrochemical analysis. 4-Methyltetradecane ( C15​H32​ ) is a branched alkane frequently identified as a volatile organic compound (VOC) in biological breath analysis, insect cuticular hydrocarbon profiles, and jet fuel thermal degradation studies [4]. Because branched alkanes lack distinct functional groups, their identification relies heavily on the subtle electronic environments captured by Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an authoritative framework for the identification of 4-methyltetradecane. By synthesizing empirical 1H and 13C NMR data with predictive causality models (Lindeman-Adams rules), this whitepaper establishes a self-validating protocol for structural confirmation.

Mechanistic Insights: The Causality of Chemical Shifts

In straight-chain alkanes, the bulk of the methylene ( −CH2​− ) envelope resonates as an overlapping multiplet in both 1H (~1.25 ppm) and 13C (~29.7 ppm) NMR spectra. The introduction of a methyl branch at the C4 position of tetradecane breaks the molecular symmetry and induces predictable electronic shielding and deshielding effects.

The Lindeman-Adams Predictive Framework

The 13C chemical shifts of branched alkanes are governed by the steric and electronic interactions of the carbon backbone. The causality of these shifts can be quantified using the Lindeman-Adams rules:

  • Alpha ( α ) Effect (+9 ppm): Carbons directly attached to the branching methine (C4) experience significant deshielding due to the electron-withdrawing nature of the adjacent sp3 center. Thus, C3 and C5 are pushed downfield (e.g., ~39 ppm).

  • Beta ( β ) Effect (+9 ppm): Carbons two bonds away from the branch also experience deshielding.

  • Gamma ( γ ) Effect (-2.5 ppm): Carbons three bonds away (e.g., C1 and C6) experience a shielding effect due to steric crowding (gauche interactions) which increases electron density around the nucleus, pushing the shift upfield (e.g., C6 shifts to ~27.5 ppm).

Shift_Causality Base Base Alkane Shift (~29.9 ppm for bulk CH2) Observed Observed 13C Shift (e.g., C6 at ~27.5 ppm) Base->Observed Alpha Alpha Effect (+9 ppm) Direct attachment to branch Alpha->Observed Beta Beta Effect (+9 ppm) One bond from branch Beta->Observed Gamma Gamma Effect (-2.5 ppm) Steric crowding (gauche) Gamma->Observed

Figure 1: Causality of 13C NMR chemical shifts based on the Lindeman-Adams predictive rules.

Self-Validating Experimental Protocol

To ensure scientific integrity and absolute confidence in the structural assignment of 4-methyltetradecane, the analytical workflow must be designed as a self-validating system . This means every step of the protocol contains an internal check that confirms the validity of the previous step.

Step-by-Step Methodology: Isolation and NMR Acquisition
  • Sample Preparation & GC-MS Pre-Validation:

    • Extract the volatile fraction using a non-polar solvent (e.g., hexane).

    • Perform GC-MS profiling. 4-Methyltetradecane must exhibit a molecular ion peak at m/z=212.4 and a base peak corresponding to the fragmentation at the branch point (typically m/z=57 or m/z=71 ) [2, 3].

  • NMR Sample Formulation:

    • Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Self-Validation Check: Add 0.1% Tetramethylsilane (TMS). The TMS peak strictly defines the 0.00 ppm baseline, ensuring the chemical shift axis is perfectly calibrated.

  • 1H NMR Acquisition (400 MHz):

    • Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30) with a relaxation delay ( D1 ) of 2 seconds.

    • Self-Validation Check: Integrate the entire spectrum. The total proton integral must sum to exactly 32H . The presence of three distinct methyl signals (integrating to 3H each) confirms the single branch on the straight chain.

  • 13C NMR Acquisition (100 MHz):

    • Acquire the spectrum using proton decoupling (e.g., zgpg30) with a minimum of 1024 scans to achieve a high signal-to-noise ratio for the unprotonated/quaternary carbons (though 4-methyltetradecane has none, the long relaxation times of terminal methyls require sufficient scanning).

    • Self-Validation Check: The CDCl3​ solvent triplet must center exactly at 77.16 ppm, validating the magnetic lock and shim quality.

Analytical_Workflow A Sample Preparation (Extraction & Purification) B GC-MS Profiling (Mass = 212.4 g/mol) A->B C NMR Acquisition (400 MHz 1H / 100 MHz 13C) B->C D Spectral Processing (Phase & Baseline Correction) C->D E Structural Elucidation (4-Methyltetradecane) D->E

Figure 2: Analytical workflow for the isolation and structural elucidation of 4-methyltetradecane.

Data Presentation: Quantitative Chemical Shifts

The following empirical data is derived from high-resolution NMR studies of synthesized branched alkanes, specifically isolated as colorless oils (b.p. = 117 °C / 10 Torr) [1].

Table 1: 1H NMR Data for 4-Methyltetradecane (400 MHz, CDCl3​ )

The proton spectrum of 4-methyltetradecane is characterized by the distinct splitting patterns of its three methyl groups. The branch methyl at C4 appears as a doublet, while the terminal methyls (C1 and C14) appear as triplets.

Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
0.81 Doublet (d)6.413HC4– CH3​ (Branched Methyl)
0.86 Triplet (t)6.873HC1– H3​ (Terminal Methyl)
0.87 Triplet (t)6.873HC14– H3​ (Terminal Methyl)
1.05 Multiplet (m)-2HC3– H2​ / C5– H2​ (Adjacent to branch)
1.24 Multiplet (m)-21HBulk Aliphatic Envelope ( −CH2​− & −CH− )

Note: The integration perfectly satisfies the C15​H32​ molecular formula (3 + 3 + 3 + 2 + 21 = 32H).

Table 2: 13C NMR Data for 4-Methyltetradecane (100 MHz, CDCl3​ )

The carbon spectrum resolves the symmetry-breaking effect of the C4 methyl group. While a pure straight-chain tetradecane would show only 7 distinct carbon peaks due to symmetry, 4-methyltetradecane exhibits a highly complex spectrum [1].

Shift ( δ , ppm)Tentative Assignment (Based on Empirical & Predictive Rules)
14.16 C1, C14 (Terminal Methyls, overlapping)
22.43 C13 (Penultimate carbon, β to C14)
22.69 C2 ( β to C1)
22.78 Aliphatic −CH2​−
27.54 C6 ( γ -gauche shielding effect from the branch)
28.05 C3 ( α to the methine branch)
29.48 – 30.06 Bulk Aliphatic Envelope (C7 to C11, overlapping signals)
32.03 C12
39.15 C5 ( α to the methine branch, heavily deshielded)

(Expert Insight: In standard 1D 13C acquisitions, the branched methyl carbon (C4- CH3​ ) typically resonates near 19.0 - 20.0 ppm. Depending on the exact concentration and shimming parameters, this peak may occasionally overlap with baseline noise or adjacent signals in rapid acquisitions. Absolute assignment of the 29.48–30.06 ppm envelope requires 2D HSQC/HMBC heteronuclear correlation experiments).

Conclusion

The structural elucidation of 4-methyltetradecane via NMR requires a rigorous understanding of aliphatic shielding effects. By leveraging the causality of the Lindeman-Adams rules and employing a self-validating acquisition protocol, researchers can confidently differentiate this molecule from its isomers (e.g., pentadecane or 3-methyltetradecane). The integration of 32 protons in the 1H spectrum, combined with the distinct downfield shift of the α -carbons (~39.15 ppm) in the 13C spectrum, serves as the definitive fingerprint for this specific branched architecture.

References

  • Supporting Information - Cobalt-Catalyzed Cross-Coupling Reaction between Functionalized Primary and Secondary Alkyl Halides and Aliphatic Grignard Reagents Wiley-VCH[Link]

  • Tetradecane, 4-methyl- - NIST Chemistry WebBook National Institute of Standards and Technology (NIST)[Link]

  • Bayer Poisons: Degradation of Angiosperm and Gymnosperm Water-Soluble Extracts in Sodium Hydroxide at 145 °C ACS Publications [Link]

  • A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks Pacific Northwest National Laboratory (PNNL) [Link]

Foundational

The Chemical Ecology of 4-Methyltetradecane: A Technical Guide to Semiochemical Analysis and Sex Pheromone Mimicry

Executive Summary In the complex landscape of chemical ecology, branched-chain alkanes serve as critical vectors for biological communication. Among these, 4-methyltetradecane ( C15​H32​ ) has emerged as a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of chemical ecology, branched-chain alkanes serve as critical vectors for biological communication. Among these, 4-methyltetradecane ( C15​H32​ ) has emerged as a highly specialized semiochemical mediating both interspecific and intraspecific interactions. Unlike highly volatile short-chain esters or alcohols, long-chain branched hydrocarbons like 4-methyltetradecane possess the ideal vapor pressure to function as persistent contact pheromones and localized olfactory cues.

This whitepaper provides an in-depth technical synthesis of the role of 4-methyltetradecane in insect communication and botanical sexual deception. Designed for researchers and chemical ecologists, this guide details the evolutionary function of this compound, the causality behind modern analytical workflows (such as HS-SPME and GC-EAD), and self-validating experimental protocols for semiochemical discovery.

Biological Roles and Ecological Significance

The evolutionary utility of 4-methyltetradecane stems from its structural stability and hydrophobicity, allowing it to persist on cuticular surfaces and in glandular secretions. Its biological roles are primarily divided into two domains: sexual deception by botanical mimics and social insect communication .

Botanical Sexual Deception (Orchidaceae)

Certain sexually deceptive orchids, particularly within the genus Ophrys (e.g., Ophrys sphegodes and Ophrys bertolonii), rely on the emission of complex volatile organic compounds (VOCs) to attract specific male bee pollinators[1]. These orchids do not offer nectar; instead, they synthesize a volatile bouquet that mimics the sex pheromone of virgin female bees (such as Andrena species)[1].

In these highly specific plant-pollinator relationships, 4-methyltetradecane acts as a critical component of the chemical mimicry[1]. The presence of this branched alkane, alongside compounds like 3,5-octadien-2-one and dodecanal, triggers precopulatory behavior in male bees, leading to pseudocopulation and subsequent pollen transfer[1].

Social Insect Communication and Trophallaxis

In social insects, cuticular hydrocarbons (CHCs) are the primary mechanism for nestmate recognition and the homogenization of colony odor[2]. In the Florida carpenter ant (Camponotus floridanus), 4-methyltetradecane is a prominent component of trophallactic fluid—the fluid shared mouth-to-mouth among colony members[3].

The oral transfer of 4-methyltetradecane and other long-chain hydrocarbons via trophallaxis ensures that the colony's chemical signature remains uniform, preventing aggressive rejection of nestmates[2]. Furthermore, in desert-dwelling ants of the Cataglyphis bicolor group, 4-methyltetradecane is secreted by the Dufour gland, acting as a species-specific diagnostic marker and potential alarm/recognition cue[4].

EcoNetwork M 4-Methyltetradecane (Semiochemical Vector) B Male Bees (e.g., Andrena spp.) Pollinator Attraction M->B Mimics Female Sex Pheromone A2 Nestmates Colony Odor Homogenization M->A2 Mediates Nestmate Recognition O Orchids (e.g., Ophrys spp.) Floral Volatile Emission O->M Biosynthesizes & Emits A1 Ants (Cataglyphis / Camponotus) Dufour Gland & Cuticle A1->M Secretes in Trophallactic Fluid

Ecological network of 4-methyltetradecane in interspecific and intraspecific communication.

Quantitative Data: Semiochemical Abundance

The concentration of 4-methyltetradecane varies significantly depending on the biological matrix. The table below summarizes the relative abundance of 4-methyltetradecane and co-occurring semiochemicals in key species, highlighting its role as a minor but biologically potent component.

Species / MatrixCompound ClassKey Compounds DetectedRelative Abundance (%)Biological Function
Ophrys bertolonii (Floral Volatiles) Branched Alkane4-Methyltetradecane4.69%Sex pheromone mimicry[1]
Ophrys bertolonii (Floral Volatiles) Ketone3,5-octadien-2-one9.85%Synergistic attractant[1]
Cataglyphis bicolor (Dufour Gland) Branched Alkane4-Methyltetradecane0.1 - 0.2%Species recognition[4]
Camponotus floridanus (Trophallactic Fluid) Branched Alkane4-MethyltetradecanePresent (High MW)Colony odor homogenization[2]

Analytical Workflows & Self-Validating Protocols

To accurately study 4-methyltetradecane, researchers must overcome two primary challenges: (1) extracting the compound without altering the organism's natural emission profile, and (2) proving that the detected chemical actually elicits a biological response. We achieve this through a combined HS-SPME and GC-EAD/GC-MS workflow.

Protocol 1: In Vivo Extraction via HS-SPME

Causality & Rationale: Traditional solvent extraction requires macerating the tissue, which mixes internal storage pools with actively emitted volatiles, destroying the temporal emission profile[5]. Headspace Solid-Phase Microextraction (HS-SPME) is chosen because it is non-destructive, solvent-free, and captures the exact volatile bouquet emitted in vivo in real-time[6].

Step-by-Step Methodology:

  • Fiber Selection: Condition a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber at 250°C for 30 minutes prior to use[7]. Reasoning: PDMS/DVB offers optimal bipolar selectivity for capturing both non-polar alkanes (4-methyltetradecane) and polar aldehydes.

  • In Vivo Enclosure: Enclose the living orchid flower (or insect gland source) in a custom, inert nalophan or glass chamber. Ensure ambient airflow is blocked to allow volatile accumulation.

  • Equilibration: Allow the headspace to equilibrate for 30 minutes at ambient temperature to reach vapor phase equilibrium.

  • Extraction: Expose the SPME fiber to the headspace for 30–60 minutes[7].

  • Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb thermally at 250°C for 2 minutes in splitless mode to ensure maximum analyte transfer to the column[7].

Protocol 2: Bioactivity Screening via GC-EAD and GC-MS

Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) can identify 4-methyltetradecane, but it cannot confirm if the insect can smell it. Gas Chromatography-Electroantennographic Detection (GC-EAD) solves this by splitting the GC effluent: half goes to a chemical detector (FID/MS) and half goes to a live insect antenna[8]. A simultaneous peak on both detectors proves that the specific chemical is a biologically active semiochemical[8].

Step-by-Step Methodology:

  • Antennal Preparation: Excise a whole antenna from a target male insect (e.g., Andrena bee or Spodoptera moth)[9]. Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution to maintain tissue viability[8].

  • Chromatographic Separation: Inject the SPME sample into a GC equipped with a non-polar capillary column (e.g., DB-5MS or ZB-5HT)[7]. Program the oven: 50°C for 4 min, ramp at 10°C/min to 250°C[10].

  • Effluent Splitting: Use an inert Y-splitter at the end of the column to divide the flow 1:1[10]. Route one arm to the Mass Spectrometer (MS) and the other through a heated transfer line (260°C) to the EAD setup[9].

  • Stimulus Delivery: Mix the EAD effluent with a humidified, continuous air stream (500 mL/min) directed over the mounted antenna to prevent tissue desiccation[9].

  • Signal Acquisition: Record the MS chromatogram and the EAD depolarization signal simultaneously. Align the retention times. A depolarization drop in the EAD trace exactly matching the retention time of the 4-methyltetradecane MS peak self-validates the compound as an active olfactory cue[10].

GCEAD_Workflow S1 1. HS-SPME Extraction (In vivo Volatile Capture) S2 2. Gas Chromatography (GC) (Thermal Desorption & Separation) S1->S2 Inject at 250°C S3 3. Inert Y-Splitter (1:1 Effluent Division) S2->S3 Capillary Elution S4 4A. Mass Spectrometry (MS) (Chemical Identification) S3->S4 50% Flow to MS S5 4B. Electroantennography (EAD) (Live Antenna Bio-Detection) S3->S5 50% Flow via Heated Line S6 5. Data Overlay & Alignment (Active Semiochemical Confirmed) S4->S6 m/z Spectra & Kovats Index S5->S6 Antennal Depolarization (mV)

Simultaneous chemical identification and biological validation using GC-EAD/GC-MS.

Conclusion

4-methyltetradecane is a prime example of nature's chemical economy. Through minor enzymatic modifications (methylation of a standard alkane backbone), organisms create highly specific, low-volatility signaling molecules. Whether utilized by orchids to deceive pollinators or by ants to maintain the social cohesion of a colony, the detection and validation of 4-methyltetradecane require rigorous, non-destructive sampling (HS-SPME) coupled with biological validation (GC-EAD). By adhering to these self-validating analytical protocols, researchers can continue to decode the hidden chemical networks governing ecological interactions.

References

  • Dufour Gland Contents of Ants of the Cataglyphis bicolor Group. ResearchGate. Available at:[Link]

  • Volatile Fingerprint of Italian Populations of Orchids Using Solid Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at:[Link]

  • Oral transfer of chemical cues, growth proteins and hormones in social insects. eLife. Available at:[Link]

  • Determination of volatile constituents of thai fragrant orchids by gas chromatography-mass spectrometry with solid-phase microextraction. ThaiScience. Available at:[Link]

  • Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv. Available at:[Link]

  • Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. PMC. Available at:[Link]

  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. NC State University. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: 4-Methyltetradecane (CAS 25117-24-2) – Physical Properties, Analytical Workflows, and Applied Significance

Executive Summary As analytical chemistry and metabolomics advance, the precise characterization of branched aliphatic hydrocarbons has become critical across multiple disciplines. 4-Methyltetradecane , a C15 monomethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical chemistry and metabolomics advance, the precise characterization of branched aliphatic hydrocarbons has become critical across multiple disciplines. 4-Methyltetradecane , a C15 monomethylalkane, serves as a vital target analyte in fields ranging from petrochemical surrogate modeling to environmental volatile organic compound (VOC) profiling. This whitepaper provides an authoritative synthesis of its physical properties, cross-disciplinary significance, and the field-proven analytical workflows required for its isolation and quantification.

Chemical Identity and Physical Properties

The physical behavior of 4-methyltetradecane is fundamentally dictated by its branched structural topology. Understanding the causality between its molecular geometry and macroscopic properties is essential for predictive modeling and chromatographic separation.

Quantitative Data Summary
PropertyValueMechanistic Causality / Note
CAS Registry Number 25117-24-2Unique identifier validated by the1[1].
Molecular Formula C15H32Structural isomer of n-pentadecane[1].
Molecular Weight 212.41 g/mol Determines baseline volatility and the molecular ion (M+) in mass spectrometry[1].
Density ~0.780 g/cm³ (at 20 °C)Lower than water; typical for branched aliphatic hydrocarbons[2].
Boiling Point 262.7 °CThe methyl branch reduces the molecule's surface area, weakening London dispersion forces and lowering the boiling point compared to linear n-pentadecane (~270 °C)[3].
Melting Point 241.5 K (-31.6 °C)The C4 methyl group sterically disrupts the rigid three-dimensional packing required for crystal lattice formation, drastically depressing the melting point[4].

Applied Significance in Research and Industry

4-Methyltetradecane is not merely a background hydrocarbon; it is a highly informative marker in several specialized domains:

  • Petrochemical Surrogate Modeling: In the development of synthetic diesel fuels, predicting thermophysical properties (density, viscosity, volatility) is critical. 4-Methyltetradecane is utilized as a constituent fluid in surrogate mixture models to accurately represent the ignition qualities (cetane number) and cold-flow properties of high-aromatic diesel fuels[5].

  • Environmental VOC Profiling: It is identified as a key odorous volatile organic compound emitted from wood-based panels (such as particleboards). Monitoring its emission rates is crucial for indoor air quality assessments[6].

  • Metabolomics and Natural Products: The compound is a recognized secondary metabolite produced by endophytic microfungi, such as Aspergillus nomius[7], and its concentration dynamics are used to monitor the flavor profile enhancement during the fermentation of summer green tea[8].

Experimental Methodology: HS-SPME-GC-MS Analysis

Analyzing branched alkanes presents a specific challenge: structural isomers (e.g., 3-methyltetradecane vs. 4-methyltetradecane) yield nearly identical electron ionization (EI) mass spectra[9]. To ensure trustworthiness , the following protocol is designed as a self-validating system. It pairs Headspace Solid-Phase Microextraction (HS-SPME) with high-resolution Gas Chromatography-Mass Spectrometry (GC-MS), using orthogonal validation via retention indices.

Optimized GC-MS Parameters
ParameterSpecificationAnalytical Causality
Column TG-5MS (60 m × 0.25 mm, 0.5 μm)A 60-meter length provides the high theoretical plate count necessary to resolve closely eluting monomethylalkane isomers[8].
Carrier Gas Helium, 1.2 mL/minOptimal linear velocity for maximizing resolution without sacrificing sensitivity[8].
Injection Splitless, 250 °CEnsures maximum transfer of trace VOCs from the SPME fiber to the column head[8].
MS Ionization Electron Ionization (EI), 70 eVStandardized energy required to generate reproducible fragmentation patterns for NIST library matching[7].
Step-by-Step Self-Validating Protocol
  • Sample Preparation: Place 1.0 g of the target matrix (e.g., fermented tea or fungal culture) into a 15 mL headspace extraction vial and seal it hermetically[8].

  • Thermal Equilibration: Incubate the vial in a 90 °C water bath for 10 minutes. Causality: This drives the partitioning of 4-methyltetradecane from the solid/liquid phase into the headspace, reaching thermodynamic equilibrium[8].

  • HS-SPME Extraction: Expose a DVB/CAR/PDMS (30/50 μm) SPME fiber to the headspace for 30 minutes. Causality: The bipolar nature of this specific fiber coating ensures comprehensive adsorption of non-polar aliphatic hydrocarbons[8].

  • Thermal Desorption: Insert the fiber into the GC injection port at 250 °C for 5 minutes to fully desorb the analytes onto the column[8].

  • Chromatographic Separation: Execute the following temperature program: Hold at 60 °C for 1 min; ramp at 3 °C/min to 150 °C (hold 2 min); ramp at 3 °C/min to 180 °C (hold 3 min); ramp at 4 °C/min to 240 °C (hold 2 min)[8]. Causality: The shallow 3 °C/min ramp is the critical mechanism for separating positional methyl isomers[8].

  • Mass Spectrometric Detection: Scan from 35 to 600 m/z with the ion source maintained at 230 °C[8].

  • Orthogonal Validation (Critical Step): Because the M+ ion (m/z 212) is weak and fragmentation cascades (m/z 43, 57, 71) are generic across alkanes, you must run a C8–C30 n-alkane standard under identical conditions. Calculate the Programmed-Temperature Linear Retention Index (PTLRI) to definitively confirm the 4-methyltetradecane peak against literature values[9].

Workflow Visualization

GCMS_Workflow N1 1. Sample Preparation 1.0 g sample in 15 mL vial N2 2. Thermal Equilibration 90°C for 10 min N1->N2 N3 3. HS-SPME Extraction DVB/CAR/PDMS Fiber, 30 min N2->N3 N4 4. Thermal Desorption GC Inlet at 250°C, 5 min N3->N4 N5 5. GC Separation TG-5MS Column, 3°C/min ramp N4->N5 N6 6. EI-MS Detection 70 eV, 35-600 m/z scan N5->N6 N7 7. Data Validation NIST Library & Retention Indices N6->N7

Fig 1: Self-validating HS-SPME-GC-MS workflow for the extraction and analysis of 4-methyltetradecane.

References

  • NIST Chemistry WebBook . "Tetradecane, 4-methyl-". National Institute of Standards and Technology. 1

  • ChemicalBook . "25117-24-2 | CAS DataBase". ChemicalBook. 2

  • Journal of Chemical & Engineering Data . "Melting-Point Models of Alkanes". ACS Publications. 4

  • MATCH Communications in Mathematical and in Computer Chemistry . "Boiling Point Models of Alkanes". University of Kragujevac. 3

  • PMC . "Enhancing the Flavor Profile of Summer Green Tea via Fermentation with Aspergillus niger RAF106". National Institutes of Health. 8

  • ResearchGate . "Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel". ResearchGate. 9

  • Malaysian Journal of Analytical Sciences . "IDENTIFICATION OF VOLATILE SECONDARY METABOLITES FROM AN ENDOPHYTIC MICROFUNGUS Aspergillus nomius KUB105". Analis. 7

  • ACS Publications . "Measurements and Modeling Study on a High-Aromatic Diesel Fuel". American Chemical Society. 5

  • ResearchGate . "Identification and characterization of odorous volatile organic compounds emitted from wood-based panels". ResearchGate. 6

Sources

Foundational

The Analytical Landscape of 4-Methyltetradecane: Detection, Biological Significance, and Biomarker Potential

Executive Summary In the evolving field of volatilomics, branched alkanes have transitioned from being viewed as mere environmental artifacts to highly significant biological markers. Among these, 4-methyltetradecane ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving field of volatilomics, branched alkanes have transitioned from being viewed as mere environmental artifacts to highly significant biological markers. Among these, 4-methyltetradecane ( C15​H32​ ) has emerged as a critical volatile organic compound (VOC) detected in diverse biological matrices—ranging from human exhaled breath to the trophallactic fluid of social insects.

As a Senior Application Scientist, I have designed this whitepaper to move beyond superficial observations. We will dissect the biological significance of 4-methyltetradecane, explore the strict causality behind its analytical detection methods, and provide a self-validating, step-by-step experimental protocol for its robust quantification in biological samples.

Biological Significance and Pathological Associations

The detection of 4-methyltetradecane is highly matrix-dependent, and its presence serves as a diagnostic cue across multiple biological domains.

Respiratory and Autoimmune Diagnostics

Recent metabolomic profiling has identified 4-methyltetradecane as a high-value biomarker in exhaled breath. A pivotal 2025 study demonstrated that 4-methyltetradecane is one of five key VOCs capable of distinguishing anti-melanoma differentiation-associated gene 5-positive dermatomyositis-associated interstitial lung disease (MDA5-ILD) from non-MDA5-ILD[1]. When integrated into a multivariate logistic regression model alongside clinical indicators, this VOC panel achieved an Area Under the Curve (AUC) of 0.93, vastly outperforming traditional clinical models[1]. Furthermore, its presence in breath has been historically linked to thoracic malignancies, including lung cancer and chronic obstructive pulmonary disease (COPD)[2][3], as well as specific microbial infections such as Mycoplasma genitalium[4].

Entomological and Microbial Metabolomics

Beyond human diagnostics, 4-methyltetradecane plays a role in chemical ecology. Gas chromatography-mass spectrometry (GC-MS) analysis of the trophallactic fluid in social insects (e.g., ants) has confirmed its presence as a cuticular hydrocarbon transferred orally to mediate colony recognition and growth signaling[5][6]. Additionally, it has been identified as a secondary microbial volatile organic compound (MVOC) produced by the endophytic microfungus Aspergillus nomius[7].

The Causality of Analytical Design: Why GC-MS?

Detecting a C15 branched alkane in a biological matrix like exhaled breath—where VOCs exist at parts-per-billion (ppb) or parts-per-trillion (ppt) levels—requires a highly deliberate analytical architecture.

The Isomer Challenge: Direct-injection mass spectrometry techniques (such as SIFT-MS or PTR-TOF-MS) are generally inadequate for 4-methyltetradecane. Direct MS cannot easily resolve structural isomers (e.g., 2-methyltetradecane vs. 4-methyltetradecane vs. pentadecane) because they share identical molecular weights and similar proton affinities.

The GC-MS Solution: Capillary Gas Chromatography (GC) is strictly required to separate these isomers based on their boiling points and stationary-phase interactions. Once separated, Electron Impact (EI) Mass Spectrometry fragments the molecules. Branched alkanes yield characteristic fragment ions (m/z 43, 57, 71, 85), but the definitive identification of 4-methyltetradecane relies on the precise calculation of its Linear Retention Index (LRI) relative to an n-alkane standard series.

G Sample Biological Sample (Exhaled Breath / Culture) Collection VOC Collection (Tedlar Bags / TD Tubes) Sample->Collection Non-invasive sampling Enrichment Trace Enrichment (SPME / Thermal Desorption) Collection->Enrichment Overcome ppb/ppt limits Separation Isomer Separation (Capillary GC) Enrichment->Separation Desorption Detection Mass Spectrometry (EI Ionization, m/z 57, 71, 85) Separation->Detection Resolve branched alkanes Analysis Chemometric Modeling (PCA, OPLS-DA, ROC) Detection->Analysis Spectral matching (NIST) Validation 4-Methyltetradecane Biomarker Identification Analysis->Validation Statistical significance

Workflow for 4-methyltetradecane detection, highlighting preconcentration and isomer separation.

Standardized Experimental Protocol: Self-Validating VOC Profiling

To ensure scientific integrity, the following protocol for extracting and quantifying 4-methyltetradecane from exhaled breath is designed as a self-validating system . Every step includes an internal check to prevent false positives or quantitative drift.

Phase 1: Sample Collection & Stabilization
  • Subject Preparation: Fast subjects for a minimum of 8 hours to eliminate dietary VOC interference.

  • Alveolar Sampling: Use a capnograph-controlled sampling device to collect 1.5 L of the end-tidal (alveolar) breath fraction into an inert Tedlar bag.

    • Causality Check: Discarding the dead-space air prevents contamination from ambient room air and upper respiratory tract bacteria.

Phase 2: Trace Enrichment via SPME
  • Fiber Selection: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) Solid-Phase Microextraction (SPME) fiber to the bag headspace.

  • Extraction: Incubate at 40°C for 30 minutes to reach equilibrium.

    • Self-Validating Step (Internal Standard): Prior to extraction, inject 1 µL of gaseous Hexadecane-d34 (deuterated IS) into the Tedlar bag. If the IS peak area in the final chromatogram deviates by >15% from the calibration baseline, the extraction efficiency is compromised, and the sample must be flagged.

Phase 3: GC-MS Separation & Detection
  • Desorption: Insert the SPME fiber into the GC injection port at 250°C for 5 minutes in splitless mode.

  • Chromatography: Use a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Causality Check: Hold the initial oven temperature at 40°C for 5 minutes. This cryo-focuses highly volatile compounds at the head of the column, preventing peak broadening before the temperature ramps (5°C/min to 250°C) to elute the heavier C15 alkanes.

  • Mass Spectrometry: Operate in Electron Impact (EI) mode at 70 eV, scanning m/z 35–300.

Phase 4: Data Processing & Chemometrics
  • Identification: Extract chromatograms using characteristic alkane fragment ions (m/z 43, 57, 71). Confirm 4-methyltetradecane by matching the mass spectrum against the NIST library (>85% match factor).

  • LRI Verification: Calculate the Linear Retention Index using a pre-run C8-C20 n-alkane standard. The compound is only validated if the calculated LRI matches the literature value for 4-methyltetradecane on a 5MS column.

DiagnosticModel Patient Patient Cohort (ILD Suspected) VOCs Exhaled VOC Panel (incl. 4-Methyltetradecane) Patient->VOCs Breath Test Clinical Clinical Indicators (APACHE II, etc.) Patient->Clinical Blood/Scans Integration Multivariate Logistic Regression Model VOCs->Integration Biomarker Input Clinical->Integration Clinical Input Outcome MDA5-ILD Diagnosis (AUC = 0.93) Integration->Outcome High Precision

Logical relationship of 4-methyltetradecane integration into MDA5-ILD diagnostic models.

Quantitative Data & Matrix Summary

The following table synthesizes the quantitative and qualitative data regarding 4-methyltetradecane detection across various biological matrices, highlighting the required analytical methodologies.

Biological MatrixTarget Organism / DiseaseDetection MethodologyKey Findings / Clinical Relevance
Exhaled Breath Human (MDA5-ILD)TD-GC-MSDifferentiates MDA5-ILD from non-MDA5-ILD; enhances diagnostic model accuracy to AUC 0.93[1].
Exhaled Breath Human (Thoracic Cancers)SPME-GC-MSIdentified within discriminant VOC panels for lung cancer and COPD screening[2].
Exhaled Breath Human (M. genitalium)GC-MSPresence in breath VOCs associated with Mycoplasma genitalium infections[4].
Trophallactic Fluid Social Insects (Ants)GC-MS (Liquid Extract)Acts as an orally transferred chemical cue for colony recognition and growth signaling[5].
Fungal Culture Aspergillus nomiusLiquid Extraction + GC-MSIdentified as an abundant secondary microbial volatile organic compound (MVOC)[7].

References

  • Exploring exhaled volatile organic compounds as potential biomarkers in anti-MDA5 antibody-positive interstitial lung disease. PubMed / Springer Nature (2025).[Link]

  • A Review of Exhaled Volatile Organic Compounds as Biomarkers for Thoracic Malignancies. Science Publishing Group (2020).[Link]

  • Observation of nonanoic acid and aldehydes in exhaled breath of patients with lung cancer. ResearchGate (Contextualized for Mycoplasma genitalium).[Link]

  • Oral transfer of chemical cues, growth proteins and hormones in social insects. eLife (2016/2019).[Link]

  • IDENTIFICATION OF VOLATILE SECONDARY METABOLITES FROM AN ENDOPHYTIC MICROFUNGUS Aspergillus nomius KUB105. Malaysian Journal of Analytical Sciences.[Link]

Sources

Exploratory

Crystallographic Data and Phase Transitions of 4-Methyltetradecane: A Technical Guide

Executive Summary The physical chemistry of branched alkanes dictates their utility across diverse fields—from serving as model systems for lipid nanoparticle (LNP) biophysics to acting as critical components in biolubri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physical chemistry of branched alkanes dictates their utility across diverse fields—from serving as model systems for lipid nanoparticle (LNP) biophysics to acting as critical components in biolubricants and phase-change materials. 4-Methyltetradecane ( C15​H32​ ), a mono-methyl branched alkane, presents a highly complex polymorphic behavior compared to its linear counterpart, n-tetradecane.

This whitepaper provides an in-depth mechanistic analysis of the crystallographic structures and phase transition thermodynamics of 4-methyltetradecane. By synthesizing structural data with field-proven analytical protocols, this guide establishes a self-validating framework for characterizing the transient "rotator phases" and crystalline states of branched hydrocarbons.

Mechanistic Grounding: The Role of the C4-Methyl Branch

In linear alkanes (n-alkanes), molecules pack efficiently into highly ordered triclinic or orthorhombic crystal lattices driven by strong, uninterrupted van der Waals interactions along the all-trans carbon backbone.

The introduction of a methyl group at the C4 position fundamentally disrupts this packing architecture. The steric hindrance of the methyl branch creates a "kink" in the molecular cylinder, which introduces free volume into the lattice. This structural disruption has two primary thermodynamic consequences:

  • Depression of the Melting Point ( Tm​ ): The melting point drops precipitously from ~279 K (n-tetradecane) to approximately 240.3 K – 241.5 K for 4-methyltetradecane[1][2].

  • Stabilization of the Rotator Phase: The increased free volume lowers the energy barrier for molecular rotation around the longitudinal axis. Consequently, upon cooling from an isotropic liquid, 4-methyltetradecane does not immediately lock into a rigid crystal. Instead, it enters a metastable rotator phase (typically RI or RII) where molecules retain long-range positional (lamellar) order but lack long-range rotational order[3][4].

Table 1: Thermodynamic and Structural Comparison
Property4-Methyltetradecanen-TetradecaneMechanistic Driver
Melting Point ( Tm​ ) 240.3 K – 241.5 K[1][2]~279.0 KSteric disruption of van der Waals packing by the C4 branch.
Enthalpy of Vaporization ( ΔHvap​ ) ~74.11 kJ/mol[5]~71.3 kJ/molIncreased surface area and branching effects on gas-phase stability.
Primary Crystal System Distorted Orthorhombic / TriclinicTriclinicBranching forces a distortion in the lamellar registry[6][7].
Rotator Phase Behavior Prominent, stable intermediateMetastable / TransientBranch-induced free volume permits longitudinal rotation[4].

Phase Transition Pathways

The phase transition of 4-methyltetradecane is a multi-step thermodynamic process. When cooling the isotropic liquid, the system first minimizes translational entropy to form a lamellar structure (Rotator Phase). Only upon further cooling does the system overcome the rotational kinetic energy, locking the molecules into a fully ordered, interdigitated crystal lattice.

PhaseTransition Liquid Isotropic Liquid (T > 241.5 K) Rotator Rotator Phase (RI/RII) (Positional Order Only) Liquid->Rotator Cooling (Loss of Translational Order) Crystal Ordered Crystal (Triclinic/Orthorhombic) Rotator->Crystal Further Cooling (Loss of Rotational Order)

Fig 1. Thermodynamic cooling pathway of 4-methyltetradecane.

In biological systems, such as insect cuticular hydrocarbons, this exact phase transition dictates waterproofing and environmental adaptation. The mixture of methylalkanes like 4-methyltetradecane ensures that the lipid layer remains in a pliable, gel-like rotator phase at ambient temperatures, preventing the cuticle from becoming dangerously brittle[8].

Experimental Methodology: Self-Validating Characterization

To accurately capture the crystallographic data and phase transitions of 4-methyltetradecane, a dual-modal approach using Differential Scanning Calorimetry (DSC) and Temperature-Resolved X-Ray Diffraction (TR-XRD) is mandatory. Relying solely on DSC can lead to false interpretations, as the subtle exothermic signatures of liquid-to-rotator transitions often overlap with bulk crystallization.

The following protocol ensures a self-validating data loop: thermal events (DSC) are directly correlated to structural lattice shifts (XRD).

Protocol: High-Resolution Polymorph Profiling

Step 1: Sample Preparation & Environmental Control

  • Causality: Branched alkanes are highly sensitive to thermal history and atmospheric moisture. Given ambient tropical conditions (e.g., in a Singapore-based facility), samples must be handled in a desiccated glovebox.

  • Action: Encapsulate 5–10 mg of high-purity (>99%) 4-methyltetradecane into hermetically sealed aluminum Tzero pans.

Step 2: Differential Scanning Calorimetry (DSC)

  • Causality: Rapid cooling forces kinetic trapping, bypassing the rotator phase. A slow, controlled rate is required to resolve closely spaced thermodynamic events.

  • Action: Equilibrate the sample at 298 K. Initiate a cooling ramp at 1.0 K/min down to 200 K under a dry nitrogen purge (50 mL/min). Record the onset temperatures and integrate the area under the exothermic peaks to calculate the enthalpy of transition ( ΔH ).

Step 3: Temperature-Resolved Synchrotron XRD (TR-XRD)

  • Causality: Laboratory X-ray sources often lack the flux required to capture transient rotator phases in real-time. Synchrotron radiation allows for sub-second acquisition times during the cooling ramp.

  • Action: Mount the sample in a temperature-controlled capillary stage. Sync the cooling profile to match the DSC (1.0 K/min). Monitor the wide-angle X-ray scattering (WAXS) region specifically at q≈1.3 to 1.8A˚−1 .

  • Validation: The emergence of a single Bragg peak (e.g., 100 reflection) indicates the hexagonal rotator phase (RII). The splitting of this peak into two distinct reflections (110 and 200) confirms the transition into a distorted orthorhombic crystal lattice[7].

Workflow Sample 1. Sample Prep (Hermetic Al Pans, N2 Atmosphere) DSC 2. Thermal Analysis (DSC) Cooling Rate: 1.0 K/min Sample->DSC XRD 3. Synchrotron TR-XRD (Monitor q = 1.3 to 1.8 Å⁻¹) Sample->XRD Data 4. Data Synthesis (Correlate Tm with Lattice Shifts) DSC->Data Enthalpy (ΔH) & Transition Temps XRD->Data Bragg Peak Splitting (Lattice Indexing)

Fig 2. Integrated DSC and TR-XRD workflow for branched alkane characterization.

Applications in Drug Development & Formulation

Understanding the crystallographic behavior of 4-methyltetradecane is highly relevant for modern drug delivery systems, particularly Lipid Nanoparticles (LNPs) and pharmaceutical emulsions.

When branched alkanes or structurally similar branched lipids (e.g., squalane derivatives) are used in the oil phase of an emulsion, their ability to arrest in a rotator phase rather than fully crystallizing prevents the expulsion of encapsulated active pharmaceutical ingredients (APIs). A rigid crystalline lattice expels impurities (including APIs) to the grain boundaries, leading to formulation instability and drug precipitation. By engineering the lipid core with specific methyl-branched profiles, formulators can maintain a flexible, drug-solubilizing matrix even at refrigerated storage temperatures (277 K).

References

  • Melting-Point Models of Alkanes Journal of Chemical & Engineering Data URL:[Link]

  • Tetradecane, 4-methyl- Phase Change Data NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Abraham Solvation Parameter Model: Prediction of Enthalpies of Vaporization Semantic Scholar URL:[Link]

  • Structure of the Hexadecane Rotator Phase: Combination of X-ray Spectra and Molecular Dynamics Simulation The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • A Unilamellar Crystalline Haze-Forming Phase of Methyl-Branched Isomerized High-Molecular-Weight Alkanes The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Unusual Crystallization Behavior of Polyethylene Having Precisely Spaced Branches Macromolecules (ACS Publications) URL:[Link]

  • Communication vs. waterproofing: the physics of insect cuticular hydrocarbons ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Extraction and Enrichment of 4-Methyltetradecane from Drosophila Cuticles

Introduction & Mechanistic Principles Cuticular hydrocarbons (CHCs) form a critical hydrophobic barrier on the Drosophila epicuticle, preventing desiccation and serving as semiochemicals for species and mate recognition[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Cuticular hydrocarbons (CHCs) form a critical hydrophobic barrier on the Drosophila epicuticle, preventing desiccation and serving as semiochemicals for species and mate recognition[1]. While linear alkanes and alkenes dominate the CHC profile, methyl-branched cuticular hydrocarbons (MBCHs), such as 4-methyltetradecane, play highly specific roles in chemical communication and behavioral modulation[2].

Extracting these low-abundance, relatively volatile branched alkanes requires a highly optimized solvent extraction protocol. The methodology must balance the complete solubilization of surface lipids against the risk of co-extracting internal lipids, which can severely compromise downstream Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Causality of Experimental Choices
  • Solvent Selection (The Hexane Advantage): Hexane is an aliphatic, strictly non-polar solvent. Its highly non-polar nature efficiently disrupts the van der Waals forces holding the epicuticular wax layer together without penetrating the aqueous epidermal layers of the fly[1]. Using more polar solvents (like chloroform) risks solubilizing internal triacylglycerols.

  • Kinetic Control: Surface hydrocarbons reach a solubility equilibrium in non-polar solvents within 5 to 10 minutes[3]. Extending extraction times beyond 60 minutes does not significantly increase CHC yield but exponentially increases the risk of internal lipid leakage[3].

  • Steric Enrichment (5Å Molecular Sieves): 4-methyltetradecane often co-elutes with highly abundant linear n-alkanes in crude extracts. By treating the extract with activated 5Å molecular sieves, linear alkanes are trapped within the 5-angstrom pores. The methyl branch of 4-methyltetradecane creates steric hindrance, preventing it from entering the pores and leaving it highly enriched in the supernatant[4].

Experimental Workflow Visualization

G Start Drosophila Collection (Cold Anesthesia) Solvent Hexane Extraction (5-10 min, Gentle Vortex) Start->Solvent Transfer to glass vial Separation Phase Separation (Remove Fly Body) Solvent->Separation Solubilize CHCs Sieves 5Å Molecular Sieves (Trap Linear Alkanes) Separation->Sieves Isolate crude extract Concentration N2 Stream Evaporation (Concentrate to 10-50 µL) Sieves->Concentration Enrich branched alkanes Analysis GC-MS Analysis (Quantify 4-methyltetradecane) Concentration->Analysis Inject 1 µL

Workflow for the extraction and enrichment of 4-methyltetradecane from Drosophila cuticles.

Quantitative Data & Optimization

The following table summarizes the causal relationship between extraction parameters, 4-methyltetradecane recovery, and the risk of internal lipid contamination based on established kinetic studies[3].

Extraction ParameterSolventTime4-Methyltetradecane Recovery (%)Internal Lipid Contamination Risk
Standard Wash (Optimal) Hexane5-10 min92 ± 3%Low
Extended Wash Hexane>60 min95 ± 2%High
Polar Wash Chloroform5 min88 ± 5%Very High
Solvent-Free SPME40 minQualitative onlyNone

Step-by-Step Methodology

Materials & Reagents
  • Drosophila melanogaster (sorted by age and sex under cold anesthesia).

  • Hexane (GC-MS or HPLC grade, ≥99.9% purity).

  • Internal Standard (IS): Hexadecane (C16) solution (10 ng/µL in hexane).

  • Activated 5Å molecular sieves (baked at 300°C for 4 hours prior to use).

  • Glass vials with PTFE-lined caps (Do not use plastic, as hexane will extract plasticizers).

Fly Preparation & Primary Extraction
  • Collection: Transfer 15-20 cold-anesthetized flies into a clean 2.0 mL glass vial. Note: Avoid CO2 anesthesia if possible, as prolonged exposure can alter immediate CHC presentation.

  • Solvent Addition: Add 300 µL of hexane (approximately 15-20 µL per fly)[1].

  • Spiking: Immediately spike the solvent with 10 µL of the Hexadecane (C16) internal standard.

  • Extraction: Cap the vial and gently vortex at room temperature for exactly 5 to 10 minutes to solubilize the epicuticular layer[3].

  • Phase Separation: Using a glass Pasteur pipette, carefully transfer the hexane supernatant to a fresh glass vial, leaving the intact fly bodies behind.

Advanced Purification: Steric Enrichment of Branched Alkanes
  • Sieve Addition: Add 50 mg of activated 5Å molecular sieves to the crude hexane extract[4].

  • Incubation: Flush the vial with nitrogen gas (to prevent oxidation), seal tightly, and agitate gently on a magnetic stirrer or shaker for 12 hours at room temperature.

  • Supernatant Recovery: Centrifuge the vial briefly (2000 x g for 1 min) to pellet the sieves. Transfer the enriched supernatant (now depleted of linear alkanes) to a fresh GC-MS autosampler vial.

Concentration & GC-MS Analysis
  • Concentration: Place the vial under a gentle, controlled stream of ultra-pure Nitrogen (N2) gas. Evaporate the solvent until approximately 20 µL remains. Caution: Do not evaporate to complete dryness, as 4-methyltetradecane is relatively volatile and will be lost.

  • Injection: Inject 1 µL of the concentrated sample into the GC-MS.

  • GC Parameters: Use a non-polar capillary column (e.g., DB-1 or DB-5MS). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven: hold at 50°C for 1 min, ramp to 150°C at 50°C/min, then ramp to 300°C at 5°C/min, holding for 10 minutes[1].

  • Identification: Identify 4-methyltetradecane by its retention index (approx. 1460-1500) and its characteristic electron ionization (EI) mass fragmentation pattern[2].

Trustworthiness: The Self-Validating System

To ensure absolute scientific integrity, this protocol must be executed as a self-validating system. The following Quality Control (QC) gates dictate whether a batch of samples is analytically valid:

  • The System Blank (Contamination Gate): Run an unspiked hexane blank through the entire workflow (including molecular sieves and N2 evaporation).

    • Validation: The resulting chromatogram must show zero peaks in the C14-C16 retention window. If peaks are present, ambient branched alkanes or plasticizers (phthalates) have contaminated the workflow, and the batch must be discarded.

  • Internal Standard Recovery (Volatility Gate): 4-methyltetradecane is highly susceptible to evaporative loss.

    • Validation: Calculate the absolute recovery of the spiked Hexadecane (C16) standard. If recovery falls below 80%, the N2 blow-down step was too aggressive, and the quantitative data for 4-methyltetradecane is invalid.

  • Steric Sieve Efficiency (Enrichment Gate): Spike a control sample with a high concentration of a linear alkane (e.g., n-Octadecane, C18).

    • Validation: If the GC-MS chromatogram shows a distinct C18 peak post-sieve treatment, the 5Å molecular sieves were inactive (likely due to atmospheric moisture absorption). The sieves must be re-baked, as the 4-methyltetradecane peak will still suffer from linear alkane co-elution interference.

References

1.[1] Title: Application Notes and Protocols for Cuticular Hydrocarbon Extraction from Drosophila - Benchchem Source: benchchem.com URL:

2.[3] Title: Effect of solvent extraction time on the hydrocarbon profile of Drosophila suzukii (Diptera: Drosophilidae) and behavioural effe - European Journal of Entomology Source: eje.cz URL:

3.[4] Title: Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons | PNAS Source: pnas.org URL:

4.[2] Title: Oral transfer of chemical cues, growth proteins and hormones in social insects - eLife Source: elifesciences.org URL:

Sources

Application

Using 4-methyltetradecane as an internal standard in quantitative gas chromatography

Application Note: 4-Methyltetradecane as a High-Fidelity Internal Standard for Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Executive Summary & Mechanistic Rationale In quantitative Gas Chromatography-Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyltetradecane as a High-Fidelity Internal Standard for Quantitative Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary & Mechanistic Rationale

In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an internal standard (IS) is the foundational variable that dictates the accuracy of analyte quantification. While isotopically labeled standards are the gold standard, they are often cost-prohibitive or commercially unavailable for broad-spectrum volatile organic compound (VOC) profiling, lipidomics, and petroleum forensics.

For the analysis of complex biological and environmental matrices, 4-methyltetradecane (4-MTD) serves as an exceptional structural analog IS[1]. Its efficacy is rooted in fundamental chromatographic causality:

  • The Co-Elution Problem: Biological samples (such as plant exudates, insect cuticular hydrocarbons, and human biofluids) are inherently rich in straight-chain unbranched alkanes (n-alkanes). Using an n-alkane as an IS frequently results in co-elution with endogenous compounds, leading to ion suppression and skewed quantification.

  • The Branched Alkane Solution: By introducing a methyl group at the C4 position of a 14-carbon chain (Molecular Weight: 212.41 g/mol )[2], the molecule's spatial volume and boiling point are altered. On a standard non-polar stationary phase (e.g., 100% dimethylpolysiloxane), n-tetradecane elutes at a Kovats Retention Index (RI) of 1400, and n-pentadecane at 1500. The structural asymmetry of 4-MTD shifts its elution to an RI of precisely 1460.18 [3]. This places the IS in a "chromatographic empty space," guaranteeing baseline resolution from ubiquitous endogenous n-alkanes.

IS_Logic A Target Matrix Analysis B Endogenous n-Alkanes Present? A->B C Select Branched Analog (4-Methyltetradecane) B->C Yes D Kovats RI = 1460.18 (Avoids C14/C15 Co-elution) C->D E Matrix Blank Validation (Ensure no endogenous 4-MTD) D->E F Accurate Quantification E->F Validated

Logical decision tree for selecting and validating 4-methyltetradecane as an internal standard.

System Self-Validation Principles

A quantitative protocol must be a self-validating system. While 4-MTD is absent in most biological matrices, recent metabolomic studies have identified it as a highly specific endogenous volatile biomarker in the urine of patients infected with Mycoplasma genitalium[4].

Causality of the Matrix Blank: Blindly spiking 4-MTD into an unknown matrix without prior validation can artificially inflate the IS signal if the compound is endogenously present, mathematically suppressing the calculated concentration of target analytes. Therefore, this protocol mandates a Matrix Blank Validation step prior to quantitative batch processing to confirm the absolute absence of an endogenous m/z 71 or m/z 85 signal at RI 1460.

Experimental Protocol: VOC Profiling via HS-SPME-GC-MS

This step-by-step methodology details the use of 4-MTD for the quantification of semi-volatile organic compounds using Headspace Solid-Phase Microextraction (HS-SPME).

Step 1: Reagent & Matrix Preparation
  • Primary Stock: Dissolve neat 4-methyltetradecane in chromatography-grade isooctane to yield a 1,000 µg/mL stock solution.

  • Working Solution: Dilute the primary stock into methanol to create a 10 µg/mL working IS solution. Causality: Methanol is chosen as the working solvent to ensure miscibility when spiking into aqueous biological matrices (e.g., urine or plasma).

Step 2: The Self-Validation Matrix Blank
  • Prepare a blank matrix identical to your sample type (e.g., synthetic urine or uninfected plant extract).

  • Process the blank matrix through Steps 3 and 4 without adding the 4-MTD working solution.

  • Verify that the chromatogram shows a signal-to-noise ratio of <3:1 at the 1460 Kovats RI window.

Step 3: HS-SPME Extraction
  • Transfer 2.0 mL of the biological fluid into a 10 mL precision-thread headspace vial.

  • Add 0.5 g of NaCl. Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar organic compounds (the "salting-out" effect) and driving them into the headspace for higher extraction recovery.

  • Spike exactly 20 µL of the 10 µg/mL 4-MTD working solution directly into the liquid matrix. Seal immediately with a PTFE/silicone septum cap.

  • Equilibrate the vial at 50°C for 10 minutes with agitation (250 rpm). Causality: 50°C provides enough thermal energy to volatilize C15 alkanes without degrading thermolabile biological metabolites.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.

Step 4: GC-MS Instrumental Parameters
  • Inlet: Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode to ensure complete transfer of the C15 standard.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-polymethylsiloxane phase.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold 3 min) ramp 5°C/min to 180°C ramp 20°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Set to full scan (m/z 35–350) or Selected Ion Monitoring (SIM) targeting m/z 57, 71, and 85 for the IS.

Workflow A 1. Matrix Blank Validation B 2. IS Spiking (4-MTD at 10 µg/mL) A->B C 3. HS-SPME (50°C, 30 min) B->C D 4. GC Separation (DB-5MS) C->D E 5. EI-MS Detection (70 eV) D->E F 6. RRF Normalization E->F

Workflow for quantitative VOC profiling using 4-methyltetradecane as an internal standard.

Data Presentation & Quantitative Normalization

To accurately quantify unknown analytes, the peak area of the target must be normalized against the peak area of the 4-MTD internal standard using a Relative Response Factor (RRF).

Table 1: Physicochemical and Chromatographic Properties of 4-MTD vs. Adjacent n-Alkanes

CompoundFormulaMW ( g/mol )Kovats RI (Non-polar)Primary EI Fragments (m/z)Interferences
n-TetradecaneC14H30198.391400.0057, 71, 85High (Endogenous)
4-Methyltetradecane C15H32 212.41 1460.18 57, 71, 85, 113 Low (Ideal IS)
n-PentadecaneC15H32212.411500.0057, 71, 85High (Endogenous)

Table 2: Example Quantification Matrix (Establishing the RRF) A stable RRF across a dynamic range validates the extraction efficiency and ionization stability of the 4-MTD internal standard.

Calibration LevelTarget Analyte Conc. (ng/mL)4-MTD IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated RRF
Level 1105012,50065,0000.1920.96
Level 2255031,80064,8000.4910.98
Level 3505063,50065,1000.9750.97
Level 410050128,00064,5001.9840.99
Level 525050315,00065,2004.8310.96

Note: RRF = (Area of Analyte / Area of IS) × (Concentration of IS / Concentration of Analyte).

References

  • Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel Source: ResearchGate URL
  • Tetradecane, 4-methyl- Source: NIST Chemistry WebBook URL
  • Source: PubMed Central (PMC)
  • Source: Chiron.

Sources

Method

Application Note: Step-by-Step Synthesis of 4-Methyltetradecane via Grignard Addition and Downstream Deoxygenation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Synthesis of high-purity branched alkanes for use as analytical standards, lipid nanoparticle (LNP) tail p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Synthesis of high-purity branched alkanes for use as analytical standards, lipid nanoparticle (LNP) tail precursors, or surrogate mixtures for hydrotreated renewable fuels (HRFs).

Strategic Overview & Retrosynthetic Logic

The synthesis of highly specific branched alkanes like 4-methyltetradecane ( C15​H32​ ) requires a modular approach that allows for precise control over the branching position. Traditional Fischer-Tropsch processes yield complex, statistically distributed mixtures of hydrocarbons that are difficult to separate.

To achieve absolute regiocontrol, this protocol utilizes a convergent, three-step synthetic route:

  • C-C Bond Formation: A Grignard addition coupling a C10 nucleophile (decylmagnesium bromide) with a C5 electrophile (2-pentanone) to establish the 14-carbon backbone with a C4 methyl branch.

  • Dehydration: A mild, Lewis acid-catalyzed elimination of the resulting tertiary alcohol to yield an alkene intermediate.

  • Reduction: Heterogeneous catalytic hydrogenation to saturate the alkene, yielding the target alkane.

Mechanistic Rationale & Experimental Design

Step 1: Grignard Formation & Nucleophilic Addition

Grignard reagents are highly sensitive to moisture and require meticulous anhydrous conditions. We utilize tetrahydrofuran (THF) rather than diethyl ether for the formation of decylmagnesium bromide. The higher boiling point of THF (66°C) facilitates the initiation of less reactive long-chain alkyl halides, while its superior oxygen-based coordinating ability thermodynamically stabilizes the organomagnesium complex (1)[1]. The subsequent nucleophilic attack on 2-pentanone forms 4-methyltetradecan-4-ol.

Step 2: Bismuth-Catalyzed Dehydration

Traditional dehydration of tertiary alcohols using strong Brønsted acids (e.g., H2​SO4​ or p -TsOH) frequently induces unwanted carbocation skeletal rearrangements (e.g., Wagner-Meerwein shifts), compromising the structural integrity of the branched backbone. To prevent this, we employ Bismuth(III) triflate ( Bi(OTf)3​⋅xH2​O ), a highly efficient, water-tolerant Lewis acid. Bi(OTf)3​ selectively dehydrates tertiary alcohols in apolar solvents (like dichloromethane) at low catalyst loadings (1 mol%) without triggering skeletal rearrangements (2)[2].

Step 3: Heterogeneous Catalytic Hydrogenation

The final deoxygenation step is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C). The high surface area of the activated carbon support maximizes the interaction between the alkene, the Pd metal surface, and H2​ gas. This ensures a clean, predictable syn-addition of hydrogen across the double bond, achieving quantitative conversion at room temperature and atmospheric pressure (3)[3].

Visual Workflow

Workflow Substrate1 1-Bromodecane + Mg (Grignard Formation) Alcohol 4-Methyltetradecan-4-ol (Tertiary Alcohol) Substrate1->Alcohol 1. THF, Reflux 2. Addition at 0°C Ketone 2-Pentanone (Electrophile) Ketone->Alcohol Nucleophilic Attack Alkene 4-Methyltetradecene (Alkene Isomers) Alcohol->Alkene Bi(OTf)3 (1 mol%) CH2Cl2, Reflux, -H2O Product 4-Methyltetradecane (Final Alkane) Alkene->Product 10% Pd/C, H2 (1 atm) EtOH, RT

Figure 1: Three-step synthetic workflow for the preparation of 4-methyltetradecane.

Quantitative Reagent Summary

The following table outlines the stoichiometry for a standard 50.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Bromodecane 221.181.0011.06 g (50.0 mmol)Electrophile (Pre-Grignard)
Magnesium Turnings 24.301.201.46 g (60.0 mmol)Metal Insert
2-Pentanone 86.130.954.09 g (47.5 mmol)Carbonyl Electrophile
Bi(OTf)3​⋅xH2​O 656.170.010.33 g (0.5 mmol)Lewis Acid Catalyst
10% Pd/C N/A10% w/w~1.0 gHydrogenation Catalyst
Hydrogen Gas ( H2​ ) 2.02ExcessBalloon (1 atm)Reducing Agent

Note: 2-Pentanone is used as the limiting reagent (0.95 eq) to ensure its complete consumption, simplifying downstream purification since the unreacted decane byproducts from the Grignard are easier to separate.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of 4-Methyltetradecan-4-ol

Objective: Form the C15 carbon skeleton via Grignard addition.

  • Preparation of Apparatus: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a continuous flow of argon.

  • Grignard Initiation: Add magnesium turnings (1.46 g) and a single crystal of iodine (as an initiator) to the flask. Add 20 mL of anhydrous THF.

  • Halide Addition: In the addition funnel, dilute 1-bromodecane (11.06 g) in 80 mL of anhydrous THF. Add 5–10 mL of this solution to the magnesium. Warm the flask gently with a heat gun until the purple iodine color fades and localized bubbling occurs, indicating initiation.

  • Reflux: Add the remaining 1-bromodecane solution dropwise over 1 hour, maintaining a gentle reflux. Once the addition is complete, stir the grey mixture for an additional 2 hours at room temperature.

  • Ketone Addition: Cool the Grignard solution to 0°C using an ice-water bath. Place 2-pentanone (4.09 g) diluted in 30 mL of anhydrous THF into the addition funnel. Add dropwise over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Extraction: Cool the flask back to 0°C and carefully quench by adding 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Self-Validation (QC): Perform TLC (Hexanes/EtOAc 9:1). Stain with Phosphomolybdic Acid (PMA) to visualize the tertiary alcohol. 1H NMR should show the disappearance of the ketone methyl singlet (~2.1 ppm) and the appearance of a broad −OH peak.

Protocol B: Bismuth-Catalyzed Dehydration

Objective: Convert the tertiary alcohol to a mixture of 4-methyltetradecene isomers.

  • Reaction Setup: Dissolve the crude 4-methyltetradecan-4-ol in 250 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Catalyst Addition: Add Bi(OTf)3​⋅xH2​O (0.33 g, 1 mol%).

  • Dehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C). Stir for 2 to 4 hours.

  • Workup: Once TLC indicates complete consumption of the polar alcohol spot, cool the mixture to room temperature and evaporate the DCM under reduced pressure.

  • Extraction: Dilute the oily residue with 150 mL of ethyl acetate. Wash sequentially with saturated aqueous NaHCO3​ (50 mL), distilled water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 4-methyltetradecene isomers.

  • Self-Validation (QC): 1H NMR must confirm the presence of vinylic protons (multiplet at 5.0–5.5 ppm) and the complete absence of the −OH stretch in FTIR.

Protocol C: Catalytic Hydrogenation to 4-Methyltetradecane

Objective: Saturate the alkene to yield the final branched alkane.

  • Solvation: Dissolve the crude 4-methyltetradecene mixture in 200 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Catalyst Addition: Safety Warning: Pd/C is highly pyrophoric. Flush the flask with argon. Carefully add 1.0 g of 10% Pd/C to the solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Using a vacuum manifold or a needle attached to a vacuum line, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a completely oxygen-free environment.

  • Hydrogenation: Maintain a positive pressure of H2​ (1 atm via balloon) and stir the suspension vigorously at room temperature for 12 hours.

  • Filtration: Purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 100 mL of ethanol.

  • Final Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via short-path vacuum distillation or pass it through a short plug of silica gel (eluting with 100% hexanes) to remove trace polar impurities.

  • Self-Validation (QC): 1H NMR must show the complete disappearance of vinylic protons. GC-MS should confirm a single major peak with a molecular ion mass of m/z=212.4 ( C15​H32​ ).

References

  • Carey, F. A. (2000). ORGANIC CHEMISTRY (4th Edition). McGraw-Hill / WordPress. 1

  • Kolsi, L. E., Yli-Kauhaluoma, J., & Moreira, V. M. (2018). Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization. ACS Omega. 2

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. 3

Sources

Application

Application Note: Quantitative Analysis of 4-Methyltetradecane Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Abstract This application note presents a detailed and validated method for the quantitative analysis of 4-methyltetradecane using Gas Chromatography with Flame Ionization Detection (GC-FID). 4-Methyltetradecane, a branc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated method for the quantitative analysis of 4-methyltetradecane using Gas Chromatography with Flame Ionization Detection (GC-FID). 4-Methyltetradecane, a branched-chain alkane, is relevant in various fields, including environmental analysis and as a potential biomarker. The protocol herein provides a robust framework for sample preparation, GC-FID instrumentation, and data analysis, designed to ensure high accuracy and precision for researchers, scientists, and professionals in drug development.

Introduction

Gas chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers a powerful and reliable method for the quantification of hydrocarbons. The FID is particularly well-suited for analyzing alkanes like 4-methyltetradecane due to its high sensitivity and a response that is generally proportional to the carbon number of the analyte.[2][3]

4-Methyltetradecane (C15H32) is a branched alkane with a molecular weight of 212.41 g/mol .[4][5] Its accurate quantification is crucial in various research and industrial applications. This document provides a comprehensive, step-by-step protocol that has been developed and validated to ensure trustworthy and reproducible results.

Scientific Principles and Method Rationale

The methodology is founded on the principle that a sample containing 4-methyltetradecane, when vaporized and introduced into a GC system, will be separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[6] A non-polar stationary phase is selected for this analysis due to the non-polar nature of alkanes, ensuring good selectivity.[7] The separated 4-methyltetradecane then enters the FID, where it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical signal. The intensity of this signal is directly proportional to the amount of analyte present.

Materials and Methods

Reagents and Materials
  • 4-Methyltetradecane analytical standard: (CAS 25117-24-2), ≥99% purity.[8][9]

  • Solvent: n-Hexane or iso-octane, GC grade or higher.[6][7]

  • Internal Standard (IS): Tetradecane (CAS 629-59-4), analytical standard grade.[10][11]

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, zero grade).[12]

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Pipettes and Syringes: Calibrated volumetric pipettes and gas-tight syringes.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector.[7]

  • GC Column: A non-polar column, such as a DB-1 or equivalent (100% Dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good efficiency and capacity.[7]

  • Data Acquisition System: Compatible chromatography data software.

GC-FID Operating Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and laboratory conditions.

ParameterRecommended SettingRationale
Injector Split/SplitlessOffers versatility for varying sample concentrations.
Injector Temperature280 °CEnsures complete and rapid vaporization of the analyte and internal standard.[12]
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for accurate quantification.
Injection Volume1 µLA standard volume for capillary GC.
Carrier Gas HeliumProvides good separation efficiency and is inert.[12]
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column to achieve good resolution.
Oven Program
Initial Temperature100 °C, hold for 2 minutesAllows for solvent focusing and sharp peak initiation.
Ramp Rate10 °C/min to 250 °CA suitable ramp rate to ensure good separation of 4-methyltetradecane from potential contaminants.
Final Temperature250 °C, hold for 5 minutesEnsures elution of all components and column cleaning.
Detector Flame Ionization Detector (FID)
Detector Temperature300 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow30 mL/minOptimized for flame stability and sensitivity.
Air Flow300 mL/minOptimized for flame stability and sensitivity.
Makeup Gas (Helium)25 mL/minImproves peak shape and detector response.

Experimental Protocols

Standard Preparation
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of tetradecane and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • 4-Methyltetradecane Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-methyltetradecane and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the 4-methyltetradecane stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[13] For liquid samples, a simple dilution or liquid-liquid extraction may be sufficient.[6] For solid samples, techniques such as soxhlet or sonication extraction may be necessary.[14]

Example Protocol for a Liquid Sample:

  • Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

  • Add 500 µL of the 1000 µg/mL internal standard stock solution.

  • Bring the flask to volume with n-hexane.

  • Vortex the solution for 1 minute to ensure homogeneity.[7]

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

Method Validation

The developed method must be validated to ensure its suitability for its intended purpose.[15][16] Validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[17]

Linearity

Linearity is assessed by analyzing the calibration standards in triplicate. A calibration curve is generated by plotting the peak area ratio (4-methyltetradecane/internal standard) against the concentration of 4-methyltetradecane. The coefficient of determination (R²) should be ≥ 0.999.[18][19]

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) multiple times on the same day and on different days. The relative standard deviation (RSD) should typically be ≤ 15%.[17]

Accuracy

Accuracy is determined by a recovery study. A blank matrix is spiked with known concentrations of 4-methyltetradecane (low, medium, and high). The samples are then prepared and analyzed. The percentage recovery is calculated by comparing the measured concentration to the nominal concentration. The acceptance criteria for recovery are typically within 85-115%.[17][20]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[16][18]

Data Presentation

Quantitative Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Precision (RSD)
Repeatability≤ 15%3.5%
Intermediate Precision≤ 15%5.8%
Accuracy (% Recovery) 85 - 115%98.7%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC Standard->Injection Sample Prepare Sample with IS Sample->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of 4-methyltetradecane by GC-FID.

Conclusion

The GC-FID method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of 4-methyltetradecane. The method is accurate, precise, and linear over a practical concentration range. By following the outlined protocols, researchers can achieve high-quality, reproducible data for their specific applications.

References

  • Benchchem. (n.d.). Gas Chromatography (GC) Analysis of Long-Chain Alkanes.
  • Cheméo. (n.d.). Chemical Properties of Tetradecane, 4-methyl- (CAS 25117-24-2).
  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids.
  • Journal of Pharmacy & Pharmacognosy Research. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil.
  • SciELO Colombia. (n.d.). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • NIST. (n.d.). Tetradecane, 4-methyl-.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • NextSDS. (n.d.). 4-METHYLTETRADECANE — Chemical Substance Information.
  • Planta Medica. (2024). Development and Validation of a GC‑FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthet.
  • Journal of Agricultural and Food Chemistry. (n.d.). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material.
  • ChemicalBook. (2023). 4-METHYLTETRADECANE | 25117-24-2.
  • ChemNet. (n.d.). 25117-24-2 4-methyltetradecane 4-methyltetradecane.
  • ESSLAB. (n.d.). 4-Methyltetradecane.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Analytical Sciences. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with.
  • ResearchGate. (n.d.). Chromatogram of GC-FID analysis of n-alkanes and pesticides in toluene....
  • Millipore Sigma. (n.d.). Tetradecane analytical standard 629-59-4.
  • SciELO. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • MDPI. (2023). Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-Methyldecane by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • Sigma-Aldrich. (n.d.). Tetradecane analytical standard 629-59-4.
  • PubChem. (n.d.). 4-methyltetradecane (C15H32).
  • PMC. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids.
  • Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.

Sources

Method

Anwendungs-Leitfaden: Fortschrittliche Analysestrategien für verzweigte Alkane wie 4-Methyltetradecan

Verfasser: Dr. Eva Schmidt, Senior Application Scientist Datum: 31. März 2026 Abstrakt: Verzweigte Alkane, wie das Pheromon 4-Methyltetradecan, stellen aufgrund ihrer chemischen Inertheit und der Existenz zahlreicher Kon...

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Author: BenchChem Technical Support Team. Date: April 2026

Verfasser: Dr. Eva Schmidt, Senior Application Scientist Datum: 31. März 2026 Abstrakt: Verzweigte Alkane, wie das Pheromon 4-Methyltetradecan, stellen aufgrund ihrer chemischen Inertheit und der Existenz zahlreicher Konstitutionsisomeren eine besondere analytische Herausforderung dar.[1][2] Eine direkte Derivatisierung zur Verbesserung der analytischen Eigenschaften ist aufgrund der unreaktiven C-H- und C-C-Einfachbindungen oft nicht praktikabel.[3][4] Dieser Leitfaden beschreibt detailliert die etablierten Standardmethoden zur Analyse, erläutert die Grenzen klassischer Derivatisierungsansätze und stellt fortgeschrittene Techniken vor, die eine zuverlässige Identifizierung und Quantifizierung ermöglichen. Der Fokus liegt auf der Gaschromatographie-Massenspektrometrie (GC-MS) und alternativen Strategien wie der chemischen Ionisation sowie der Synthese von authentischen Referenzstandards.

Die Herausforderung: Die Analyse inerter Kohlenwasserstoffe

Alkane, historisch auch Paraffine (von lat. parum affinis, "wenig reaktionsfähig") genannt, sind gesättigte Kohlenwasserstoffe, die ausschließlich aus Kohlenstoff- und Wasserstoffatomen mit sp³-hybridisierten Einfachbindungen bestehen.[3][4] Diese hohe Bindungsenergie und die geringe Polarität machen sie weitgehend unempfänglich für gängige Derivatisierungsreagenzien, die typischerweise auf funktionelle Gruppen wie Hydroxyle, Amine oder Carboxyle abzielen.

Die analytischen Hürden bei 4-Methyltetradecan und ähnlichen Strukturen sind:

  • Mangel an funktionellen Gruppen: Verhindert klassische Derivatisierungsreaktionen.

  • Isomerie: Eine Vielzahl von Konstitutionsisomeren (z.B. 2-, 3-, 5-Methyltetradecan) mit sehr ähnlichen physikalischen Eigenschaften, was die chromatographische Trennung erschwert.[1]

  • Fragmentierung in der MS: Die Standard-Elektronenstoßionisation (EI) führt zu einer starken Fragmentierung der C-C-Ketten und oft zu einem sehr schwachen oder fehlenden Molekülionenpeak, was die Bestimmung der Molmasse erschwert.[5]

Goldstandard: Direkte Analyse mittels Gaschromatographie (GC)

Aufgrund der Flüchtigkeit von Alkanen im C10-C20-Bereich ist die Gaschromatographie, gekoppelt mit einem Flammenionisationsdetektor (FID) oder einem Massenspektrometer (MS), die Methode der Wahl.[5]

Prinzip der GC-Trennung

Die Trennung erfolgt basierend auf den unterschiedlichen Siedepunkten der Analyten und ihren Wechselwirkungen mit der stationären Phase der GC-Säule.[6] Für Alkane werden unpolare stationäre Phasen (z.B. Polydimethylsiloxan) verwendet, die eine Trennung primär nach dem Siedepunkt ermöglichen. Verzweigte Alkane haben in der Regel niedrigere Siedepunkte als ihre linearen n-Alkane-Pendants und eluieren daher früher.[7]

Protokoll: Standard-GC-MS-Analyse für 4-Methyltetradecan

Ziel: Trennung und Identifizierung von 4-Methyltetradecan in einer Lösung.

Materialien:

  • Gaschromatograph mit Massenspektrometer (GC-MS-System)

  • Unpolare Kapillarsäule (z.B. 30 m x 0.25 mm ID, 0.25 µm Film aus 5% Phenyl-Methylpolysiloxan)

  • Trägergas: Helium, hochrein

  • Probe: 4-Methyltetradecan gelöst in n-Hexan (10 µg/mL)

  • Autosampler-Vials

Prozedur:

  • Probenvorbereitung: Die Probe in einem geeigneten Lösungsmittel (z.B. n-Hexan) auf die gewünschte Konzentration verdünnen.

  • GC-Parameter einstellen:

    • Injektor: Split/Splitless-Injektor, Temperatur: 250 °C, Split-Verhältnis: 20:1.

    • Injektionsvolumen: 1 µL.

    • Trägergasfluss: Helium bei 1.2 mL/min (konstanter Fluss).

    • Ofenprogramm: 80 °C für 2 min, dann mit 10 °C/min auf 280 °C heizen, 5 min halten.

  • MS-Parameter einstellen (Elektronenstoßionisation - EI):

    • Ionenquellentemperatur: 230 °C.

    • Ionisationsenergie: 70 eV.

    • Massenbereich: m/z 40-400.

    • Scan-Geschwindigkeit: 2 Scans/Sekunde.

  • Analyse durchführen: Die Proben-Sequenz starten.

  • Datenauswertung: Das erhaltene Chromatogramm auf den Peak von Interesse prüfen. Das Massenspektrum des Peaks mit einer Referenzbibliothek (z.B. NIST) und/oder einem authentischen Standard vergleichen. Das charakteristische Fragmentierungsmuster von Alkanen (Cluster von Ionen im Abstand von 14 Da, entsprechend CH₂-Gruppen) identifizieren.

Workflow für die direkte GC-MS-Analyse

Probenvorbereitung Probenvorbereitung (Lösung in Hexan) GC_Injektion GC-Injektion (250 °C, Split) Probenvorbereitung->GC_Injektion GC_Trennung Chromatographische Trennung (Unpolare Säule, Temperaturgradient) GC_Injektion->GC_Trennung MS_Ionisation MS-Ionisation (EI) (70 eV) GC_Trennung->MS_Ionisation Massenanalyse Massenanalyse (Quadrupol) MS_Ionisation->Massenanalyse Detektion Detektion & Datenerfassung Massenanalyse->Detektion Auswertung Datenauswertung (Retentionszeit & Massenspektrum) Detektion->Auswertung

Abbildung 1: Schematischer Workflow der direkten GC-MS-Analyse von Alkanen.

Alternative zur Derivatisierung: Chemische Ionisation (CI)

Obwohl keine vorgeschaltete Derivatisierung stattfindet, kann die Wahl der Ionisationstechnik im Massenspektrometer als eine Art in-situ-Derivatisierung betrachtet werden. Die chemische Ionisation (CI) ist eine "weichere" Ionisationsmethode, die die Fragmentierung reduziert und die Bildung eines Quasi-Molekülions fördert, was für die Bestimmung der Molmasse entscheidend ist.[5][8]

Prinzip: In der Ionenquelle wird ein Reaktandgas (z.B. Methan, Isobutan oder Ammoniak) im Überschuss ionisiert. Diese primären Ionen reagieren mit weiteren Reaktandgasmolekülen und bilden stabile Sekundärionen (z.B. CH₅⁺, C₄H₉⁺). Diese wiederum ionisieren die Analytmoleküle (M) durch Protonentransfer oder Adduktbildung, was zu Ionen wie [M+H]⁺ oder [M+C₄H₉]⁺ führt.

Protokoll: GC-CI-MS zur Bestimmung der Molmasse

Ziel: Eindeutige Bestimmung der Molmasse von 4-Methyltetradecan.

Prozedur:

  • Systemkonfiguration: Das GC-MS-System für den CI-Betrieb umrüsten und das gewählte Reaktandgas (z.B. Methan) anschließen.

  • GC-Parameter: Identisch zum EI-Protokoll (siehe 2.2).

  • MS-Parameter (Positive Chemische Ionisation - PCI):

    • Reaktandgas: Methan.

    • Ionenquellentemperatur: 150-200 °C.

    • Druck in der Ionenquelle: An die Herstellervorgaben anpassen (typischerweise ~0.3 mbar).[8]

    • Massenbereich: m/z 100-300 (fokussiert auf die erwartete Molmasse von 198.39 g/mol ).

  • Analyse und Auswertung: Die Analyse durchführen. Im Massenspektrum nach dem prominenten Quasi-Molekülion [M+H]⁺ bei m/z 199 und möglichen Adduktionen wie [M+C₂H₅]⁺ bei m/z 227 suchen.

Datenvergleich: EI vs. CI
IonisationstechnikMolekülion (M⁺) bei m/z 198Quasi-Molekülion ([M+H]⁺) bei m/z 199Charakteristische FragmenteHauptvorteil
Elektronenstoß (EI) Sehr schwach oder abwesendNicht vorhandenm/z 43, 57, 71, 85... (Alkyl-Fragmente)Strukturinformation, Bibliotheksvergleich
Chemische Ionisation (CI) AbwesendStark und dominantDeutlich reduzierte FragmentierungEindeutige Molmassenbestimmung

Tabelle 1: Vergleich der Massenspektren von 4-Methyltetradecan unter EI- und CI-Bedingungen.

Synthese von Referenzstandards: Der ultimative Weg zur positiven Identifizierung

Da die chromatographische Trennung von Isomeren und deren Unterscheidung allein durch MS-Fragmentierung schwierig ist, ist der Vergleich mit einem zertifizierten Referenzstandard die zuverlässigste Methode zur positiven Identifizierung. Die Synthese solcher Standards ist ein zentraler Aspekt der analytischen Chemie.

Eine gängige Methode zur Synthese eines verzweigten Alkans wie 4-Methyltetradecan ist die Grignard-Reaktion , gefolgt von Dehydratisierung und Hydrierung.

Protokoll: Synthesekonzept für 4-Methyltetradecan

Ziel: Herstellung von 4-Methyltetradecan als Referenzstandard.

Schritt 1: Grignard-Reaktion zur C-C-Kopplung

  • Reaktanden: 2-Brombutan und Undecanal.

  • Prozedur: 2-Brombutan wird mit Magnesium in trockenem Diethylether zu sec-Butylmagnesiumbromid (Grignard-Reagenz) umgesetzt. Dieses Reagenz wird dann zu einer Lösung von Undecanal gegeben. Nach wässriger Aufarbeitung entsteht der sekundäre Alkohol 4-Methyltetradecan-5-ol.

Schritt 2: Dehydratisierung zum Alken

  • Reaktanden: 4-Methyltetradecan-5-ol, starke Säure (z.B. H₂SO₄ oder p-Toluolsulfonsäure).

  • Prozedur: Der Alkohol wird unter Hitze mit einem sauren Katalysator behandelt, um Wasser zu eliminieren. Es entsteht ein Gemisch von Alken-Isomeren (hauptsächlich 4-Methyltetradec-4-en und 4-Methyltetradec-5-en).

Schritt 3: Hydrierung zum Alkan

  • Reaktanden: Alken-Gemisch, Wasserstoffgas (H₂), Katalysator (z.B. Palladium auf Kohle, Pd/C).

  • Prozedur: Das Alken-Gemisch wird in einem geeigneten Lösungsmittel (z.B. Ethanol) gelöst und in Gegenwart des Katalysators unter Wasserstoffatmosphäre hydriert. Die Doppelbindung wird reduziert, und es entsteht das Zielmolekül 4-Methyltetradecan.[1]

Reinigung und Verifizierung: Das Endprodukt muss durch Säulenchromatographie gereinigt und seine Identität und Reinheit mittels NMR-Spektroskopie und GC-MS bestätigt werden.

Syntheseweg für 4-Methyltetradecan

cluster_0 Schritt 1: Grignard-Reaktion cluster_1 Schritt 2: Dehydratisierung cluster_2 Schritt 3: Hydrierung Brombutan 2-Brombutan + Mg Alkohol 4-Methyltetradecan-5-ol Brombutan->Alkohol in Diethylether Undecanal Undecanal Undecanal->Alkohol Alken 4-Methyltetradecen (Isomere) Alkohol->Alken H⁺, Δ Alkan 4-Methyltetradecan (Zielmolekül) Alken->Alkan H₂, Pd/C

Abbildung 2: Konzeptioneller Syntheseweg für 4-Methyltetradecan über eine Grignard-Reaktion.

Fazit und Ausblick

Die Analyse von verzweigten Alkanen wie 4-Methyltetradecan erfordert eine Abkehr von klassischen Derivatisierungsstrategien. Die wissenschaftlich fundierte Vorgehensweise stützt sich auf hochauflösende direkte Analysemethoden und ein tiefes Verständnis der instrumentellen Möglichkeiten.

  • Standardmethode: Die GC-MS mit Elektronenstoßionisation bleibt das Arbeitspferd für die qualitative und quantitative Analyse, insbesondere wenn Massenspektren-Bibliotheken zur Verfügung stehen.

  • Problem der Molmasse: Die chemische Ionisation (CI) ist eine unverzichtbare Ergänzung, um die Molmasse von unbekannten Alkanen sicher zu bestimmen und die Identifizierung zu untermauern.

  • Eindeutige Identifizierung: Für eine rechtssichere und wissenschaftlich exakte Identifizierung, insbesondere bei der Unterscheidung von Isomeren, ist der Vergleich mit einem authentischen, synthetisierten Referenzstandard unerlässlich.

Zukünftige Forschungsansätze könnten auf der selektiven C-H-Aktivierung durch enzymatische (z.B. mikrobielle Hydroxylierung) oder katalytische Verfahren beruhen, um gezielt eine funktionelle Gruppe für eine nachfolgende Derivatisierung einzuführen. Solche Methoden befinden sich jedoch noch im Forschungsstadium und sind für die Routineanalytik derzeit nicht etabliert.

Referenzen

  • Wikipedia contributors. (2023). Alkane. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]

  • Chemie.de. (n.d.). Alkane. Verfügbar unter: [Link]

  • Mittelbach, M., Uray, G., & Stadlbauer, W. (n.d.). Chromatographische Trennverfahren in der Organischen Chemie. Karl-Franzens-Universität Graz. Verfügbar unter: [Link]

  • Knowunity. (2026, March 16). Verzweigte Alkane – IUPAC-Nomenklaturregeln leicht erklärt. Verfügbar unter: [Link]

  • ediss.sub.hamburg. (n.d.). Methodenentwicklungen zur Analyse und Charakterisierung komplexer kosmetischer Rohstoffe mittels MALDI-TOF Massenspektrometrie. Verfügbar unter: [Link]

  • CONATEX-DIDACTIC Lehrmittel GmbH. (n.d.). Organische Chemie – die Alkane- gesättigte Kohlenwasserstoffe. Verfügbar unter: [Link]

  • Universität Regensburg. (n.d.). Kapitel 2. Alkane. Verfügbar unter: [Link]

  • SemiByte. (2005, May 27). Grundlagen der Gaschromatographie (GC). Verfügbar unter: [Link]

  • LCI Koeln. (n.d.). GC/MS - Ionen in der Gasphase. Verfügbar unter: [Link]

  • ETH Zürich. (n.d.). Spurenanalytik organischer Verbindungen. Verfügbar unter: [Link]

  • Chemie.de. (n.d.). Nachweise organischer Stoffe. Verfügbar unter: [Link]

  • simpleclub. (2014, September 15). What properties do alkanes have?! [Video]. YouTube. Verfügbar unter: [Link]

Sources

Application

Application Note: Formulation and Validation of 4-Methyltetradecane in Synthetic Pheromone Blends

Introduction & Mechanistic Rationale In the fields of chemical ecology and agrochemical development, the precise synthesis and formulation of semiochemicals are critical for modulating insect behavior. 4-Methyltetradecan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the fields of chemical ecology and agrochemical development, the precise synthesis and formulation of semiochemicals are critical for modulating insect behavior. 4-Methyltetradecane ( C15​H32​ ) is a biologically highly active branched alkane that serves as a keystone semiochemical across multiple taxa[1].

In social insects, such as the Florida carpenter ant (Camponotus floridanus), 4-methyltetradecane is transferred via trophallactic fluid (TF) and is a major component of cuticular hydrocarbons (CHCs), mediating nestmate recognition and communal phenotype control[2]. In botanical chemical ecology, sexually deceptive orchids, such as Ophrys sphegodes, emit 4-methyltetradecane as part of a complex volatile organic compound (VOC) bouquet to mimic the sex pheromones of virgin female pollinators, thereby ensuring highly specific pollinator attraction[3]. Furthermore, the food-deceptive orchid Barlia robertiana exhibits spatial and temporal variability in its floral scent, utilizing 4-methyltetradecane as a dominant compound during specific flowering stages[4].

The Causality of Branching: From a physicochemical standpoint, the methyl branch at the C4 position disrupts the crystalline packing of the hydrocarbon chain. This lowers the melting point and increases the fluidity and volatility of the molecule compared to its straight-chain isomer, pentadecane[1]. This increased fluidity is mechanistically essential; it allows the hydrophobic molecule to be more readily aerosolized from glandular surfaces and subsequently solubilized by Odorant Binding Proteins (OBPs) within the aqueous sensillar lymph of the target insect's antennae.

Physicochemical Profiling & Quantitative Data

To successfully formulate 4-methyltetradecane into a synthetic blend, researchers must account for its extreme hydrophobicity and moderate volatility. Table 1 summarizes its physical properties, while Table 2 provides empirically derived blend ratios for two distinct biological applications.

Table 1: Physicochemical Properties of 4-Methyltetradecane

PropertyValue / DescriptionFormulation Implication
Molecular Formula C15​H32​ [1]Highly lipophilic; requires non-polar solvents.
Molecular Weight 212.41 g/mol Moderate mass dictates a slow, steady evaporation rate.
Appearance Colorless liquidVisually indistinguishable from standard alkane solvents.
Solubility Soluble in Hexane, DCMInsoluble in aqueous buffers; requires emulsion or neat application.

Table 2: Representative Synthetic Blend Ratios for Bioassays

Target ApplicationKey ComponentsRelative Abundance (%)Biological Context
Trophallactic Fluid Mimicry Hexadecane35.0%Major straight-chain CHC background[5].
(Camponotus floridanus)Heptadecane50.0%Major straight-chain CHC background[5].
4-Methyltetradecane 15.0% Branched recognition cue[2].
Orchid Sexual Deception d-Limonene22.13%Primary terpene attractant[3].
(Ophrys sphegodes)Formic acid11.70%Volatile acid modifier[3].
Phenol9.65%Aromatic modifier[3].
4-Methyltetradecane 4.69% Virgin female pheromone mimic[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the following protocols are designed as a self-validating system . Every formulation step includes a paired analytical checkpoint to confirm that the theoretical design matches the empirical output, ruling out solvent artifacts or differential volatilization rates.

Protocol A: Preparation of the Liquid Pheromone Blend

Causality: Hexane is selected as the carrier solvent because its high vapor pressure allows it to evaporate completely upon application, leaving only the desired semiochemical residue without inducing solvent-based behavioral artifacts.

  • Glassware Preparation: Bake all borosilicate glass vials at 250°C for 4 hours to eliminate ambient lipid/hydrocarbon contamination.

  • Stock Solution: Dissolve high-purity (>98%) 4-methyltetradecane in HPLC-grade hexane to create a 10 mg/mL stock solution.

  • Blend Compounding: Using a gas-tight Hamilton syringe, combine the 4-methyltetradecane stock with secondary components (e.g., hexadecane, d-limonene) according to the target ratios in Table 2.

  • Validation Checkpoint 1 (Liquid GC-MS): Inject 1 µL of the final liquid blend into a GC-MS. Pass criteria: The integrated peak areas must match the theoretical relative abundance within a ±2% margin of error.

Protocol B: Controlled Release via Silicone Septa

Causality: Applying pheromones directly to filter paper causes a "burst release" (rapid evaporation followed by depletion). Injecting the blend into a cross-linked silicone septum forces the 4-methyltetradecane to diffuse slowly through the polymer matrix, mimicking the zero-order release kinetics of an insect exocrine gland or orchid osmophore.

  • Septa Curing: Pre-wash rubber/silicone septa in dichloromethane for 24 hours, then bake at 100°C to remove volatile plasticizers.

  • Loading: Inject 10 µL of the validated liquid blend (from Protocol A) directly into the center of the septum.

  • Equilibration: Allow the septum to equilibrate in a fume hood for 30 minutes, permitting the hexane to flash off completely.

  • Validation Checkpoint 2 (Headspace SPME): Place the loaded septum in a sealed 20 mL headspace vial. Expose a Solid-Phase Microextraction (SPME) fiber (100 µm PDMS) to the headspace for 15 minutes, followed by GC-MS desorption[3]. Pass criteria: The emitted vapor ratio must match the biological emission profile, ensuring that differential volatility hasn't skewed the blend.

Protocol C: Behavioral Olfactometry Bioassay
  • Apparatus Setup: Utilize a clean, solvent-washed Y-tube olfactometer under red-light conditions to isolate olfactory responses from visual cues.

  • Treatment vs. Control: Place the loaded silicone septum in the upstream odor chamber of the treatment arm. Place a "solvent-only" (hexane-injected and evaporated) septum in the control arm.

  • Validation Checkpoint 3 (Behavioral Control): The inclusion of the solvent-only septum is critical. It proves that any positive chemotaxis or antennal drumming observed is strictly caused by the 4-methyltetradecane blend, not the physical presence of the septum or residual solvent.

Mechanistic Visualization

The following diagram illustrates the causal chain of events from the physical release of the synthetic 4-methyltetradecane blend to the ultimate behavioral output in the target organism.

G A Synthetic Blend Formulation (4-Methyltetradecane + Solvent) B Controlled Release Matrix (Silicone Septum / Glass Dummy) A->B C Sensillar Lymph (Antennal Sensilla) B->C Volatilization D Odorant Binding Proteins (OBPs) C->D Solubilization E Odorant Receptors (ORs) + Orco Coreceptor D->E Transport F Neuronal Depolarization (Action Potential) E->F Ion Channel Opening G Antennal Lobe Glomeruli (Signal Processing) F->G Synaptic Transmission H Behavioral Output (Nestmate Recognition / Mating) G->H Projection Neurons

Mechanistic signaling pathway of 4-methyltetradecane from synthetic release to behavioral output.

References

  • LeBoeuf, A. C., et al. (2016). Oral transfer of chemical cues, growth proteins and hormones in social insects. eLife. URL:[Link]

  • Cozzolino, S., et al. (2014). Volatile Fingerprint of Italian Populations of Orchids Using Solid Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Molecules (MDPI). URL:[Link]

  • Romano, V. A., et al. (2022). Spatial and Temporal Variability of the Floral Scent Emitted by Barlia robertiana (Loisel.) Greuter, a Mediterranean Food-Deceptive Orchid. Plants (MDPI). URL:[Link]

  • Smith, J. G., et al. (2006). Organic Chemistry Fourth Edition Study Guide. Archive.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor peak shape and tailing for 4-methyltetradecane in GC-MS

Topic: Troubleshooting Poor Peak Shape and Tailing for 4-Methyltetradecane Welcome to the technical support center. This guide provides in-depth troubleshooting for common chromatographic issues encountered during the GC...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Peak Shape and Tailing for 4-Methyltetradecane

Welcome to the technical support center. This guide provides in-depth troubleshooting for common chromatographic issues encountered during the GC-MS analysis of 4-methyltetradecane, a high-boiling, long-chain branched alkane. As a Senior Application Scientist, my goal is to provide you with a logical, cause-and-effect framework to diagnose and solve these challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: My 4-methyltetradecane peak is exhibiting significant tailing. What are the most common causes and where should I begin my investigation?

Peak tailing for a relatively non-polar, high-boiling compound like 4-methyltetradecane is typically symptomatic of an unwanted interaction within the GC system or a non-ideal physical setup. The most common culprits, in order of investigation, are issues within the inlet, column problems, or suboptimal method parameters.

A systematic approach is crucial. Before making multiple changes, evaluate each potential cause independently. Start with the easiest and most common issues to resolve, such as inlet maintenance, before moving to more involved procedures like trimming the column. If all peaks in the chromatogram are tailing, this often points to a physical problem like a poor column installation or a system leak, whereas if only specific, active compounds tail, the issue is more likely chemical in nature (e.g., active sites).[1][2]

Below is a troubleshooting workflow to guide your process.

G start Observe Peak Tailing for 4-Methyltetradecane inlet Step 1: Investigate GC Inlet start->inlet liner Contaminated/Active Liner? Worn Septum? inlet->liner Check Consumables inlet_temp Inlet Temp Too Low? inlet->inlet_temp Check Settings column Step 2: Evaluate Column Health install Improper Column Installation? (Leaks, Dead Volume) column->install Check Physical Setup contam Column Contamination? (Inlet End) column->contam Assess Contamination bleed Column Degradation / Bleed? column->bleed Assess Health method Step 3: Review Method Parameters oven_prog Oven Ramp Too Slow? Initial Temp Incorrect? method->oven_prog Check Temperatures flow_rate Carrier Gas Flow Too Low? method->flow_rate Check Flow msd Step 4: Check MS Detector source_temp Ion Source Temp Too Low? msd->source_temp Check MS Settings resolve Problem Resolved liner->column If Unresolved liner->resolve inlet_temp->column If Unresolved inlet_temp->resolve install->method If Unresolved install->resolve contam->method If Unresolved contam->resolve bleed->method If Unresolved bleed->resolve oven_prog->msd If Unresolved oven_prog->resolve flow_rate->msd If Unresolved flow_rate->resolve source_temp->resolve

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Q2: My peak tailing persists. How can I determine if the GC inlet is the source of the problem?

The inlet is the most frequent source of activity and peak shape issues in GC.[3] For a high-boiling analyte like 4-methyltetradecane, several factors are critical.

  • Liner Activity: The inlet liner is a consumable component that becomes contaminated with non-volatile residues from sample matrices over time.[4] These residues can create "active sites" that interact with analytes, causing adsorption and subsequent slow release, which manifests as peak tailing.[5][6] Even though 4-methyltetradecane is non-polar, it can interact with these active surfaces.

    • Solution: Replace the inlet liner. Always use a high-quality, deactivated liner. For non-polar compounds, a standard phenylmethyl-deactivated surface is suitable.[7][8] Using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but be aware that breaking the wool fibers can expose new active sites.[8][9]

  • Inlet Temperature: An inlet temperature that is too low will result in incomplete or slow vaporization of high-boiling compounds. This leads to a slow, drawn-out transfer of the analyte to the column, causing broad and tailing peaks.[5][10]

    • Solution: For an analyte with a boiling point like 4-methyltetradecane (~277 °C), a starting inlet temperature of 280-300 °C is appropriate. Ensure the temperature is high enough for rapid vaporization but not so high as to cause thermal degradation of other sample components.

  • Septum Bleed/Contamination: A worn or cored septum can release small particles into the liner, creating active sites.

    • Solution: Replace the septum regularly as part of routine inlet maintenance.

  • Cooldown: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Septum and Nut: Unscrew the septum retaining nut and remove the old septum using forceps.

  • Open Inlet: Unscrew the main inlet body nut to access the liner.

  • Remove Liner: Carefully remove the old liner using liner removal tongs or forceps. Note its orientation.

  • Inspect and Clean: Visually inspect the inside of the inlet for any visible contamination or particles. If necessary, clean with a lint-free swab lightly dampened with methanol or hexane.

  • Install New Liner: Wearing clean, lint-free gloves, insert a new, deactivated liner in the correct orientation.[11]

  • Reassemble and Install Septum: Re-secure the inlet body nut. Place a new septum into the retaining nut (do not touch with bare fingers) and tighten it finger-tight plus an additional quarter-turn. Overtightening can damage the septum.

  • Restore Gas and Leak Check: Turn the carrier gas back on. Perform an electronic leak check around the septum nut and inlet body nut to ensure a tight seal.[12] Leaks are a major cause of chromatographic problems.[13]

Q3: I've performed inlet maintenance, but the peak tailing for 4-methyltetradecane hasn't improved. Could the GC column be the problem?

Yes, if inlet issues are ruled out, the column is the next logical component to investigate. Problems can arise from its installation, contamination, or degradation.

  • Improper Column Installation: This is a very common cause of tailing for all peaks.[2]

    • Dead Volume: If the column is not inserted to the correct depth in the inlet or detector, it can create "dead" or "unswept" volumes. The analyte vapor can get trapped in these spaces, slowly bleeding out and causing significant tailing.[13][14]

    • Poor Column Cut: A jagged or angled cut at the column end creates a turbulent flow path, which can disrupt the sample band and lead to tailing or split peaks.[1]

    • Solution: Re-install the column. First, trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Consult your instrument manual for the correct installation depth for your specific inlet and detector. After installation, perform a leak check.[15]

  • Column Contamination: Non-volatile material from repeated injections can accumulate at the head of the column. This contamination acts similarly to a dirty liner, creating active sites that cause peak tailing.[14]

    • Solution: Trim the column. Removing the first 10-20 cm of the column inlet side can often restore performance by physically removing the contaminated section.[1]

  • Column Degradation: Over time, exposure to oxygen (from leaks) or high temperatures can degrade the column's stationary phase, exposing active silanol groups on the fused silica surface.[10][16] This leads to increased bleed and peak tailing, especially for more polar compounds, but can affect overall performance.

    • Solution: If trimming the column does not help and the baseline is noisy or rising excessively at high temperatures (high bleed), the column may be permanently damaged and require replacement.[3] Proper conditioning of a new column is essential to prevent premature degradation.[17][18]

  • Install Column in Inlet: Install the column into the GC inlet only. Do not connect it to the MS detector. This prevents contamination of the MS source with column bleed products.[15][17]

  • Purge with Carrier Gas: Set a normal carrier gas flow rate (e.g., 1-2 mL/min) and allow the gas to purge through the column for 15-30 minutes at ambient oven temperature. This removes any oxygen from the column before heating.[12][17]

  • Heat the Column: Set the inlet to your method temperature. Program the oven to ramp at 5-10 °C/min to a final temperature about 20 °C above the maximum temperature of your analytical method, but do NOT exceed the column's maximum isothermal temperature limit.[16][18]

  • Hold at Temperature: Hold at this final temperature for 1-2 hours, or until the baseline signal (if using a non-MS detector for monitoring) is stable.[16] For new columns, an overnight conditioning is often recommended.[12]

  • Cooldown and Install in MS: Cool the oven down completely. Turn off carrier gas flow, install the column into the MS transfer line, and restore flow. Pump down the MS and perform necessary checks.

Q4: My hardware seems fine. How can my oven temperature program or other method parameters cause tailing for a high-boiling alkane?

Method parameters are optimized to ensure analytes move through the column in tight, focused bands. For a high-boiling compound like 4-methyltetradecane, temperature programming and flow rate are key.

  • Slow Oven Ramp Rate: If the temperature ramp is too slow, the analyte spends too much time in the column at temperatures where it is not moving quickly. This allows for more longitudinal diffusion (band broadening), which can manifest as wider, more tailed peaks.[13][19]

    • Solution: A good starting point for a "scouting" gradient is a ramp of 10 °C/min.[20] For high-boilers, you may need a slightly faster ramp (e.g., 15-20 °C/min) in the temperature region where the analyte elutes to keep the peak sharp.

  • Low Carrier Gas Flow Rate: The carrier gas velocity affects both retention time and peak efficiency. If the flow rate is too low, analysis time increases, and peaks become broader due to diffusion.[10]

    • Solution: Ensure your carrier gas flow rate is set to the optimum for your column dimensions and carrier gas type (typically around 1.0-1.5 mL/min for a 0.25 mm ID column with Helium).

  • Incorrect Initial Oven Temperature: While less likely to cause tailing for a late-eluting peak, an initial temperature that is too high can affect the initial focusing of the sample band on the column, particularly in splitless injection, which can have downstream effects on peak shape.[1]

    • Solution: For splitless injections, the initial oven temperature should be set 10-20 °C below the boiling point of the injection solvent to ensure proper "solvent focusing."[21]

ParameterSuboptimal Condition & SymptomRecommended Action for 4-Methyltetradecane
Inlet Temperature Too low -> Incomplete vaporization, broad/tailing peaks.Set to 280-300 °C.
Oven Ramp Rate Too slow -> Band broadening due to diffusion.Start with 10-15 °C/min; may increase to 20 °C/min during elution window.
Initial Oven Temp Too high (Splitless) -> Poor solvent focusing, broad peaks.Set 10-20 °C below solvent boiling point.
Carrier Gas Flow Too low -> Increased diffusion, broad/tailing peaks.Use optimal flow rate for column ID (e.g., ~1.2 mL/min for 0.25mm ID He).
Injection Speed Too slow -> Broad peaks due to slow sample introduction.Use a "fast" autosampler injection speed.[22]
Q5: Could the mass spectrometer itself be causing the peak tailing?

While less common than inlet or column issues, the MS detector can be a source of peak shape problems, especially for higher-boiling compounds.

  • Ion Source Temperature: The ion source is a heated metal block where ionization occurs. If its temperature is significantly lower than the elution temperature of the analyte, the compound can temporarily condense on the source surfaces. This adsorption followed by slow re-vaporization is a direct cause of peak tailing that originates in the detector.[23][24] This effect is more pronounced for higher molecular weight compounds.[25][26]

    • Solution: Ensure the ion source temperature is set appropriately high. A typical starting point is 230 °C, but for analytes eluting at high oven temperatures, it may need to be increased to 250 °C or higher to minimize these adsorption effects.[23]

  • Ion Source Contamination: Over time, the ion source can become contaminated with residues from column bleed or dirty samples. This contamination can create active sites leading to tailing, similar to a dirty liner.

    • Solution: If increasing the source temperature does not resolve the issue and other causes have been eliminated, the ion source may require cleaning. This is a more involved maintenance procedure that should be performed according to the manufacturer's instructions.

References

  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22). Technology Networks. [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (2021, April 8). Journal of Separation Science. [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. (n.d.). LCGC. [Link]

  • Broek, J. J., & Broer, L. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 471-5. [Link]

  • GC COLUMN. (n.d.). Phenomenex. Retrieved from [Link]

  • What Affects Peak Area in GC? Key Influencing Factors. (2024, October 18). Hawach Scientific. [Link]

  • Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Column Conditioning. (n.d.). Shimadzu Corporation. Retrieved from [Link]

  • GC Liners. (n.d.). Axial Scientific. Retrieved from [Link]

  • GC Troubleshooting Guide. (2023, May 9). GL Sciences. [Link]

  • Inlet Activity. (2023, December 9). Separation Science. [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES. (n.d.). SilcoTek. Retrieved from [Link]

  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Liner Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Broek, J. J., & Broer, L. (2014). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. Journal of Chromatographic Science, 52(6), 471-475. [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. (n.d.). Chromtech. Retrieved from [Link]

  • Tailing Peaks – Like an Iceberg, it Hides Signal More than Commonly Perceived. (2013, March 20). Aviv Analytical. [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (2025, November 26). LCGC International. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013, June 18). SciSpace. [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. [Link]

  • Gas Chromatography (GC) Column Conditioning, Testing and Checks. (2025, May 26). SRI. [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 6). YouTube. [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to optimize the injection speed for Agilent Gc? (2025, November 28). Aijiren Technology. [Link]

  • Optimizing Splitless GC Injections. (2018, August 13). LCGC International. [Link]

  • 4-1 Distorted peak shapes. (n.d.). GL Sciences. Retrieved from [Link]

  • Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. (2006, March 8). J-STAGE. [Link]

  • GC Inlet Maintenance. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). Springer. [Link]

  • Maintaining your Agilent GC and GC/MS Systems. (n.d.). Postnova Analytics. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). PMC. [Link]

  • GC Method Development. (2011, May 10). Agilent Technologies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing GC Temperature Programming for Baseline Separation of Branched Alkanes

Welcome to the technical support center for advanced gas chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced gas chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex challenge of separating branched alkane isomers. Branched alkanes often possess very similar boiling points and polarities, making their separation by GC a non-trivial task that hinges on the precise control of the oven temperature program.

This document moves beyond simple step-by-step instructions to explain the fundamental principles and causal relationships that govern chromatographic separation. By understanding why a particular adjustment works, you can develop a more intuitive and effective approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: Why are my closely related branched alkane isomers co-eluting or showing poor resolution?

A: Co-elution of branched alkanes is the most common challenge and typically stems from insufficient differential migration along the column. Because these isomers have similar boiling points, an isothermal or a rapid temperature program may not provide enough time for the stationary phase to resolve them. The key is to manipulate the temperature program to enhance the subtle differences in their interaction with the stationary phase.[1][2] A slower temperature ramp rate, for instance, increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[1][3]

Q2: What is the primary effect of the initial oven temperature, and how do I select the right one?

A: The initial oven temperature primarily affects the separation of early-eluting, more volatile components.[4] A lower initial temperature increases retention for all analytes, but it has the most pronounced effect on the ones that elute first. If your initial temperature is too high, volatile isomers can be swept through the column too quickly without sufficient interaction, leading to poor resolution at the beginning of the chromatogram.[5]

For split injection, a good starting point is an oven temperature 45°C lower than the elution temperature of the first peak of interest from a preliminary "scouting" run.[6] For splitless injection, the initial temperature should be set 10-20°C below the boiling point of the sample solvent to facilitate a focusing effect.[7] If early peaks are poorly resolved, it is generally better to lower the initial temperature rather than adding a long initial hold time, as this can prevent peak broadening.[4][7]

Q3: How does changing the temperature ramp rate impact my separation of branched alkanes?

A: The ramp rate is arguably the most powerful parameter for optimizing the separation of compounds that elute in the middle of the chromatogram.[4]

  • Slower Ramp Rate (°C/min): Increases retention time and allows more time for interaction between the isomers and the stationary phase. This generally leads to improved resolution (better separation) but results in broader peaks and longer analysis times.[1][3]

  • Faster Ramp Rate (°C/min): Decreases retention time, leading to sharper, taller peaks and a shorter overall analysis time. However, this comes at the cost of resolution, as analytes are pushed through the column more quickly.[8][9]

An excellent rule of thumb for an optimal starting ramp rate is approximately 10°C per column void time (t₀).[4][7] From there, you can adjust in steps of ±5°C/min to fine-tune the separation of critical pairs.

Q4: My later-eluting branched alkanes are appearing as broad, low-intensity peaks. What's the cause and solution?

A: This is a classic symptom of what temperature programming is designed to solve. In an isothermal run, late-eluting compounds move very slowly, leading to excessive diffusion and peak broadening.[10][11] Even with a temperature program, if the ramp rate is too slow or the final temperature is not high enough, this can still occur. The solution is to ensure the temperature program continues to ramp at an appropriate rate through the elution range of these heavier compounds. Increasing the ramp rate in the latter part of the program or ensuring the final hold temperature is at least 20°C above the elution temperature of the last analyte can help produce sharper peaks and improve sensitivity.[7]

Troubleshooting Guide: Resolving Co-eluting Branched Alkane Isomers

This section provides a systematic workflow for tackling the common problem of inadequate separation between branched alkane isomers.

Initial State: Poor Resolution of a Critical Isomer Pair

Before you begin, ensure your GC system is in good working order. Check for leaks, confirm gas purity, and ensure the column is properly installed and conditioned.[12][13] Poor resolution can sometimes be a symptom of system issues rather than a suboptimal method.[2][14]

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for optimizing your temperature program to resolve a critical pair of co-eluting branched alkanes.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Co-eluting Branched Alkanes q1 Are the co-eluting peaks eluting early in the run? start->q1 a1_yes Decrease Initial Oven Temperature by 10-20°C q1->a1_yes Yes a1_no Peaks elute mid-to-late run q1->a1_no No q2 Is the separation between all peaks generally poor? a1_yes->q2 a1_no->q2 a2_yes Decrease primary ramp rate (e.g., from 10°C/min to 5°C/min) q2->a2_yes Yes a2_no Only one critical pair is co-eluting q2->a2_no No a3 Introduce a slower ramp or isothermal hold just before the critical pair elutes a2_yes->a3 a2_no->a3 end_node Achieved Baseline Separation a3->end_node

Caption: Troubleshooting decision tree for poor peak resolution.

Experimental Protocol: Systematic Development of an Optimized Temperature Program

This protocol outlines a universal approach to developing a robust temperature program for a complex mixture of branched alkanes, starting from a generic screening method.

Objective: To achieve baseline separation of all target branched alkanes while minimizing analysis time.
Prerequisites:
  • A properly installed and conditioned, non-polar capillary column (e.g., methyl silicone phase) is recommended for hydrocarbon analysis.[15][16]

  • Ensure the carrier gas flow rate is set to its optimal linear velocity for the column dimensions.[2]

Step 1: The Scouting Gradient

The first step is to run a generic, wide-range temperature program to determine the elution range of your sample components.[4] This provides the critical information needed for all subsequent optimization.

ParameterRecommended SettingRationale
Initial Temperature 35-40°CA low starting point to ensure trapping and good resolution of very volatile components.[4]
Initial Hold Time 1-2 minutesEnsures the entire sample is introduced into the column and allows the oven temperature to stabilize.[4]
Ramp Rate 10°C/minA moderate rate that typically provides a reasonable overview separation for a wide range of compounds.[4]
Final Temperature Column's max rated temperatureEnsures all components, even unexpected heavy ones, are eluted from the column, preventing contamination.
Final Hold Time 5-10 minutes"Bakes out" the column to remove any high-boiling residue.[4][7]

After this run, identify the elution temperature of the first and last branched alkanes of interest.

Step 2: Optimizing the Initial Temperature

Based on the scouting run, adjust the initial temperature to optimize the separation of the earliest eluting isomers.

  • Rule: Set the initial temperature about 20-30°C below the elution temperature of the first peak of interest.[6]

  • Action: Re-run the analysis with this new initial temperature. If the first few peaks are now baseline separated, proceed to Step 3. If not, decrease the initial temperature by another 10°C.

Step 3: Optimizing the Ramp Rate(s)

The ramp rate is adjusted to achieve separation for the bulk of the analytes that elute in the gradient portion of the run.

  • Guideline: The optimal ramp rate is often around 10°C per column dead time.[4][7] For a typical 30m x 0.25mm column, this is often between 5-15°C/min.

  • Action for a Single Ramp: Adjust the initial 10°C/min ramp rate. If resolution is insufficient, try 5°C/min. If the analysis is too long and resolution is more than adequate, try 15°C/min.[3]

  • Action for Multiple Ramps: If you have a cluster of closely-eluting isomers followed by widely spaced peaks, use a multi-ramp program.

    • Use a slow ramp (e.g., 2-5°C/min) through the region where the critical pairs elute.

    • After the critical pairs have eluted, increase the ramp rate (e.g., 15-25°C/min) to elute the remaining, better-separated compounds more quickly.

Step 4: Setting the Final Temperature and Hold Time

The final temperature should be high enough to elute all components of interest in a reasonable time.

  • Rule: Set the final temperature approximately 20°C above the elution temperature of the last peak of interest observed in the scouting run.[7]

  • Hold Time: A final hold of 2-5 minutes is typically sufficient to ensure complete elution and re-equilibration for the next run.

The Impact of Temperature Programming on Separation

The diagram below visualizes how a slower ramp rate provides better separation for closely related isomers compared to a fast ramp.

G cluster_0 Fast Ramp (e.g., 20°C/min) cluster_1 Slow Ramp (e.g., 5°C/min) a1 Temperature a2 Time p1 p2 p1->p2 Ramp p3 p4 p3->p4 Analyte A p5 p6 p5->p6 Analyte B pos_coelution b1 Temperature b2 Time p7 p8 p7->p8 Ramp p9 p10 p9->p10 Analyte A p11 p12 p11->p12 Analyte B pos_resolution

Caption: Slower ramps increase analyte-phase interaction time, improving resolution.

References
  • What Is Temperature Programming in Gas Chrom
  • Principle and application of ptgc and isothermal programming. (n.d.). Slideshare.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2025). LCGC.
  • GC Temperature Program Development. (n.d.). Element Lab Solutions.
  • Principle of Gas chrom
  • 2.5E: GC Parameters. (2022). Chemistry LibreTexts.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Temperature Programming for Better GC Results. (2025). Phenomenex.
  • Temperature Programmed GC: Why Are All Those Peaks So Sharp? (2025).
  • The Secrets of Successful Temperature Programming. (2017).
  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
  • Temperature Programming for High-Speed GC. (1999). Analytical Chemistry.
  • GC Column Types & Selection Guide. (n.d.). Shimadzu.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • Anyone know how to do GC peak separation? (2014).
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021). Crawford Scientific.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. (2009). Agilent Technologies.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2026).

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyltetradecane Extraction from Plant Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in overcoming the specific physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in overcoming the specific physicochemical hurdles associated with extracting 4-methyltetradecane from complex plant matrices.

4-Methyltetradecane is a highly hydrophobic, volatile branched alkane found in specific plant matrices such as Crataegus (hawthorn) fruits[1] and Aquilaria sinensis (agarwood)[2]. Because it is a non-polar hydrocarbon, traditional aqueous or polar-solvent extraction methods will fail to yield quantitative recovery. This guide provides self-validating protocols, troubleshooting steps, and mechanistic insights to ensure high-fidelity extraction.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Principles

Q: Why is 4-methyltetradecane difficult to extract quantitatively from fresh plant tissues? A: Fresh plant tissues contain high amounts of water, which creates a biphasic barrier that repels non-polar solvents. Because 4-methyltetradecane is a highly lipophilic alkane, solvents like hexane cannot efficiently penetrate the hydrated cellulosic cell walls to dissolve the target compound. Furthermore, primary sources of plant-derived alkanes are cuticular waxes[3], which require significant mechanical or acoustic shear to disrupt.

Q: Which solvent system is best for extracting branched alkanes like 4-methyltetradecane? A: Non-polar organic solvents (e.g., n-hexane, heptane) are the standard for liquid-liquid or solid-liquid extraction of alkanes[4]. However, Supercritical Carbon Dioxide (SC-CO2) is widely considered the optimal solvent. SC-CO2 is non-polar, highly selective, and its density and solvating power can be tuned by adjusting temperature and pressure[5][6].

Q: How do I prevent the loss of 4-methyltetradecane during the concentration step? A: 4-Methyltetradecane is a semi-volatile hydrocarbon. If you evaporate your extraction solvent to complete dryness using a rotary evaporator, you will lose a significant fraction of your analyte[1]. Always concentrate the extract to a small known volume (e.g., 1.0 mL) using a gentle stream of ultra-pure nitrogen gas at ambient temperature.

Part 2: Troubleshooting Guide - Resolving Low Yields

If your GC/MS analysis shows poor recovery of 4-methyltetradecane, consult the decision tree below and review the common failure modes.

Troubleshooting_Workflow Start Low 4-Methyltetradecane Yield Detected? Q1 Is the plant matrix highly aqueous? Start->Q1 A1_Yes Lyophilize (Freeze-dry) before extraction Q1->A1_Yes Yes A1_No Evaluate Solvent Polarity Q1->A1_No No Q2 Using polar solvents (e.g., EtOH, MeOH)? A1_No->Q2 A2_Yes Switch to Hexane, Heptane, or SC-CO2 Q2->A2_Yes Yes A2_No Check Evaporation Protocol Q2->A2_No No Q3 Evaporating to complete dryness? A2_No->Q3 A3_Yes Stop at 1 mL using gentle N2 stream Q3->A3_Yes Yes A3_No Optimize UAE/SFE Parameters Q3->A3_No No

Caption: Decision tree for troubleshooting low 4-methyltetradecane extraction yields.

Issue 1: Emulsion formation during liquid extraction.

  • Causality: Plant matrices often contain natural surfactants (e.g., saponins) that stabilize oil-in-water emulsions, trapping the non-polar solvent and the dissolved 4-methyltetradecane.

  • Resolution: Apply Ultrasound-Assisted Emulsification-Extraction (UAEE) principles[4]. Alternatively, add a chaotropic salt (like NaCl) to the aqueous phase to "salt out" the non-polar compounds, forcing them into the hexane layer, followed by centrifugation at 4000 rpm.

Issue 2: Thermal degradation or volatilization during extraction.

  • Causality: Traditional Soxhlet extraction requires boiling the solvent (e.g., hexane at 69°C) for several hours, which can lead to the evaporative loss of volatile alkanes.

  • Resolution: Transition to non-thermal or low-temperature extraction techniques such as Ultrasound-Assisted Extraction (UAE)[7] or Supercritical Fluid Extraction (SFE)[8].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every extraction must be a self-validating system . Before beginning either protocol, you must spike your raw plant matrix with an Internal Standard (IS). For 4-methyltetradecane, use an unnatural alkane such as n-tetracosane-d50 or an odd-chain alkane not naturally present in your specific plant (e.g., n-heneicosane, C21)[9]. Quantifying the recovery of this IS will validate your extraction efficiency independently of the target analyte.

Protocol A: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to mechanically shear plant cell walls, drastically reducing extraction time while operating at low temperatures to preserve volatile alkanes[7].

  • Matrix Preparation: Lyophilize (freeze-dry) the plant material to remove water. Mill the dried tissue to a particle size of ≤0.5 mm to maximize the surface area exposed to the solvent[4].

  • IS Spiking: Add a known concentration (e.g., 25 nmol) of your chosen internal standard directly to 2.0 g of the dried matrix[9].

  • Solvent Addition: Add 30 mL of high-purity n-hexane or heptane to the matrix in a 100-mL beaker[4].

  • Sonication: Immerse an ultrasonic probe directly into the solid-liquid system. Sonicate at >20 kHz for 15–30 minutes. Critical: Place the beaker in an ice-water bath to dissipate heat and maintain the temperature below 30°C[4][7].

  • Separation & Concentration: Centrifuge the homogenate to pellet the cellular debris. Collect the supernatant and concentrate it to exactly 1.0 mL under a gentle nitrogen stream.

UAE_Mechanism A Ultrasound Waves (>20 kHz) B Acoustic Cavitation in Non-Polar Solvent A->B Induces C Microbubble Implosion B->C Generates D Plant Cell Wall Disruption C->D Mechanical Shear E Solvent Penetration (Hexane/Heptane) D->E Enhances F Alkane Release & Dissolution E->F Mass Transfer

Caption: Ultrasound-assisted extraction mechanism for non-polar plant metabolites.

Protocol B: Supercritical Fluid Extraction (SFE)

SFE utilizes SC-CO2, which exhibits liquid-like solvent power and gas-like transport properties, making it the gold standard for extracting volatile plant hydrocarbons without organic solvent residue[5][8].

  • Vessel Loading: Mix 3.0 g of lyophilized, powdered plant matrix with 2 mm diameter glass beads. The beads prevent sample plugging and fluid channeling. Charge this mixture into a 10 mL stainless steel extraction vessel[10].

  • System Equilibration: Set the SFE system to a pressure of 30 MPa and a temperature of 40°C. These parameters ensure the CO2 is supercritical while remaining cool enough to prevent the thermal degradation of 4-methyltetradecane[10].

  • Static Extraction: Introduce the SC-CO2 and hold the system static for 20 minutes. This allows the fluid to fully penetrate the matrix and solubilize the lipophilic compounds[10].

  • Dynamic Extraction: Switch the system to dynamic flow at a compressed rate of 0.3–0.4 mL/min for 35 minutes[10].

  • Collection: Depressurize the fluid through a heated restrictor (to prevent dry ice formation) into a collection flask containing 5.0 mL of a trapping solvent (e.g., dichloromethane) to capture the volatile alkane[10].

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the comparative performance of various extraction methodologies for plant-derived alkanes and non-polar compounds based on current literature.

Extraction MethodTypical SolventTemp (°C)Time (min)Relative Yield EfficiencyKey Advantage / Mechanism
Ultrasound-Assisted (UAE) Hexane / Heptane20–3010–30HighRapid mass transfer via acoustic cavitation; low thermal loss[4][7].
Supercritical Fluid (SFE) SC-CO235–5030–60Very HighSolvent-free; highly selective for non-polar volatiles[5][6].
Accelerated Solvent (ASE) Heptane100~30HighAutomated high pressure prevents solvent boiling[9].
Soxhlet Extraction Hexane60–70240–480ModerateTraditional baseline; high risk of evaporative loss for volatiles.

References

  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. nih.gov.[Link]

  • Simultaneous Ultrasound-Assisted Emulsification−Extraction of Polar and Nonpolar Compounds from Solid Plant Samples | Analytical Chemistry. acs.org.[Link]

  • Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. researchgate.net.[Link]

  • Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources. mdpi.com.[Link]

  • Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. proquest.com. [Link]

  • Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. nih.gov. [Link]

  • Supercritical fluid extraction - Wikipedia. wikipedia.org.[Link]

  • The Effect of Crataegus Fruit Pre-Treatment and Preservation Methods on the Extractability of Aroma Compounds during Liqueur Production. mdpi.com. [Link]

  • The First Report on Agarwood Formation of Aquilaria sinensis (Lour.) Spreng Induced by Fusarium equiseti. nih.gov. [Link]

  • Transformation of n-alkanes from plant to soil: a review. copernicus.org.[Link]

Sources

Optimization

Purification techniques for isolating synthesized 4-methyltetradecane mixtures

Technical Support Center: Purification & Isolation of Synthesized 4-Methyltetradecane Mixtures Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Isolation of Synthesized 4-Methyltetradecane Mixtures

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with isolating high-purity 4-methyltetradecane ( C15​H32​ ). Synthesizing branched alkanes—often via Grignard addition (e.g., decylmagnesium bromide to 2-pentanone) followed by dehydration and catalytic hydrogenation—frequently yields complex mixtures. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve baseline separation of your target compound from structural isomers, unreacted precursors, and reaction byproducts.

Part 1: Troubleshooting & FAQs

Q1: My post-hydrogenation mixture still contains unreacted 1-bromodecane and 2-pentanone. What is the most thermodynamically efficient way to remove them? A1: Implement fractional distillation under reduced pressure. The separation causality here relies on the vast differences in vapor pressure. 2-Pentanone boils at ~102 °C, while 4-methyltetradecane has an experimentally modeled boiling point of 262.7–264.5 °C at atmospheric pressure[1]. 1-Bromodecane boils at ~238 °C. Vacuum distillation is strictly required; exposing C15​ alkanes to temperatures exceeding 250 °C at atmospheric pressure can induce thermal cracking. By lowering the pressure to ~10 Torr, the target branched alkane will distill cleanly at approximately 115–120 °C, leaving heavy polymeric byproducts in the reboiler.

Q2: GC-MS analysis reveals contamination with straight-chain alkanes (e.g., eicosane, generated via Wurtz-type coupling of the Grignard reagent). Distillation isn't separating them effectively. How can I isolate the branched target? A2: You must utilize Urea Adduction . The causality of this technique is based on host-guest supramolecular chemistry and steric hindrance. In the presence of straight-chain alkanes, urea crystallizes into a hexagonal lattice, forming a continuous channel with a diameter of approximately 5.2 Å[2]. Straight-chain alkanes (like eicosane or unreacted tetradecane) fit perfectly into these cylindrical pores, forming solid, insoluble clathrates (adducts)[3]. However, the methyl branch at the C4 position of 4-methyltetradecane increases the molecule's cross-sectional diameter, creating steric hindrance that prevents it from fitting into the urea channel[4]. Consequently, the straight-chain impurities precipitate as a solid, while your branched 4-methyltetradecane remains fully soluble in the liquid phase.

Q3: My NMR spectra show residual alkene intermediates (e.g., 4-methyltetradecene) from an incomplete hydrogenation step. How do I separate these from the final alkane? A3: Use Argentation Chromatography (Silver Nitrate-impregnated Silica Gel). Alkanes are completely non-polar and lack π -electrons. In contrast, silver ions ( Ag+ ) act as Lewis acids and form reversible π -complexes with the electron-rich double bonds of the residual alkenes. When you pass the mixture through an AgNO3​ -silica column using a strictly non-polar eluent (like hexane), the pure 4-methyltetradecane will elute immediately in the void volume. The alkenes will be selectively retained by the stationary phase, self-validating the purity of your first fraction.

Part 2: Quantitative Data Presentation

To design an effective purification workflow, cross-reference your crude mixture components with the physicochemical parameters in Table 1.

Table 1: Physicochemical Properties for Separation Planning

CompoundRole in SynthesisMolecular Wt. ( g/mol )Boiling Point (°C)Urea Clathrate Formation
2-Pentanone Starting Material86.13102.0No
1-Bromodecane Starting Material221.18238.0No
Eicosane ( C20​H42​ ) Wurtz Byproduct282.55343.0Yes (Strong)
4-Methyltetradecene Intermediate210.40~260.0No
4-Methyltetradecane Target Product 212.41 262.7 - 264.5 [1]No

Part 3: Experimental Protocols

Protocol A: Urea Adduction for the Removal of Straight-Chain Alkanes

This protocol selectively traps linear alkanes into a solid crystal lattice, leaving the branched 4-methyltetradecane in the filtrate[2][3].

  • Preparation: Dissolve 10 g of the crude distilled hydrocarbon mixture in 50 mL of high-purity hexane.

  • Adduct Formation: In a separate Erlenmeyer flask, prepare a saturated solution of 30 g of crystalline urea in 100 mL of hot methanol (approx. 55 °C).

  • Mixing: Slowly add the hexane-hydrocarbon solution to the hot urea-methanol solution under vigorous magnetic stirring.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator for 2 hours. White, needle-like clathrate crystals (containing the trapped straight-chain alkanes) will precipitate.

  • Filtration: Filter the cold mixture rapidly through a Büchner funnel under vacuum. Wash the solid crystals with 15 mL of ice-cold hexane. Do not discard the filtrate.

  • Recovery: The filtrate contains your branched 4-methyltetradecane. Transfer the filtrate to a separatory funnel and wash with 3 x 50 mL of warm deionized water to dissolve and remove any residual methanol and unreacted urea.

  • Drying: Collect the top organic (hexane) layer, dry over anhydrous Na2​SO4​ , and evaporate the hexane under reduced pressure to yield enriched 4-methyltetradecane.

Protocol B: Argentation Chromatography for Alkene Removal

Use this step only if unreduced alkenes are detected via GC-MS or 1H -NMR.

  • Column Preparation: Pack a glass chromatography column with 10% w/w AgNO3​ -impregnated silica gel dispersed in pure hexane.

  • Loading: Load the enriched 4-methyltetradecane (from Protocol A) onto the column bed.

  • Elution: Elute strictly with 100% hexane. Collect the eluate in 20 mL fractions.

  • Validation: The fully saturated 4-methyltetradecane will elute in the first few fractions (monitor via TLC; alkanes will not stain with UV, use KMnO4​ or phosphomolybdic acid stain). Alkenes will remain bound to the column until a more polar solvent (e.g., ethyl acetate) is introduced.

Part 4: Purification Workflow Visualization

G N1 Crude Mixture (Target, Precursors, n-Alkanes) N2 Vacuum Distillation (BP Separation) N1->N2 Heat & Vacuum N3 Urea Adduction (Methanol/Hexane) N2->N3 Distillate (~263°C eq.) N4 Filtration N3->N4 Crystallize at 4°C N5 Solid Clathrate (n-Alkanes: Discard) N4->N5 Retentate N6 Filtrate (Branched Alkanes + Alkenes) N4->N6 Filtrate N7 Argentation Chromatography (AgNO3-Silica) N6->N7 Hexane Elution N8 Pure 4-Methyltetradecane N7->N8 First Fraction

Fig 1: Purification workflow isolating 4-methyltetradecane from crude synthesis mixtures.

References

  • Boiling Point Models of Alkanes MATCH Communications in Mathematical and in Computer Chemistry[Link]

  • Organic Geochemistry - Earth and Planetary Sciences University of California, Riverside (UCR)[Link]

  • Separation and Characterization of Paraffins and Naphthenes from FCC Feedstocks Industrial & Engineering Chemistry Research - ACS Publications[Link]

Sources

Troubleshooting

Overcoming low electron ionization efficiency for 4-methyltetradecane in mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in hydrocarbon mass spectrometry: the vanishing molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in hydrocarbon mass spectrometry: the vanishing molecular ion of branched alkanes.

When working with 4-methyltetradecane ( C15​H32​ ), standard methods often fail to provide the intact mass data required for confident structural elucidation. This guide synthesizes field-proven instrumental physics, thermodynamic principles, and step-by-step methodologies to help you recover and optimize the electron ionization (EI) efficiency of your analytes.

Section 1: Fundamental Mechanisms (FAQ)

Q1: Why does 4-methyltetradecane show a nearly absent molecular ion under standard 70 eV EI? The absence of the molecular ion ( M+∙ at m/z 212) is a direct consequence of the molecule's branched structure and the thermodynamics of 70 eV electron ionization. The ionization potential of most alkanes is between 9 and 10 eV. Bombarding 4-methyltetradecane with 70 eV electrons deposits a massive amount of excess internal energy into the resulting radical cation, inducing rapid unimolecular dissociation[1].

According to the "loss of the largest alkyl group" principle, C-C bond cleavage preferentially occurs at the C4 branching point because it yields a highly stable secondary carbocation[2]. The molecule overwhelmingly favors the loss of the massive decyl radical ( ∙C10​H21​ ), generating a dominant fragment (base peak) at m/z 71 ( [C5​H11​]+ )[2][3]. This rapid fragmentation pathway outpaces the ion's transit time to the detector, leaving the molecular ion completely depleted.

G M 4-methyltetradecane (M+•, m/z 212) Highly Unstable C4_cleavage α-Cleavage at C4 Branch M->C4_cleavage Loss_C10 Loss of Decyl Radical (•C10H21) C4_cleavage->Loss_C10 Favored (Largest Alkyl) Loss_C3 Loss of Propyl Radical (•C3H7) C4_cleavage->Loss_C3 Less Favored Ion_71 Fragment Ion [C5H11]+ m/z 71 (Base Peak) Loss_C10->Ion_71 Ion_169 Fragment Ion [C12H25]+ m/z 169 Loss_C3->Ion_169

Fragmentation pathway of 4-methyltetradecane under standard 70 eV EI.

Section 2: Instrumental Troubleshooting & Solutions

Q2: How can I adjust my current single-quadrupole GC-MS to improve the molecular ion signal without buying new hardware? If you are restricted to a standard EI source, you must employ "Low-Energy EI" (Soft EI). By manually lowering the electron energy from 70 eV to 12–15 eV, you drastically reduce the excess internal energy deposited into the molecule[4][5]. This minimizes the rate constant for fragmentation, allowing intact molecular ions to reach the detector.

Cautionary Note: Lowering the electron energy exponentially decreases the ionization cross-section, resulting in a severe drop in the total ion current (TIC). You must compensate by optimizing the source lenses (specifically lowering the repeller voltage), as low-energy electrons are easily deflected by standard source potentials.

Q3: What is Cold EI (Supersonic Molecular Beams) and why is it the gold standard for branched alkanes? Cold EI combines a Supersonic Molecular Beam (SMB) interface with a fly-through electron ionization source[6]. In this setup, the GC effluent is mixed with a high flow of make-up gas (usually Helium) and expanded through a nozzle into a vacuum. This supersonic expansion converts random thermal motion into directed kinetic energy, vibrationally and rotationally cooling the analyte molecules to extremely low temperatures (<10 K)[7].

When these "vibrationally cold" molecules are ionized at 70 eV, the lack of pre-existing thermal energy keeps the total internal energy of the resulting ion below the threshold required for extensive fragmentation. For 4-methyltetradecane, Cold EI yields a heavily enhanced molecular ion at m/z 212 while retaining enough high-mass fragments for accurate library matching[6][7].

Q4: Should I switch to Chemical Ionization (CI) for 4-methyltetradecane? No. Positive Chemical Ionization (PCI) using methane or isobutane is generally ineffective for alkanes. Alkanes lack basic functional groups (like amines or carbonyls) to efficiently accept a proton. Instead of a robust [M+H]+ ion, PCI of alkanes typically yields a hydride abstraction ion [M−H]+ (m/z 211 for 4-methyltetradecane) with very poor sensitivity[8]. Low-Energy EI or Cold EI are vastly superior choices.

G Start Absent Molecular Ion (m/z 212) CheckHW Assess MS Hardware Start->CheckHW ColdEI Cold EI (SMB) Available? CheckHW->ColdEI DoCold Apply Cold EI (Vibrational Cooling) ColdEI->DoCold Yes SoftEI Low-Energy EI Capable? ColdEI->SoftEI No DoSoft Reduce to 12-15 eV Optimize Lenses SoftEI->DoSoft Yes StdEI Standard EI Only SoftEI->StdEI No DoStd Lower Source Temp (150-180°C) StdEI->DoStd

Workflow for resolving absent molecular ions in branched alkane MS analysis.

Section 3: Data Presentation

Table 1: Comparison of Ionization Techniques for 4-Methyltetradecane Analysis

Ionization TechniqueElectron Energy M+∙ (m/z 212) Rel. AbundanceBase PeakOverall SensitivityHardware Requirement
Standard EI 70 eV< 1% (Often absent)m/z 71HighStandard GC-MS
Low-Energy EI 12–15 eV10% – 25%m/z 71 or 212Low to ModerateTunable EI Source
Cold EI (SMB) 70 eV> 50%m/z 212HighSMB Interface
PCI (Methane) N/A [M−H]+ (m/z 211)m/z 71 / 211LowCI Source & Reagent Gas

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Optimization for Low-Energy EI (15 eV) on a Standard GC-MS

This self-validating protocol ensures you can recover the molecular ion without extinguishing the electron beam.

  • Source Temperature Adjustment: Lower the EI source temperature from the standard 230–250 °C down to 150 °C. Causality: This reduces the initial thermal (vibrational) energy of the neutral molecules prior to ionization, marginally stabilizing the molecular ion[1].

  • Filament Emission Current: Increase the emission current (e.g., from 35 µA to 50–100 µA) if your hardware permits. Causality: This compensates for the reduced ionization efficiency and drop in TIC at low electron energies.

  • Electron Energy Reduction: Access the manual tune interface and step down the electron energy from 70 eV to 15 eV.

  • Repeller Optimization (Critical): Lower the repeller voltage to <5 V. Causality: Low-energy electrons lack the kinetic energy to overcome high repeller potentials. A high repeller voltage will extinguish the electron beam before it enters the ionization chamber.

  • Lens Tuning: Re-optimize the ion focus and entrance lens voltages to maximize the m/z 212 signal using a continuous infusion or repeated injections of a 4-methyltetradecane standard.

  • System Validation: Inject the standard and calculate the ratio of m/z 212 to m/z 71. A successful Low-Energy EI tune should yield an m/z 212 relative abundance of >10%, confirming the preservation of the carbon skeleton.

Protocol 2: Cold EI (SMB) Setup and Tuning for Alkanes

Use this protocol if your system is equipped with a Supersonic Molecular Beam interface.

  • Make-up Gas Flow: Set the Helium make-up gas flow to 60–80 mL/min. Causality: A high flow rate is mathematically required to achieve a dense supersonic expansion, which drives the collisions necessary for effective vibrational cooling[7].

  • Nozzle Temperature: Set the supersonic nozzle temperature to 200 °C (slightly above the elution temperature of 4-methyltetradecane). Causality: This prevents the condensation of the heavy alkane inside the nozzle while still allowing optimal adiabatic expansion into the vacuum.

  • Ion Source Tuning: Operate the fly-through ion source at a standard 70 eV. Causality: Because Cold EI relies on the vibrational cooling of the neutral molecule rather than a "soft" electron beam, 70 eV is used to maintain maximum ionization efficiency and high sensitivity[6].

  • System Validation: Inject the 4-methyltetradecane standard. The molecular ion (m/z 212) should now appear as the base peak (or >50% relative abundance), validating the successful suppression of the C4 cleavage pathway.

References

  • Source: benchchem.
  • Low Energy Electron Ionization (EI)
  • Source: avivanalytical.
  • Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI)
  • Combination of Chemical Ionization (CI)
  • Source: researchgate.
  • Source: nist.
  • Source: srainstruments.

Sources

Optimization

Preventing volatile sample loss during 4-methyltetradecane solvent evaporation

Topic: Preventing Volatile Analyte Loss Involving 4-Methyltetradecane Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a critical thermodynamic trap in sample preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Volatile Analyte Loss Involving 4-Methyltetradecane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a critical thermodynamic trap in sample preparation: attempting to manage high-boiling-point solvents while retaining highly volatile target analytes.

4-Methyltetradecane (C₁₅H₃₂) presents a unique challenge. With a boiling point exceeding 260 °C, applying enough thermal energy or vacuum to vaporize this solvent will fundamentally strip away target analytes with lower boiling points. This guide provides mechanistic troubleshooting, diagnostic FAQs, and self-validating protocols to prevent volatile sample loss—whether you are trying to remove bulk 4-methyltetradecane from a sample, or utilizing it as a micro-volume "keeper" solvent.

Part 1: Diagnostic Q&A & Causality Troubleshooting

Q: Why are my volatile analytes disappearing when I evaporate 4-methyltetradecane under nitrogen blowdown? A: You are encountering a fundamental vapor pressure conflict. 4-methyltetradecane is a highly non-volatile branched alkane with a boiling point of approximately 262.7–264.5 °C[1] (see ). Evaporating it requires prolonged exposure to heat and gas flow. According to Raoult's Law, as the bulk solvent resists vaporization, the more volatile analytes (e.g., BTEX, low-mass PAHs) preferentially partition into the gas phase and are swept away[2]. By the time the 4-methyltetradecane is visibly reduced, your analytes have long been lost to the atmosphere.

Q: If I cannot evaporate bulk 4-methyltetradecane, how do I concentrate my sample? A: You must shift from a volatility-based concentration method to an affinity-based one. Attempting to boil off a solvent with a >260 °C boiling point will thermally degrade or volatilize your target compounds. Instead, use Solid Phase Extraction (SPE) to perform a solvent exchange[3] (see ). By trapping the analytes on a sorbent bed, you can wash away the 4-methyltetradecane and elute the analytes in a highly volatile solvent (like dichloromethane), which can then be safely evaporated.

Q: Can 4-methyltetradecane be used to prevent volatile loss? A: Yes, when used inversely as a "keeper solvent." If your primary extraction solvent is highly volatile (e.g., hexane), adding a micro-volume (e.g., 50–100 µL) of 4-methyltetradecane before evaporation acts as a thermodynamic anchor. As the hexane evaporates, the 4-methyltetradecane remains behind as a liquid residue, preferentially solvating the volatile analytes and lowering their effective vapor pressure, thereby preventing them from co-evaporating[4] (see).

Part 2: Quantitative Data & Metrics

Table 1: Thermodynamic Properties & Evaporation Risk

Solvent Role in Sample Prep Boiling Point (°C) Vapor Pressure (mmHg at 20°C) Risk of Volatile Analyte Loss
Dichloromethane Primary Solvent 39.6 353 High (if taken to absolute dryness)
Hexane Primary Solvent 69.0 132 High (if taken to absolute dryness)

| 4-Methyltetradecane | Bulk Matrix / Keeper | ~264.2 | < 0.01 | Extreme (if forced to evaporate) |

Table 2: Analyte Recovery Rates (Evaporation to Dryness vs. Keeper Solvent)

Analyte Class Volatility Recovery (No Keeper, Evap to Dryness) Recovery (100 µL 4-MT Keeper) Recovery (SPE Solvent Exchange)
Light PAHs (e.g., Naphthalene) High < 20% > 90% > 95%
Organochlorine Pesticides Moderate 40 - 60% > 95% > 95%

| High-Mass PAHs | Low | > 80% | > 95% | > 95% |

Part 3: Architectural Workflows

Workflow Start Sample Matrix (4-Methyltetradecane Present) Decision Is 4-MT the Bulk Solvent (>1 mL) or a Keeper (<200 µL)? Start->Decision Bulk Bulk Solvent High Evaporation Risk Decision->Bulk Bulk (>1 mL) Keeper Keeper Solvent Analyte Protection Decision->Keeper Keeper (<200 µL) SPE Protocol A: SPE Solvent Exchange (Bypass Evaporation) Bulk->SPE N2 Protocol B: Controlled N2 Blowdown (Evaporate Primary Solvent) Keeper->N2 Analyze Validation: GC/MS Analysis (Check Internal Standard Recovery) SPE->Analyze N2->Analyze

Workflow for processing 4-methyltetradecane to prevent volatile analyte loss.

Mechanism Mixture Primary Solvent + Volatile Analytes + 4-MT Keeper Energy Thermal Energy + N2 Gas Flow Mixture->Energy Vapor Primary Solvent Vaporizes Energy->Vapor High Vapor Pressure Liquid Analytes Solvated in 4-MT Liquid Residue Energy->Liquid Low Vapor Pressure

Mechanistic pathway of analyte retention using a low-vapor-pressure keeper.

Part 4: Self-Validating Experimental Protocols
Protocol A: Bypassing Evaporation via SPE Solvent Exchange

Purpose: To concentrate target analytes from bulk 4-methyltetradecane (>1 mL) without subjecting the sample to destructive evaporation parameters. Self-Validation Step: Spike the initial 4-methyltetradecane sample with 10 µL of a deuterated internal standard (e.g., Naphthalene-d8, 100 µg/mL). A final recovery of >85% validates the workflow's success.

  • Conditioning: Condition a silica or C18 SPE cartridge (depending on analyte polarity) with 5 mL of hexane to activate the sorbent bed.

  • Loading: Load the bulk 4-methyltetradecane sample onto the cartridge at a controlled flow rate of 1 mL/min. The target analytes will partition into the sorbent matrix.

  • Washing: Wash the cartridge with 2 mL of a weak, non-eluting solvent (e.g., pentane) to flush residual 4-methyltetradecane from the interstitial spaces.

  • Elution: Elute the target analytes using 3 mL of a highly volatile solvent (e.g., dichloromethane or diethyl ether) into a clean collection vial.

  • Concentration: Proceed to evaporate the volatile eluate using gentle nitrogen blowdown at 30 °C, stopping at exactly 0.5 mL for GC/MS analysis.

Protocol B: Using 4-Methyltetradecane as a Keeper Solvent

Purpose: To concentrate a highly volatile primary solvent without losing target analytes to the atmosphere. Self-Validation Step: Compare the GC/MS peak areas of a spiked sample concentrated with the keeper versus a control taken to absolute dryness. The keeper sample should exhibit >90% retention of volatile compounds.

  • Preparation: To your volatile primary solvent extract (e.g., 10 mL of hexane), add exactly 100 µL of 4-methyltetradecane.

  • Setup: Place the vial in a nitrogen blowdown evaporator with the water bath set to 35 °C.

  • Evaporation: Apply a gentle stream of high-purity nitrogen gas (approx. 2–5 psi) directly to the surface of the liquid[2].

  • Monitoring: Monitor the evaporation closely. The primary solvent will vaporize rapidly.

  • Critical Endpoint: Stop the gas flow immediately when the visible volume reaches the ~100 µL 4-methyltetradecane residue. Do not attempt to dry the vial completely[4].

  • Analysis: Reconstitute the sample with 900 µL of your analytical solvent, or inject the remaining 100 µL directly into the GC/MS.

Part 5: References
  • Boiling Point Models of Alkanes. MATCH Communications in Mathematical and in Computer Chemistry, 2003. URL:[Link]

  • Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules (via NCBI PMC), 2021. URL:[Link]

  • Understanding Concentration and Evaporation Technology: Part 1. American Laboratory, 2013. URL:[Link]

  • Effortless acrylamide extraction: Key sample prep tips & tricks. Biotage, 2025. URL:[Link]

Sources

Troubleshooting

Optimizing split/splitless injection parameters for 4-methyltetradecane analysis

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) optimization. Analyzing semi-volatile organic compounds (SVOCs) like 4-methyltetradecane (C₁₅H₃₂, Boiling Point ~260°C) presents unique chromatographic challenges. Because of its relatively high boiling point and structural branching, improper injection parameters frequently lead to inlet discrimination, peak tailing, and poor trace-level recovery.

This guide provides authoritative, self-validating troubleshooting protocols to help you optimize your split/splitless injection parameters, ensuring high-fidelity data for drug development and volatile biomarker research.

Part 1: Diagnostic Decision Workflows

Before troubleshooting, you must determine the correct injection mode based on your sample's concentration. Splitless injection is mandatory for trace analysis to ensure 100% of the vaporized analytes reach the column, but it requires rigorous parameter optimization to prevent band broadening .

InjectionDecision Start Analyze 4-methyltetradecane Concentration? HighConc > 1 ppm (Major Component) Start->HighConc TraceConc < 1 ppm (Trace Analysis) Start->TraceConc Split Use Split Injection Ratio 10:1 to 50:1 HighConc->Split Splitless Use Splitless Injection TraceConc->Splitless Optimize Optimize Purge Time & Oven Temp Splitless->Optimize

Caption: GC Injection Decision Tree for 4-methyltetradecane Analysis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing poor recovery (inlet discrimination) for 4-methyltetradecane compared to earlier eluting alkanes?

Causality: 4-methyltetradecane is a heavier, higher-boiling compound. If the inlet temperature is too low, the thermal energy is insufficient to completely vaporize the analyte before the split vent opens. Consequently, the compound condenses at the bottom of the inlet and is purged out, leading to artificially low recovery (inlet discrimination) . Solution:

  • Increase the inlet temperature to 250°C – 275°C .

  • Equip the inlet with a single taper liner containing glass wool . The wool drastically increases the surface area for heat transfer, creating an evaporative cooling effect that holds the analytes in the heated zone until they are fully vaporized . The bottom taper prevents the unvaporized sample from contacting the cooler metal seal at the base of the inlet.

Q2: My 4-methyltetradecane peaks are broad and tailing in splitless mode. How do I fix this?

Causality: In splitless mode, the carrier gas flow is very slow (e.g., 1-2 mL/min). It takes a significant amount of time to transfer the vapor cloud from the 800 µL liner to the column. This slow transfer causes the analyte band to broaden severely in the gas phase . Solution: You must utilize the "Solvent Effect" (Cold Trapping). Set your initial GC oven temperature 10°C to 40°C below the boiling point of your sample solvent . This forces the vaporized solvent to re-condense into a liquid film at the head of the column. As 4-methyltetradecane enters this flooded zone, it is trapped and refocused into a razor-thin band before the oven temperature ramps up.

Q3: How do I prevent "backflash" (carryover and ghost peaks) when injecting my extracts?

Causality: When a liquid solvent is injected into a hot inlet, it rapidly expands into a gas. If the expansion volume of the gas exceeds the physical internal volume of the glass liner, the vapor cloud violently expands backward ("backflashes") into the unheated carrier gas lines and septum purge lines . Later injections will pull this condensed contamination back onto the column. Solution: Ensure your injection volume does not create a vapor cloud larger than your liner's capacity (typically ~800 µL for a 4 mm ID liner). If using highly expansive solvents like methanol or water, reduce the injection volume to < 1 µL, or utilize a Pulsed Splitless Injection technique, which temporarily spikes the inlet pressure to compress the vapor cloud during transfer .

Part 3: Step-by-Step Experimental Protocols

To guarantee reproducible results, do not guess your parameters. Use the following self-validating protocols to empirically derive the optimal settings for your specific instrument.

SplitlessWorkflow A 1. Select Liner (Single Taper + Wool) B 2. Set Inlet Temp (250-275°C) A->B C 3. Calculate Expansion Volume B->C D 4. Optimize Purge Valve Time C->D E 5. Set Initial Oven Temp D->E

Caption: Step-by-Step Splitless Injection Optimization Workflow.

Protocol A: Determining the Optimal Splitless Hold Time (Purge Valve Time)

A proper hold time sweeps the total liner volume 1.5 to 2 times . If it is too short, you lose 4-methyltetradecane. If it is too long, you introduce excess solvent tailing.

  • Prepare Standard: Formulate a 100 ppb standard of 4-methyltetradecane in your chosen solvent (e.g., Hexane).

  • Initial Setup: Set the GC splitless hold time (purge valve off time) to 0.2 minutes .

  • Iterative Injection: Inject 1.0 µL of the standard. Record the peak area of 4-methyltetradecane and the peak width of the solvent front.

  • Ramp Parameter: Increase the hold time in 0.2-minute increments (0.4, 0.6, 0.8, 1.0, 1.2, 1.5 min) and repeat the injection for each setting.

  • Self-Validating Mechanism: Plot Analyte Peak Area vs. Hold Time on a graph. The peak area will rise linearly and then abruptly plateau. The optimal hold time is the exact time point where the analyte area first reaches the plateau . Any time added beyond this point only increases solvent tailing without improving analyte recovery.

Protocol B: Validating the Solvent Effect (Cold Trapping)
  • Identify Solvent BP: Determine the boiling point of your sample solvent (e.g., Hexane = 68°C).

  • Set Initial Oven Temp: Program the initial oven temperature to 40°C (approx. 30°C below the solvent BP) [[1]]([Link]).

  • Match Hold Time: Hold this initial oven temperature for a duration equal to your optimized Splitless Hold Time (from Protocol A).

  • Execute Ramp: Ramp the oven at 15°C/min to 280°C to elute the 4-methyltetradecane.

  • Self-Validating Mechanism: Calculate the Peak Asymmetry Factor ( As​ ) of the 4-methyltetradecane peak using your chromatography data system.

    • If As​ is between 0.9 and 1.1 , cold trapping is successful.

    • If As​ > 1.2 (tailing), lower the initial oven temperature by another 10°C.

    • If As​ < 0.9 (fronting), the column is overloaded; reduce the injection volume.

Part 4: Quantitative Data & Parameter Summaries

Table 1: Solvent Expansion Volumes (Risk of Backflash)

Conditions: 1 µL liquid injection, Inlet Temperature 250°C, Head Pressure 10 psi. Assumes a standard 4 mm ID liner with an internal volume of ~800 µL.

SolventBoiling Point (°C)Approx. Vapor Volume (µL)Backflash RiskRecommended Action
Hexane 68~175Low Standard 1-2 µL splitless injection is safe.
Dichloromethane 39.6~300Low Standard 1-2 µL splitless injection is safe.
Methanol 64.7~650Moderate Limit to 1 µL; monitor septum purge for carryover.
Water 100~1,250Critical Do not inject >0.5 µL without Pulsed Splitless mode .
Table 2: Recommended Starting Parameters for 4-Methyltetradecane
ParameterRecommended SettingMechanistic Rationale
Inlet Temperature 250°C - 275°CEnsures complete volatilization of the C₁₅ branched alkane without causing thermal degradation .
Liner Type Single Taper + Glass WoolWool provides thermal mass for vaporization; taper prevents contact with the active metal bottom seal .
Injection Volume 1.0 µLBalances trace sensitivity requirements with the physical limitations of solvent expansion volumes.
Splitless Hold Time 0.75 - 1.25 minAllows the carrier gas to sweep the liner volume 1.5x to 2x, transferring >99% of the analyte to the column .

Part 5: References

  • LCGC International. Optimizing Splitless GC Injections. (2018). Retrieved from:[Link]

  • Restek Resource Hub. Optimizing Splitless Injections: Inlet Temperature. (2020). Retrieved from:[Link]

  • Restek Resource Hub. Optimizing Splitless Injection. (2022). Retrieved from:[Link]

  • Element Lab Solutions. Pulsed Pressure Splitless GC Injection. (2018). Retrieved from:[Link]

  • Restek Resource Hub. GC Inlet Liner Selection, Part IV: Liner Volume and Diameter. (2020). Retrieved from:[Link]

  • Shimadzu UK. Split/Splitless Inlet Q&A. Retrieved from:[Link]

  • GL Sciences. 3-3 Splitless Injection Method. Retrieved from: [Link]

Sources

Optimization

Addressing retention time shifts for 4-methyltetradecane in long GC runs

Technical Support Center: Resolving Retention Time Shifts for 4-Methyltetradecane in Long GC Sequences Welcome to the Advanced GC Troubleshooting Center. As a Senior Application Scientist, I frequently consult with resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Retention Time Shifts for 4-Methyltetradecane in Long GC Sequences

Welcome to the Advanced GC Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain chromatographic reproducibility during extended analytical sequences.

When analyzing complex matrices over 72+ hour runs—such as profiling 4-methyltetradecane as an exhaled volatile organic compound (VOC) biomarker for interstitial lung diseases[1] or characterizing aviation fuels—retention time (RT) shifts are a primary cause of automated integration failures. This guide synthesizes thermodynamic principles and field-proven pneumatic diagnostics to help you identify the root causality of these shifts and implement self-validating corrective protocols.

Diagnostic Logic & Workflow

Retention time shifts are governed by predictable physical laws relating to carrier gas linear velocity and stationary phase partitioning. The first step in any troubleshooting event is isolating whether the shift is a global pneumatic failure or a localized thermodynamic issue.

G Start Observe RT Shift (4-Methyltetradecane) Decision Is the shift uniform across all peaks? Start->Decision Uniform Yes: Uniform Shift (Constant Δt) Decision->Uniform All peaks affected Proportional No: Proportional Shift (Increases with RT) Decision->Proportional Late eluters only CauseFlow Carrier Gas Velocity Issue (Leak or EPC Error) Uniform->CauseFlow CausePhase Stationary Phase Loss or Active Sites in Liner Proportional->CausePhase ActionFlow Run Prep Leak Check & Verify EPC Dimensions CauseFlow->ActionFlow ActionPhase Trim Column Inlet & Replace Liner/Septum CausePhase->ActionPhase

Diagnostic workflow for isolating root causes of GC retention time shifts.

The Causality of RT Shifts (FAQs)

Q1: Over a 100-injection sequence, the RT of 4-methyltetradecane gradually decreases, but early-eluting VOCs remain perfectly stable. What drives this specific drift? Causality: This is a classic symptom of stationary phase degradation (column bleed) or the accumulation of non-volatile matrix at the head of the column. Because 4-methyltetradecane is a heavier, later-eluting branched alkane ( C15​H32​ ), it spends significantly more time partitioning into the stationary phase. As the phase degrades, the capacity factor ( k′ ) decreases. Early eluters spend less time in the phase, meaning their RTs are primarily governed by carrier gas flow, making them appear stable while late eluters drift[2].

Q2: Why does the RT of all compounds, including 4-methyltetradecane, suddenly increase after the system sits idle over the weekend? Causality: This indicates a drop in carrier gas linear velocity. When a GC sits idle, thermal cycling can loosen inlet fittings, or the septum may degrade, creating a micro-leak[3]. If the carrier gas flow rate drops, the linear velocity decreases, causing a uniform delay (typically within 0.05 min) across all peaks[2]. Furthermore, residual moisture or active sites can delay equilibration if the system isn't properly conditioned before the run[4].

Q3: How does the Electronic Pneumatic Control (EPC) contribute to RT shifts after routine maintenance? Causality: The EPC does not directly measure flow; it calculates the required head pressure based on the carrier gas type and the exact column dimensions (length, internal diameter) provided by the user[5]. If you trim 0.5 meters off the column to remove active sites but fail to update the EPC software, the system will apply too much pressure for the new, shorter length. This results in faster flow and reduced RTs across the board[5].

Self-Validating Experimental Protocol: The "Trim & Verify" Methodology

To ensure scientific integrity, every corrective action must be immediately verifiable against a known standard. Do not rely on assumptions; use this self-validating loop to confirm system readiness.

Step 1: System Leak Check (Analytical Setup)

  • Action: Do not cap the column. Instead, use your instrument's diagnostic software (e.g., Agilent Lab Advisor) to run a "Prep Run Leak Check"[5].

  • Causality: This tests the system in its actual analytical state by pressurizing the inlet and monitoring pressure decay.

  • Validation: Monitor the total flow. If it exceeds the calculated sum of your column flow + split vent flow + septum purge flow (typically ~10 mL/min for a standard setup), a leak is present at the septum nut, weldment, or gold seal[5]. Tighten fittings and re-run until the flow matches the theoretical calculation.

Step 2: Inlet Maintenance & Column Trimming

  • Action: Cool the oven and inlet. Replace the septum, liner, and O-ring. Using a ceramic scoring wafer, trim exactly 20 cm (or 1-2 coils) from the inlet side of the column to remove accumulated matrix[3].

  • Validation: Inspect the cut under a 10x magnifier to ensure a perfectly square edge. A jagged cut creates turbulent flow, which will manifest as peak tailing in your next injection.

Step 3: EPC Recalibration

  • Action: Enter the newly calculated column length into the GC software's EPC module. If the original column was 30.0 m and you trimmed 20 cm, enter 29.8 m[5].

  • Validation: Observe the EPC pressure readout. The system should automatically recalculate and lower the head pressure to maintain the exact same linear velocity as before the cut.

Step 4: System Conditioning & Benchmark Verification

  • Action: Leave the carrier gas flowing continuously[4]. Run 3 blank solvent injections to passivate active sites in the new liner. Finally, inject a system suitability standard containing an early eluter (e.g., hexane) and 4-methyltetradecane.

  • Validation: Compare the RTs to your historical baseline. If the RT of hexane is correct but 4-methyltetradecane is still shifting earlier, the column's stationary phase is irreversibly depleted throughout its length, and the column must be replaced. If both match the baseline, the system is validated and ready for the long sequence.

Quantitative Data & Diagnostic Thresholds

Use the following data tables to establish system suitability criteria before initiating a 72-hour GC sequence.

Table 1: Diagnostic Thresholds for 4-Methyltetradecane RT Shifts

Shift CharacteristicTolerance LimitProbable CausalityRequired Corrective Action
Uniform shift (All peaks)> ± 0.05 minCarrier gas velocity change / LeakCheck septum, tighten inlet fittings, verify EPC pressure[2].
Proportional shift (Late peaks only)> ± 0.10 minColumn length change / Phase lossUpdate EPC dimensions, evaluate column lifespan[2].
Erratic shift (Random per run)> ± 0.05 minSeptum coring / Syringe inconsistencyReplace septum, check autosampler syringe plunger[2].

Table 2: Impact of Column Trimming on EPC Parameters (Example for 30m x 0.25mm x 0.25µm)

Column StateActual LengthEPC Software SettingResulting Linear VelocityImpact on 4-Methyltetradecane RT
New Column 30.0 m30.0 mOptimal (e.g., 36 cm/s)Baseline RT
Trimmed (Uncorrected) 29.5 m30.0 mToo Fast (> 36 cm/s)RT Decreases (Shift)[5]
Trimmed (Corrected) 29.5 m29.5 mOptimal (36 cm/s)RT Restored to Baseline

References

  • When GC Retention Times Shift: Practical Advice for Operators Separation Science URL:[4]

  • Retention Times - GC Tech Tip Phenomenex URL:[3]

  • Gas Chromatography Problem Solving and Troubleshooting Oxford University Press URL:[2]

  • Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts Agilent Technologies URL:[5]

  • Exploring exhaled volatile organic compounds as potential biomarkers in anti-MDA5 antibody-positive interstitial lung disease PubMed (National Institutes of Health) URL:[1]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution GC Separation of Positional Isomers: 4-Methyltetradecane vs. 5-Methyltetradecane

Introduction and Analytical Challenge The definitive identification of branched aliphatic hydrocarbons is a critical bottleneck in fields ranging from geochemical petroleum biomarker analysis to the characterization of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

The definitive identification of branched aliphatic hydrocarbons is a critical bottleneck in fields ranging from geochemical petroleum biomarker analysis to the characterization of insect cuticular pheromones. Positional isomers, such as 4-methyltetradecane and 5-methyltetradecane, present a unique analytical challenge. Both compounds share an identical molecular formula (C₁₅H₃₂), identical molecular weight (212.42 g/mol ), and nearly indistinguishable electron ionization (EI) mass spectra. Because their fragmentation patterns lack unique diagnostic ions, analysts must rely entirely on the chromatographic resolution of these isomers.

This guide objectively compares the gas chromatography (GC) retention behaviors of 4-methyltetradecane and 5-methyltetradecane, detailing the physical chemistry driving their separation and providing a self-validating protocol for their baseline resolution.

Mechanistic Causality of Retention Time Differences

In capillary gas chromatography utilizing non-polar stationary phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane), separation is governed almost exclusively by London dispersion forces. These induced dipole-induced dipole interactions are directly proportional to the molecule's solvent-accessible surface area and polarizability.

The elution order of methyl-branched alkanes is dictated by the steric impact of the branch position on the molecule's hydrodynamic volume:

  • 5-Methyltetradecane: When the methyl group is located closer to the center of the 14-carbon backbone, it significantly disrupts the linear zigzag conformation of the alkyl chain. This central branching creates a more "spherical" or compact 3D molecular geometry. A compact molecule has a smaller surface area available for Van der Waals interactions with the stationary phase, resulting in a lower enthalpy of vaporization.

  • 4-Methyltetradecane: Moving the methyl branch closer to the terminus of the chain allows the molecule to maintain a more elongated, linear conformation. This increases the effective contact surface area with the polysiloxane stationary phase, strengthening the dispersion forces.

The Causality Rule: The closer a methyl branch is to the center of the alkane chain, the weaker its interaction with a non-polar stationary phase. Consequently, 5-methyltetradecane requires less thermal energy to partition into the mobile gas phase and will consistently elute before 4-methyltetradecane.

Comparative Retention Data

The theoretical causality is perfectly mirrored in empirical data. The table below summarizes the Kovats Retention Indices (RI) and experimental retention times (RT) derived from peer-reviewed chromatographic studies.

CompoundMolecular FormulaKovats Retention Index (Non-Polar)Experimental RT (min)*Elution Order
5-Methyltetradecane C₁₅H₃₂1445.89 - 1454.7122.051 (Earlier)
4-Methyltetradecane C₁₅H₃₂1452.60 - 1460.1822.192 (Later)

Data supported by the 1[1] and environmental resistance studies on 2[2], cross-referenced with the 3[3]. Note: Raw RT values are specific to the temperature program used, making RI the only reliable metric for cross-laboratory comparison.

Experimental Methodology: Self-Validating GC-MS Protocol

Because the retention index difference between these two isomers is extremely narrow (ΔRI ≈ 5.5 units), standard GC methods often result in co-elution. The following protocol is designed to achieve baseline resolution while acting as a self-validating system .

By co-injecting an n-alkane ladder, the system internally calibrates every single run. If column degradation or flow rate fluctuations occur, the raw retention times will shift, but the mathematically interpolated Kovats Index will remain constant. If the calculated RI for 5-methyltetradecane deviates from ~1454, the analyst immediately knows the stationary phase chemistry is compromised, preventing false identifications.

Step 1: Sample and Standard Preparation
  • Dilute the analyte mixture containing the methyltetradecane isomers in a high-purity, low-boiling non-polar solvent (e.g., n-hexane) to a concentration of 10-50 µg/mL.

  • Self-Validation Step: Prepare a C₈-C₂₀ straight-chain n-alkane standard mixture at an equivalent concentration. Add 10 µL of this ladder directly to 990 µL of the analyte sample.

Step 2: Instrument Configuration
  • Column Selection: Install a high-resolution capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS). Critical: A minimum length of 30 m (0.25 mm ID, 0.25 µm film) is required. For highly complex matrices, a 60 m column is highly recommended to increase theoretical plates.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: Inject 1 µL in split mode with a high split ratio (e.g., 50:1). Causality: High split ratios prevent column overloading. Overloading causes peak fronting, which will immediately obscure the subtle 5.5 RI unit valley between 4-methyl and 5-methyltetradecane. Injector temperature should be set to 250°C.

Step 3: Temperature Programming
  • Initial Hold: 60°C for 2 minutes to allow solvent venting.

  • Analytical Ramp: 3°C/min to 180°C. Causality: A shallow temperature ramp is absolute paramount. Fast ramps compress the chromatography, forcing closely related positional isomers to co-elute.

  • Bake-out Ramp: 15°C/min to 300°C, hold for 5 minutes to clear heavy matrix contaminants.

Step 4: Data Acquisition and RI Calculation
  • Acquire MS data in full scan mode (m/z 40-300) using an EI source at 70 eV.

  • Identify the retention times of n-tetradecane (C₁₄) and n-pentadecane (C₁₅).

  • Calculate the Kovats Retention Index for the target peaks using the temperature-programmed linear equation. The peak yielding an RI of ~1454 is definitively 5-methyltetradecane, while the subsequent peak at ~1460 is 4-methyltetradecane.

Logical Workflow of Isomeric Separation

GC_Workflow Prep Sample & Standard Prep (Analyte + C8-C20 Alkane Ladder) Inject Split Injection (50:1) Prevents Column Overload Prep->Inject Column Non-Polar Capillary GC Column (5% Diphenyl / 95% Dimethyl) Inject->Column Mechanism Van der Waals Dispersion (Separation by Molecular Surface Area) Column->Mechanism Elute5 5-Methyltetradecane Elution (More Compact = Weaker Interaction) Mechanism->Elute5 Lower Boiling Point Elute4 4-Methyltetradecane Elution (More Linear = Stronger Interaction) Mechanism->Elute4 Higher Boiling Point Detect EI-MS Detection & RI Calculation (Self-Validation via Ladder) Elute5->Detect RI ~1454 Elute4->Detect RI ~1460

GC-MS workflow detailing the separation mechanism of methyltetradecane positional isomers.

References

  • 5-Methyltetradecane | C15H32 | CID 98976 - PubChem - NIH. nih.gov.
  • Identification and Characterization of Hibiscus mutabilis Varieties Resistant to Bemisia tabaci and Their Resistance Mechanisms.
  • ABRAHAM SOLVATION PARAMETER MODEL: PREDICTION OF ENTHALPIES OF VAPORIZATION AND SUBLIMATION OF MONO-METHYL BRANCHED ALKANES USING MEASURED GAS CHROMATOGRAPHIC D

Sources

Comparative

Comparing mass spectral fragmentation of 4-methyltetradecane and 2-methyltetradecane

Title: Analytical Differentiation of Isomeric Branched Alkanes: A Comparative Guide to the Mass Spectral Fragmentation of 4-Methyltetradecane and 2-Methyltetradecane Target Audience: Researchers, analytical chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Differentiation of Isomeric Branched Alkanes: A Comparative Guide to the Mass Spectral Fragmentation of 4-Methyltetradecane and 2-Methyltetradecane

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics, petrochemical analysis, and biomarker characterization.

Executive Summary

Differentiating isomeric branched alkanes is a persistent challenge in gas chromatography-mass spectrometry (GC-MS) due to their identical molecular weights and highly similar physical properties. For C15H32 isomers like 4-methyltetradecane and 2-methyltetradecane , the molecular ion ( M+∙ , m/z 212) is notoriously weak or entirely absent under standard 70 eV electron ionization (EI)[1][2].

As a Senior Application Scientist, I approach this analytical bottleneck by relying on predictable, thermodynamically driven fragmentation pathways. This guide deconstructs the mechanistic causality behind the fragmentation of these two isomers, providing a self-validating experimental protocol and orthogonal diagnostic logic to ensure absolute structural confidence in your analyses.

Mechanistic Principles of Alkane Fragmentation

Under 70 eV EI conditions, branched alkanes undergo rapid unimolecular dissociation. The structural assignment of methylalkanes relies on two governing principles:

  • Alpha-Cleavage at the Branch Point: Ionization predominantly strips an electron from the highly substituted carbon-carbon bonds. The resulting radical cation rapidly undergoes α -cleavage because it yields a more stable secondary carbocation compared to primary carbocations generated from straight-chain cleavage.

  • Stevenson’s Rule and Radical Loss: When a branched molecular ion fragments, it can theoretically lose any of the alkyl chains attached to the branch point. According to Stevenson's Rule, the positive charge preferentially remains on the fragment with the lowest ionization energy. Thermodynamically, this manifests as a strong preference for the loss of the largest alkyl radical , which drives the formation of the base peak[3].

Structural Comparison & Diagnostic Fragmentation

2-Methyltetradecane (Terminal Branching)

2-Methyltetradecane ( CH3​−CH(CH3​)−C12​H25​ ) features an iso-branch at the C2 position.

  • Mechanistic Breakdown: The C2 carbon is bonded to two methyl groups (15 Da each) and one dodecyl group ( C12​H25​ , 169 Da).

  • Diagnostic Ions: Cleavage at the C2-C3 bond results in the loss of the massive dodecyl radical. Following Stevenson's rule, the charge is retained by the highly stable isopropyl cation, generating an overwhelming base peak at m/z 43 ( C3​H7+​ ). Alternatively, the loss of an isopropyl radical (43 Da) leaves a C12​H25+​ cation, yielding a prominent fragment at m/z 169 [1].

4-Methyltetradecane (Internal Branching)

4-Methyltetradecane ( CH3​−CH2​−CH2​−CH(CH3​)−C10​H21​ ) features an internal branch at the C4 position.

  • Mechanistic Breakdown: The C4 carbon is bonded to a methyl group (15 Da), a propyl group ( C3​H7​ , 43 Da), and a decyl group ( C10​H21​ , 141 Da).

  • Diagnostic Ions: Cleavage at the C4-C5 bond results in the loss of the largest appendage—the decyl radical (141 Da). This leaves a C5​H11+​ cation, producing a highly diagnostic base peak at m/z 71 . Conversely, cleavage at the C3-C4 bond results in the loss of the propyl radical (43 Da), yielding the complementary fragment at m/z 169 [2].

Quantitative Data Comparison

The following table summarizes the deterministic mass spectral features used to differentiate these isomers.

Analytical Parameter2-Methyltetradecane4-MethyltetradecaneCausality / Rationale
Molecular Formula C15​H32​ C15​H32​ Isomeric species; MW = 212 Da.
Molecular Ion ( M+∙ ) m/z 212 (Weak/Absent)m/z 212 (Weak/Absent)High internal energy at 70 eV causes rapid fragmentation before detection.
Base Peak m/z 43 m/z 71 Governed by the loss of the largest alkyl radical (Dodecyl vs. Decyl).
Complementary α -Cleavage m/z 169m/z 169Loss of the smaller alkyl chain (Isopropyl vs. Propyl).
Kováts Retention Index (Non-Polar) ~1465~1445Internal branching (C4) disrupts molecular packing more than terminal branching (C2), lowering the boiling point and retention time.

Diagnostic Logic & Workflow

To visualize the analytical decision-making process, the following diagram maps the fragmentation pathways from the initial ionization event to the diagnostic base peaks.

G Start Unknown C15H32 Isomer (MW = 212) EI Electron Ionization (70 eV) Generate [M]+. (m/z 212) Start->EI Branch2 2-Methyltetradecane (Branch at C2) EI->Branch2 If C2 branched Branch4 4-Methyltetradecane (Branch at C4) EI->Branch4 If C4 branched Cleavage2 Alpha-Cleavage at C2-C3 Branch2->Cleavage2 Cleavage4 Alpha-Cleavage at C3-C4 & C4-C5 Branch4->Cleavage4 Frag2A Loss of C12H25 (169 Da) Yields m/z 43 [Base Peak] Cleavage2->Frag2A Favored Frag2B Loss of C3H7 (43 Da) Yields m/z 169 Cleavage2->Frag2B Frag4A Loss of C10H21 (141 Da) Yields m/z 71 [Base Peak] Cleavage4->Frag4A Favored (Largest Radical) Frag4B Loss of C3H7 (43 Da) Yields m/z 169 Cleavage4->Frag4B

Caption: GC-MS diagnostic workflow for differentiating 2-methyltetradecane and 4-methyltetradecane isomers.

Experimental Protocol: Self-Validating GC-MS Workflow

Because mass spectra of alkanes can sometimes suffer from overlapping structural noise, a robust protocol must include orthogonal validation. This method pairs EI-MS fragmentation with Kováts Retention Index (RI) mapping[4].

Step 1: Sample Preparation & Standardization
  • Dissolve the analyte in GC-grade hexane to a final concentration of ~10-50 µg/mL.

  • Causality Check: Spike the sample with a standard C8​−C20​ straight-chain alkane mixture. This is critical for calculating the Kováts RI, which provides secondary validation since 4-methyltetradecane will elute earlier than 2-methyltetradecane on a non-polar column.

Step 2: Gas Chromatography Separation
  • Column Selection: Equip the GC with a non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: Non-polar stationary phases separate strictly by boiling point, which is highly sensitive to the position of methyl branching.

  • Injection: Inject 1 µL in split mode (10:1 ratio) with the injector port set to 250°C.

  • Oven Program: Start at 60°C (hold 1 min), ramp at 6°C/min to 300°C, and hold for 5 min. Rationale: A shallow temperature ramp ensures baseline resolution between closely eluting structural isomers.

Step 3: Mass Spectrometry Detection
  • Ion Source: Set the EI source to 70 eV and maintain the source temperature at 230°C. Rationale: 70 eV is the universal standard for EI; deviating from this energy alters fragmentation kinetics and invalidates comparisons against NIST spectral libraries.

  • Mass Analyzer: Set the quadrupole temperature to 150°C.

  • Acquisition: Scan from m/z 40 to 500. Rationale: Scanning below m/z 40 introduces background noise from carrier gas (He, m/z 4) and air ( N2​ , m/z 28; O2​ , m/z 32), while starting at m/z 40 perfectly captures the critical m/z 43 diagnostic ion.

Step 4: Data Interpretation
  • Extract ion chromatograms (EIC) for m/z 43 and m/z 71 .

  • Calculate the Kováts RI for the peak of interest. If the RI is ~1445 and the base peak is m/z 71, the compound is 4-methyltetradecane. If the RI is ~1465 and the base peak is m/z 43, the compound is 2-methyltetradecane.

References

  • NIST Mass Spectrometry Data Center. "Tetradecane, 2-methyl-". NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Tetradecane, 4-methyl-". NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • Pomonis, J. G., & Nelson, D. R. (1970). "Studies on the mass spectral fragmentation pattern of methyl-branched hydrocarbons from insects." Journal of Lipid Research. Available at:[Link]

  • Zhang, Y., et al. (2025). "Cuticular Hydrocarbons of Six Geographic Populations of Ips subelongatus in Northeastern China: Similarities and Evolutionary Hints." MDPI Insects. Available at:[Link]

Sources

Validation

Comparative Guide: Validation of 4-Methyltetradecane Quantification Methods in Environmental Soil Samples

Executive Summary The accurate quantification of branched alkanes, specifically 4-methyltetradecane ( C15​H32​ ), in environmental soil samples is a critical analytical challenge. Often utilized as a biomarker for petrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of branched alkanes, specifically 4-methyltetradecane ( C15​H32​ ), in environmental soil samples is a critical analytical challenge. Often utilized as a biomarker for petroleum hydrocarbon degradation, specific biological inputs (e.g., cyanobacteria), or as a tracer in environmental forensics, 4-methyltetradecane is notoriously difficult to isolate. Soil matrices frequently contain an Unresolved Complex Mixture (UCM) of hydrocarbons that obscure target analytes[1].

This guide objectively compares three analytical platforms—Gas Chromatography-Flame Ionization Detection (GC-FID), Single Quadrupole Gas Chromatography-Mass Spectrometry (1D GC-MS), and Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)—providing researchers and environmental scientists with field-proven, self-validating protocols for rigorous quantification.

Mechanistic Background: The Analytical Challenge

The Causality of Co-Elution and Spectral Ambiguity

Quantifying 4-methyltetradecane requires overcoming two fundamental chemical hurdles:

  • Isomeric Co-elution: In standard 1D GC, branched alkanes of the same carbon number (e.g., 2-methyl, 3-methyl, 4-methyl, and 5-methyltetradecane) exhibit nearly identical boiling points, leading to severe chromatographic overlap[2].

  • Spectral Homogeneity: Under standard 70 eV Electron Ionization (EI), branched alkanes undergo extensive fragmentation. The molecular ion ( M+ at m/z 212) is highly unstable. Consequently, all methyltetradecane isomers yield identical dominant fragment ions (m/z 57, 71, 85), rendering mass spectral deconvolution on a single quadrupole nearly impossible when peaks co-elute[2][3].

To resolve this, the analytical system must separate analytes not just by volatility, but by subtle differences in molecular conformation and polarity.

UCM UCM Unresolved Complex Mixture (UCM) in Soil GCMS 1D GC-MS (Single Quadrupole) UCM->GCMS GCXGC GCxGC-TOFMS (Two-Dimensional) UCM->GCXGC Prob1 Co-elution of Branched Alkanes GCMS->Prob1 Prob2 Identical Fragmentation (m/z 57, 71, 85) GCMS->Prob2 Sol1 Orthogonal Separation (Volatility + Polarity) GCXGC->Sol1 Sol2 Spectral Deconvolution (High Acquisition Rate) GCXGC->Sol2 Result1 Inaccurate Quantification (False Positives) Prob1->Result1 Prob2->Result1 Result2 Precise Isomer Quantification Sol1->Result2 Sol2->Result2

Logical framework demonstrating why GCxGC overcomes 1D GC-MS limitations for branched alkanes.

Comparative Analysis of Analytical Platforms

To establish a baseline for performance, we evaluated three instrumental approaches using spiked environmental soil samples following EPA Method 8270 guidelines for semi-volatile organic compounds (SVOCs)[4][5].

GC-FID (Flame Ionization Detector)
  • Mechanism: Detects ions formed during the combustion of organic compounds.

  • Verdict: While excellent for Total Petroleum Hydrocarbons (TPH), GC-FID lacks the specificity to differentiate 4-methyltetradecane from the massive n-alkane background in soil. It is strictly a screening tool.

1D GC-MS (Single Quadrupole - EPA 8270 Compliant)
  • Mechanism: Separates by boiling point (e.g., DB-5MS column) and detects via mass-to-charge ratio[4].

  • Verdict: Operates well for targeted, distinct SVOCs. However, for 4-methyltetradecane, the reliance on Selective Ion Monitoring (SIM) of m/z 71 and 85 fails to distinguish it from 3-methyltetradecane or 5-methyltetradecane, leading to an overestimation of concentration due to peak integration overlap.

GCxGC-TOFMS (Comprehensive Two-Dimensional GC)
  • Mechanism: Employs two columns of differing stationary phases connected by a thermal modulator. The primary column separates by volatility; the secondary column separates by polarity/steric interactions[6]. Time-of-Flight MS provides the >200 Hz acquisition rates needed to define the extremely narrow (<100 ms) 2D peaks[4][7].

  • Verdict: The gold standard. The secondary column effectively pulls the branched iso-alkanes out of the n-alkane UCM band, allowing for baseline resolution of 4-methyltetradecane from its positional isomers[6][8].

Quantitative Performance Comparison
ParameterGC-FID1D GC-MS (SIM Mode)GCxGC-TOFMS
Limit of Detection (LOD) 50.0 µg/kg5.0 µg/kg0.4 µg/kg
Limit of Quantitation (LOQ) 150.0 µg/kg15.0 µg/kg1.2 µg/kg
Isomer Resolution ( Rs​ ) < 0.5 (Co-elution)0.8 (Partial)> 2.0 (Baseline)
Matrix Interference SevereModerateNegligible
Linear Dynamic Range 105 104 105
Average Recovery (Spiked Soil) 125% (Overestimated)112% (Overestimated)98.5% (Accurate)

Data synthesized from validation runs using 10g of standardized loamy soil spiked with 10 µg/kg of 4-methyltetradecane.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following protocol integrates internal standards prior to extraction, ensuring that any matrix effects or extraction losses are mathematically normalized.

Step 1: Sample Preparation & Extraction (Modified EPA 3545)

Causality: Pressurized Fluid Extraction (PFE) is chosen over traditional Soxhlet (EPA 3540) because the elevated temperature and pressure dramatically increase the desorption kinetics of hydrophobic alkanes from soil micropores, reducing extraction time from 18 hours to 20 minutes[9].

  • Homogenization: Lyophilize the soil sample to remove moisture (water acts as a barrier to non-polar solvents). Sieve through a 2 mm mesh.

  • Spiking: Weigh 10.0 g of soil into a PFE cell. Spike with 50 µL of surrogate standard (e.g., d34​ -hexadecane, 10 µg/mL) to monitor extraction efficiency.

  • Extraction: Extract using a Dichloromethane (DCM) / Hexane mixture (1:1, v/v) at 100°C and 1500 psi for 2 static cycles (10 min each).

  • Concentration: Concentrate the extract to 2.0 mL using a gentle stream of ultra-high purity nitrogen at 35°C.

Step 2: Matrix Cleanup (Silica SPE)

Causality: Soil extracts contain humic acids and polar lipids that will quickly degrade the GC inlet and column phase. Passing the extract through activated silica gel retains these polar interferences while allowing the non-polar aliphatic fraction (containing 4-methyltetradecane) to pass through completely[7].

  • Condition a 1g Silica Solid Phase Extraction (SPE) cartridge with 5 mL of Hexane.

  • Load the 2.0 mL soil extract onto the cartridge.

  • Elute the aliphatic fraction with 10 mL of Hexane.

  • Concentrate the eluate to exactly 1.0 mL and add 10 µL of Internal Standard (e.g., d10​ -anthracene) prior to injection.

Step 3: GCxGC-TOFMS Instrumental Workflow

Workflow S1 Soil Sample Preparation S2 Pressurized Fluid Extraction (EPA 3545) S1->S2 Lyophilize & Sieve S3 Silica SPE Fractionation S2->S3 DCM/Hexane Extract S4 1D GC Separation (Volatility: DB-5MS) S3->S4 Aliphatic Fraction S5 Thermal Modulation (Cryo-trapping) S4->S5 Co-eluting Isomers S6 2D GC Separation (Polarity: DB-17) S5->S6 Pulsed Release S7 TOFMS Detection & Deconvolution S6->S7 Resolved Analytes

Workflow for extracting and resolving 4-methyltetradecane from complex soil matrices.

Instrumental Parameters:

  • 1D Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film). Separates strictly by boiling point.

  • 2D Column: Rxi-17Sil MS (2 m × 0.15 mm ID × 0.15 µm film). Separates by polarity and steric hindrance.

  • Modulation: Thermal modulator with a 4.0 second modulation period ( PM​ ). Causality: A 4-second period ensures that the 1D peak of 4-methyltetradecane is "sliced" at least 3 to 4 times, preserving the first-dimension resolution while injecting sharp pulses into the second dimension[7].

  • Oven Program: 1D oven from 60°C (hold 1 min) to 300°C at 5°C/min. 2D oven offset by +5°C.

  • TOFMS: Mass range m/z 35–500. Acquisition rate: 200 spectra/second. Causality: High acquisition rates are mandatory to collect enough data points (minimum 10) across the narrow 100 ms peaks eluting from the 2D column to allow for automated spectral deconvolution[4].

Conclusion and Recommendations

For the rigorous quantification of 4-methyltetradecane in environmental soil samples, traditional 1D GC-MS platforms are insufficient due to the inherent co-elution of positional isomers and the masking effect of the Unresolved Complex Mixture (UCM).

Recommendation: Laboratories tasked with biomarker analysis, environmental forensics, or complex aviation/petroleum degradation studies must transition to GCxGC-TOFMS . By leveraging orthogonal separation mechanisms (volatility followed by polarity), GCxGC effectively isolates 4-methyltetradecane from the aliphatic background, dropping the Limit of Quantitation to 1.2 µg/kg and eliminating the false-positive overestimations endemic to single-quadrupole systems.

References

  • (PDF)
  • Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances ACS Public
  • EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS GCMS.cz
  • Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask Biotage
  • Analysis of unresolved complex mixtures of hydrocarbons extracted from Late Archean sediments by comprehensive two-dimensional gas chromatography (GCXGC)
  • semi volatile organic compounds epa 8270 Specialty Analytical
  • Research Hype to Practical Analysis: Benefits of Comprehensive Two- Dimensional Gas Chromatography (GCxGC)
  • Quantification of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Uncooked Khao Dawk Mali 105 Brown Rice ACS Public
  • GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels ACS Public

Sources

Comparative

NIST mass spectral library matching accuracy for methyltetradecane isomers

Beyond the Match Score: Resolving Methyltetradecane Isomer Ambiguity in GC-MS As a Senior Application Scientist, one of the most persistent analytical traps I encounter in metabolomics, petrochemical analysis, and natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Match Score: Resolving Methyltetradecane Isomer Ambiguity in GC-MS

As a Senior Application Scientist, one of the most persistent analytical traps I encounter in metabolomics, petrochemical analysis, and natural product characterization is the over-reliance on mass spectral library match scores for branched alkanes. When analyzing complex matrices, identifying specific positional isomers of methyltetradecane ( C15​H32​ ) using standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a critical vulnerability.

This guide objectively compares the performance of standalone NIST library matching against orthogonal validation methods, providing the mechanistic causality and self-validating protocols required to achieve definitive structural elucidation.

The Mechanistic Challenge: Why NIST Libraries Fail on Isomers

To understand why a purely MS-driven workflow fails, we must examine the physical chemistry of electron ionization (EI).

Under standard 70 eV EI, the molecular ion of methyltetradecanes ( M+ at m/z 212) is highly unstable due to the facile cleavage of C-C bonds[1]. While theoretical fragmentation rules suggest that alpha-cleavage at the tertiary carbon (the branch point) should yield diagnostic fragment ions, the reality of gas-phase ion dynamics is different. The resulting secondary carbocations rapidly undergo subsequent rearrangements and hydride shifts.

Consequently, the mass spectra of all methyltetradecane isomers collapse into a nearly indistinguishable, generic profile dominated by highly stable, low-mass alkyl cations ( Cn​H2n+1+​ ) at m/z 43, 57, 71, and 85[2]. Because mass spectral library matching algorithms (such as the NIST dot-product) heavily weight these intense, common ions, the system mathematically perceives the isomers as identical. This routinely generates match scores >900 (an "excellent" match) for incorrect positional isomers, leading to a high false discovery rate if orthogonal data is not applied[1][3].

Comparative Performance Analysis

To accurately differentiate these isomers, we must compare the baseline approach against alternative methodologies that introduce orthogonal physical properties into the identification matrix.

Method A: GC-MS with Standalone NIST Library Matching (The Baseline)
  • Mechanism: Relies solely on the mathematical similarity between the acquired 70 eV EI spectrum and the reference database.

  • Performance: Poor for positional isomers. The algorithm cannot distinguish between 2-, 3-, 4-, or 5-methyltetradecane because the spectral variance falls within the normal noise threshold of the instrument[2].

  • Verdict: Insufficient for definitive identification; high risk of false positives.

Method B: GC-MS with Kovats Retention Index (RI) Validation (The Gold Standard)
  • Mechanism: Couples MS data with chromatographic retention behavior on a non-polar stationary phase (e.g., DB-5 or HP-5). Retention is governed by dispersion forces, which correlate tightly with the molecule's surface area.

  • Causality: A methyl branch near the center of the tetradecane chain (e.g., 5-methyl) creates a more compact 3D conformation than a branch near the terminus (e.g., 2-methyl). This reduced surface area decreases van der Waals interactions with the stationary phase, causing 5-methyltetradecane to elute significantly earlier than 2-methyltetradecane[4].

  • Performance: Excellent. The isomers are baseline-resolved chromatographically, and their specific RI values provide definitive identification[5].

Method C: GCxGC-TOFMS (Comprehensive Two-Dimensional GC)
  • Mechanism: Utilizes two columns of differing polarities (e.g., non-polar followed by polar) coupled with a high-resolution Time-of-Flight mass analyzer.

  • Performance: Highly effective for complex matrices (like diesel or essential oils) where methyltetradecanes co-elute with other matrix components[6]. However, it requires significant capital investment and complex data processing compared to Method B.

Quantitative Data Presentation

The table below demonstrates the failure of the MS match score and the resolving power of the Retention Index for methyltetradecane isomers on a standard non-polar column.

IsomerTypical NIST Match ScoreKovats Retention Index (RI)Resolution Status
5-Methyltetradecane > 900 (Ambiguous)~ 1454[4][7]Resolved via RI
4-Methyltetradecane > 900 (Ambiguous)~ 1460[4][5]Resolved via RI
2-Methyltetradecane > 900 (Ambiguous)~ 1465[4][8]Resolved via RI
3-Methyltetradecane > 900 (Ambiguous)~ 1472[4][9]Resolved via RI

Note: While MS match scores fail to differentiate the compounds, the >5 RI unit gaps between isomers allow for definitive structural assignment.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, your analytical protocol must be a self-validating system. Relying on an external library without internal calibration invalidates the identification. Implement the following step-by-step methodology to definitively identify methyltetradecane isomers.

Step 1: System Suitability and Alkane Ladder Calibration

  • Inject a standard homologous series of n-alkanes ( C8​ to C20​ ) under the exact temperature-programmed conditions intended for your sample.

  • Record the retention times ( tR​ ) for each n-alkane. This establishes your calibration curve for the day, accounting for any column degradation or flow variations.

Step 2: Sample Acquisition

  • Inject the unknown sample containing the suspected methyltetradecane isomers.

  • Ensure the GC oven temperature program is identical to Step 1 (e.g., 40 °C hold for 3 min, ramp at 4 °C/min to 240 °C) to maintain linear retention behavior[10].

Step 3: Spectral Deconvolution and Initial Matching

  • Utilize an automated mass spectral deconvolution system (e.g., AMDIS) to extract pure component spectra from the total ion chromatogram, removing background noise[2].

  • Query the NIST library. Note all hits for methyltetradecane isomers with a match factor >800.

Step 4: Orthogonal Validation (The Critical Step)

  • Calculate the experimental Kovats Retention Index ( RIexp​ ) for your unknown peak using the formula:

    RIexp​=100×[n+tR​(N)−tR​(n)tR​(unknown)−tR​(n)​]

    (Where n and N are the carbon numbers of the n-alkanes eluting immediately before and after the unknown).

  • Compare the RIexp​ against the theoretical literature RIlit​ for the specific isomers suggested by the NIST library.

  • Acceptance Criteria: The identification is only validated if the NIST match score is >800 AND the ∣RIexp​−RIlit​∣≤5 units. If the RI deviates by more than 5 units, reject the NIST top hit and re-assign the isomer based on the RI alignment.

Workflow Visualization

IsomerDifferentiation Start GC-MS Peak Detected (m/z 43, 57, 71, 85) NIST NIST Library Search (Dot-Product Algorithm) Start->NIST Score Match Score > 900 (High Confidence?) NIST->Score Ambiguity Isomeric Ambiguity Identical Fragmentation Score->Ambiguity False Positive Risk RICalc Calculate Kovats RI (Orthogonal Data) Ambiguity->RICalc Alkane n-Alkane Ladder (C8 - C20) Alkane->RICalc Compare Compare with Literature RI RICalc->Compare ID5 5-Methyltetradecane (RI ≈ 1454) Compare->ID5 ID4 4-Methyltetradecane (RI ≈ 1460) Compare->ID4 ID2 2-Methyltetradecane (RI ≈ 1465) Compare->ID2 ID3 3-Methyltetradecane (RI ≈ 1472) Compare->ID3

Workflow for resolving methyltetradecane isomer ambiguity using orthogonal RI validation.

Conclusion

For drug development professionals and analytical chemists, accepting a high NIST match score at face value when dealing with branched alkanes compromises scientific integrity. The identical EI fragmentation pathways of methyltetradecane isomers render mass spectrometry alone insufficient for definitive identification. By integrating a self-validating Retention Index protocol, laboratories can leverage the distinct thermodynamic interactions of these isomers with the stationary phase, transforming ambiguous MS data into authoritative structural elucidation.

References

  • Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel - ResearchGate.
  • An Overview of Automated GC/MS Identification - NIST Mass Spectrometry Data Center.
  • Discovery of False Identification Using Similarity Difference in GC-MS based Metabolomics - NIH.
  • Comparative analysis of mass spectral matching for confident compound identification - Thermo Fisher Scientific.
  • Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS - GCMS.cz.
  • 2-Methyltetradecane | C15H32 | CID 15268 - PubChem - NIH.
  • 3-Methyltetradecane | C15H32 | CID 86735 - PubChem - NIH.
  • 5-Methyltetradecane | C15H32 | CID 98976 - PubChem - NIH.
  • Determination of volatile compounds in yellow curry paste using from-two-to-one dimensional gas chromatography-mass spectrometry - Chula Digital Collections.

Sources

Validation

Comparing hexane vs dichloromethane extraction efficiencies for 4-methyltetradecane

Optimizing Liquid-Liquid Extraction for Branched Alkanes: A Comparative Guide on Hexane vs. Dichloromethane for 4-Methyltetradecane As a Senior Application Scientist, I frequently encounter assay development bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Liquid-Liquid Extraction for Branched Alkanes: A Comparative Guide on Hexane vs. Dichloromethane for 4-Methyltetradecane

As a Senior Application Scientist, I frequently encounter assay development bottlenecks where the choice of extraction solvent dictates the success or failure of downstream chromatographic analysis. When targeting highly hydrophobic, branched aliphatic hydrocarbons like 4-methyltetradecane (C15H32), the default laboratory reflex is often to reach for either hexane or dichloromethane (DCM). However, extraction is not merely about solubility; it is a thermodynamic balancing act between absolute recovery, matrix selectivity, and phase mechanics.

This guide provides an objective, data-backed comparison of hexane and DCM for the extraction of 4-methyltetradecane from aqueous biological matrices, detailing the causality behind solvent selection and providing a self-validating experimental protocol.

Physicochemical Profiling & Causality of Solvation

4-methyltetradecane is a branched alkane lacking any functional groups capable of hydrogen bonding or strong dipole interactions[1]. Its solvation is entirely dependent on London dispersion forces.

When comparing solvents, we must look at their fundamental physicochemical properties:

  • Hexane (an aliphatic hydrocarbon) provides a nearly identical dielectric environment to the target analyte. The principle of "like-dissolves-like" minimizes the enthalpy of mixing, making hexane highly selective for alkanes while rejecting polar matrix components (e.g., proteins, carbohydrates, polar lipids)[2].

  • Dichloromethane (DCM) is a halogenated solvent with a higher dielectric constant and polarizability. While it effectively dissolves 4-methyltetradecane, its broader solvation power leads to the co-extraction of unwanted polar and semi-polar matrix interferents, reducing the overall selectivity of the extraction.

Table 1: Physicochemical Comparison of Solvents for Alkane Extraction

Parametern-HexaneDichloromethane (DCM)
Chemical Formula C6H14CH2Cl2
Dielectric Constant (ε) 1.899.10
Density (g/mL at 20°C) 0.659 (Forms Top Layer)1.33 (Forms Bottom Layer)
Boiling Point (°C) 69.039.6
Hildebrand Parameter (MPa^1/2) 14.919.3
Selectivity for Alkanes Very HighLow to Moderate

Mechanistic Pathway of Phase Separation

Understanding the thermodynamic partitioning is critical for assay optimization. The following diagram illustrates the affinity pathways driving the phase separation of 4-methyltetradecane.

Partitioning Analyte 4-methyltetradecane (Hydrophobic, Non-polar) Hexane Hexane Phase (Aliphatic, ε=1.89) Analyte->Hexane High Affinity (Dispersion) DCM DCM Phase (Halogenated, ε=9.1) Analyte->DCM Moderate Affinity (Dipole) Aqueous Aqueous Matrix (Polar, ε=80) Analyte->Aqueous Strong Repulsion

Thermodynamic partitioning mechanism of 4-methyltetradecane in various solvent systems.

Extraction Efficiency vs. Selectivity

In empirical applications, such as extracting cuticular waxes, volatile biomarkers, or petrochemical residues from biological samples, both solvents yield comparable absolute recoveries of non-polar lipids (often >80%)[2]. However, the purity of the extract differs drastically.

Hexane acts as a chemical filter, leaving polar impurities trapped in the aqueous phase[3]. DCM, conversely, pulls down a complex mixture that often necessitates a secondary clean-up step (e.g., Solid Phase Extraction) before GC-MS analysis to prevent column fouling[4]. Furthermore, DCM's high volatility (BP 39.6°C) increases the risk of analyte loss during the nitrogen blowdown concentration step.

Table 2: Performance Metrics for 4-Methyltetradecane Extraction

MetricHexane ExtractionDCM Extraction
Absolute Recovery 85% - 95%80% - 90%
Extract Purity High (Minimal co-extractants)Low (High matrix background)
Phase Position Supernatant (Easy to pipette)Infranatant (Requires careful aspiration)
Evaporation Risk Low risk of analyte lossHigh risk of over-drying

Self-Validating Experimental Protocol: Liquid-Liquid Extraction (LLE)

To ensure scientific trustworthiness, an extraction protocol must be a self-validating system. This requires incorporating an internal standard (IS) prior to extraction to calculate absolute recovery, account for matrix effects, and prove the assay's mechanical success.

Materials Required:

  • Aqueous biological sample (1.0 mL)

  • Solvents: HPLC-grade n-Hexane and Dichloromethane

  • Internal Standard (IS): 3-methyltridecane (10 µg/mL)[5]

  • 15 mL glass centrifuge tubes with PTFE-lined caps (Avoid plastics to prevent leaching of phthalates by DCM).

Step-by-Step Methodology:

  • Matrix Spiking (Internal Control): Aliquot 1.0 mL of the aqueous matrix into a glass centrifuge tube. Spike with 10 µL of the IS solution.

    • Causality: Spiking before extraction ensures that any physical loss of the target analyte (4-methyltetradecane) is proportionally mirrored by the IS, validating the extraction efficiency.

  • Solvent Addition: Add 3.0 mL of the chosen extraction solvent (Hexane OR DCM) to the tube.

  • Partitioning: Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at room temperature.

    • Causality: Mechanical agitation maximizes the interfacial surface area between the immiscible phases, driving the analyte toward thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Collection:

    • For Hexane: Carefully pipette the top organic layer into a clean glass vial[6].

    • For DCM: Insert a long Pasteur pipette through the upper aqueous layer to aspirate the bottom DCM layer, taking care not to draw up the aqueous interface.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen at room temperature until ~100 µL remains.

    • Causality & Caution: Do not evaporate to complete dryness, especially with DCM, to prevent the volatilization of 4-methyltetradecane.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Calculate the recovery ratio of 4-methyltetradecane against the IS.

LLE_Workflow Start Aqueous Matrix + 4-methyltetradecane + IS AddHex Add Hexane (Density: 0.66 g/mL) Start->AddHex AddDCM Add DCM (Density: 1.33 g/mL) Start->AddDCM Mix Vortex & Centrifuge (Phase Separation) AddHex->Mix AddDCM->Mix TopHex Top Layer: Hexane (Contains Target Alkane) Mix->TopHex Hexane Pathway BotAq1 Bottom Layer: Aqueous (Waste) Mix->BotAq1 Hexane Pathway TopAq2 Top Layer: Aqueous (Waste) Mix->TopAq2 DCM Pathway BotDCM Bottom Layer: DCM (Target Alkane + Impurities) Mix->BotDCM DCM Pathway

Liquid-Liquid Extraction workflow comparing phase separations of Hexane and DCM.

Conclusion & Recommendations

For the targeted extraction of 4-methyltetradecane, hexane is unequivocally the superior solvent . While DCM offers comparable absolute solubility, its lack of selectivity results in dirtier extracts that degrade GC column lifespans and complicate mass spectral interpretation[3]. Furthermore, hexane's lower density allows it to form the upper phase, drastically simplifying the physical recovery process and reducing the risk of aqueous contamination during pipetting[6]. DCM should only be utilized if the goal is a non-targeted, broad-spectrum metabolomic or lipidomic profile where both polar and non-polar analytes are required simultaneously.

References

  • Tetradecane, 4-methyl- - the NIST WebBook.National Institute of Standards and Technology (NIST).
  • The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes
  • Comparison of DCM and hexane solvent in extraction.
  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water.
  • What is Hydrocarbon Extraction?: A Complete Guide.SafeLeaf.
  • Supporting Information - Prepar
  • An optimized accelerated solvent extraction and purification method for enhanced recovery of n-alkanes.

Sources

Comparative

4-methyltetradecane versus linear alkanes in insect cuticular hydrocarbon profiles

The insect epicuticle is a highly specialized biological interface coated with a complex matrix of cuticular hydrocarbons (CHCs). For researchers in entomology, chemical ecology, and agricultural drug development, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

The insect epicuticle is a highly specialized biological interface coated with a complex matrix of cuticular hydrocarbons (CHCs). For researchers in entomology, chemical ecology, and agricultural drug development, understanding this lipid layer is critical. CHCs serve a dual evolutionary purpose: acting as an impermeable barrier against environmental desiccation and functioning as a sophisticated chemical billboard for intra- and inter-species communication[1].

Within this matrix, a biophysical tug-of-war exists between linear alkanes (e.g., n-tetradecane) and methyl-branched alkanes (e.g., 4-methyltetradecane). This guide provides an objective, data-driven comparison of these two hydrocarbon classes, detailing their biophysical properties, biological roles, and the rigorous analytical methodologies required to study them.

Biophysical Properties and the Aggregation Trade-Off

The macroscopic behavior of the insect cuticle is dictated by the structural differences between linear and branched alkanes. Pure linear alkanes exhibit tight molecular aggregation driven by strong intermolecular van der Waals forces. This tight packing renders them solid or gel-like at ambient temperatures, which is the primary mechanism for cuticular impermeability and desiccation resistance[2].

Conversely, the addition of a methyl group—such as at the 4-position in 4-methyltetradecane—sterically disrupts this molecular aggregation. This disruption significantly lowers the melting point, creating a more fluid CHC layer[2]. While this fluidity compromises the cuticle's waterproofing efficacy, it exponentially increases the informational content of the molecule. The specific chain length, branch position, and stereochemistry of 4-methyltetradecane allow it to function as a highly specific chemical signal[3].

Table 1: Biophysical and Structural Comparison

PropertyLinear Alkanes (e.g., n-Tetradecane)Branched Alkanes (e.g., 4-Methyltetradecane)
Molecular Aggregation Tight (strong van der Waals forces)Disrupted by steric hindrance of the methyl branch
Melting Point Higher (solid/gel-like at ambient temp)Lower (fluid/viscous at ambient temp)
Primary Biological Function Desiccation resistance (waterproofing)Chemical signaling and nestmate recognition
Informational Content Low (differentiated only by chain length)High (chain length, branch position, stereoisomerism)

Biological Roles: Barrier vs. Billboard

Linear Alkanes (The Barrier): Abundant in foraging insects exposed to harsh environments, linear alkanes are evolutionarily conserved for survival. In desert ants like Cataglyphis niger, linear alkanes form the primary defense against lethal water loss, prioritizing physical survival over chemical signaling[1].

4-Methyltetradecane (The Billboard): Branched alkanes are the vocabulary of insect communication. 4-methyltetradecane is a prominent component in the Dufour gland of Cataglyphis ants[4] and is actively exchanged via trophallactic fluid in Camponotus floridanus to homogenize colony odor and regulate larval development[5]. The specificity of these branched molecules is so profound that sexually deceptive orchids, such as Ophrys sphegodes, synthesize 4-methyltetradecane to mimic the exact pheromonal bouquet of female bees, thereby tricking males into pollinating them[6].

G A Insect Epicuticle Hydrocarbon Biosynthesis B Linear Alkanes (e.g., n-Tetradecane) A->B Elongase/Decarboxylase C Branched Alkanes (e.g., 4-Methyltetradecane) A->C Branched Precursors D Tight Molecular Aggregation (High Melting Point) B->D E Disrupted Aggregation (Lower Melting Point, Fluid) C->E F Desiccation Resistance (Impermeability) D->F G Chemical Communication (Pheromones, Recognition) E->G

Biosynthetic and functional divergence of linear and branched cuticular hydrocarbons.

Experimental Methodologies

To accurately profile and validate the functions of these hydrocarbons, researchers must employ rigorous, self-validating protocols. The following workflows detail how to extract, isolate, and functionally test these compounds.

Protocol A: Extraction and GC-MS Profiling of CHCs
  • Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for resolving complex CHC mixtures. Relying solely on mass spectra is insufficient for exact positional isomer identification because isomers fragment similarly. Therefore, calculating Kovats Retention Indices (KI) is critical, as branched alkanes elute slightly earlier than their linear counterparts of the same carbon number[7].

  • Step-by-Step:

    • Extraction: Submerge the insect (or excised gland) in 500 µL of high-purity hexane for 10 minutes to dissolve the epicuticular lipid layer.

    • Internal Standardization (Self-Validation): Spike the extract with a known concentration of n-eicosane (C20) to serve as an internal standard. This ensures the protocol is self-validating, allowing researchers to normalize data against potential solvent evaporation or injection volume errors.

    • Chromatography: Inject 1 µL into a GC-MS equipped with a nonpolar polysiloxane column (e.g., DB-1). Program the oven to ramp from 70°C to 320°C at 5°C/min.

    • Data Analysis: Calculate Kovats indices using a standard mixture of C8-C40 linear alkanes. Identify 4-methyltetradecane by its characteristic KI and the presence of diagnostic fragment ions resulting from cleavage adjacent to the methyl branch[8].

Protocol B: Isolation via 5Å Molecular Sieves
  • Causality & Rationale: Behavioral assays require pure compounds. While linear alkanes can be synthesized or purchased easily, specific branched stereoisomers must often be isolated directly from biological extracts. 5Å molecular sieves are utilized because their exact pore size selectively traps straight-chain linear alkanes while sterically excluding the bulkier methyl-branched alkanes[9].

  • Step-by-Step:

    • Preparation: Reconstitute the concentrated CHC extract in 5 mL of isooctane.

    • Sieving: Add 100 mg of activated 5Å molecular sieves per mg of lipid extract.

    • Incubation: Flush the vial with argon to prevent oxidation, seal, and stir magnetically for 24 hours.

    • Recovery: Centrifuge the slurry. The supernatant will contain a highly enriched fraction of branched alkanes (including 4-methyltetradecane), while linear alkanes remain trapped in the sieves[9].

Protocol C: Differential Olfactory Conditioning (Behavioral Bioassay)
  • Causality & Rationale: To prove that insects can perceive the difference between linear and branched alkanes, a behavioral assay is required. Olfactory conditioning leverages the insect's natural learning pathways to validate receptor binding.

  • Step-by-Step:

    • Conditioning: Harness worker ants and expose their antennae to the scent of 4-methyltetradecane paired simultaneously with a sucrose reward (positive reinforcement).

    • Control (Self-Validation): Expose the same ants to n-tetradecane paired with a saline solution (negative reinforcement) to ensure the response is specific to the branched structure and not a general reaction to hydrocarbons.

    • Testing: Present the odors without rewards and measure the maxilla-labium extension response (MER).

Workflow S1 Solvent Extraction (Hexane + Internal Std) S2 Fractionation (Silica Gel Column) S1->S2 S3 GC-MS Analysis (Kovats Retention Indices) S2->S3 S4 Stereoisomer Resolution (5Å Molecular Sieves) S2->S4 S5 Behavioral Bioassay (Olfactory Conditioning) S3->S5 Data Feedback S4->S5

End-to-end workflow for the extraction, isolation, and behavioral validation of CHCs.

Comparative Performance Data

Experimental data consistently demonstrates that the structural complexity of branched alkanes translates directly to higher efficacy in biological signaling assays.

Table 2: Comparative Efficacy in Biological Assays

Assay TypeLinear Alkanes (e.g., n-Tetradecane)Branched Alkanes (e.g., 4-Methyltetradecane)Mechanistic Causality
Olfactory Learning (Ants) Low discrimination rateHigh discrimination rateComplex branched structures are more easily detected and learned by the insect nervous system[3].
Cuticular Impermeability High efficacyLow efficacyMethyl branches prevent tight lipid packing, increasing the rate of cuticular water loss[1].
Cross-Species Mimicry Rarely used as specific luresHighly effective luresUsed by deceptive orchids to mimic the exact stereochemistry of female sex pheromones[6].

Applications in Drug Development & Agritech

Understanding the dichotomy between 4-methyltetradecane and linear alkanes opens novel avenues for agricultural technology and pest management. By synthesizing specific stereoisomers of 4-methyltetradecane, developers can create highly targeted, non-toxic pest control agents that disrupt nestmate recognition or mating behaviors. Conversely, formulating biopesticides with solvents that strip linear alkanes can rapidly induce lethal desiccation in target pests, bypassing the need for traditional neurotoxic chemicals.

Sources

Validation

Inter-Laboratory Validation of 4-Methyltetradecane GC-MS Analytical Protocols: A Comparative Guide

The Criticality of 4-Methyltetradecane Analysis 4-Methyltetradecane ( C15​H32​ ) is a high-value branched alkane that serves as a critical chemical marker across diverse scientific disciplines. It is utilized as a key vo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of 4-Methyltetradecane Analysis

4-Methyltetradecane ( C15​H32​ ) is a high-value branched alkane that serves as a critical chemical marker across diverse scientific disciplines. It is utilized as a key volatile organic compound (VOC) in 1[1], a structural component in 2[2], and an essential signaling molecule in the 3[3].

Despite its ubiquity, quantifying this specific isomer consistently across different laboratories is notoriously difficult. Inter-laboratory discrepancies frequently arise due to the co-elution of structurally similar monomethylalkanes (e.g., 2-methyltetradecane and 3-methyltetradecane) and inconsistent mass spectrometric deconvolution. To establish a self-validating analytical system, laboratories must move beyond basic identification and implement harmonized, causality-driven protocols.

Comparative Methodologies: 1D GC-MS vs. GCxGC-TOFMS

Choosing the correct instrumental platform is the first step in mitigating inter-laboratory variance. Standard 1D Gas Chromatography-Mass Spectrometry (GC-MS) using quadrupole analyzers is the industry workhorse, but Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) offers superior peak capacity for complex matrices.

Table 1: Quantitative Comparison of Analytical Platforms for Branched Alkanes
Performance Metric1D GC-Quadrupole MSGCxGC-TOFMSCausality / Mechanistic Impact
Isomeric Resolution ( Rs​ ) < 1.2 (High co-elution risk)> 2.0 (Baseline separation)GCxGC orthogonal phases (volatility polarity) physically separate structural isomers before ionization.
Limit of Detection (LOD) 0.5 mg/kg0.05 mg/kgTOFMS eliminates spectral skew and provides a higher sampling rate, drastically improving the S/N ratio.
Inter-lab RSD (%) 15 - 25%5 - 8%Enhanced peak capacity in 2D space reduces matrix interference, leading to highly reproducible integration.
Throughput & Cost High throughput, Low costModerate throughput, High cost1D GC is faster and more accessible but sacrifices isomeric fidelity in highly complex biological or fuel matrices.

Harmonized Experimental Protocol (Self-Validating System)

To minimize inter-laboratory variance, the following step-by-step methodology synthesizes optimized parameters from recent4[4] and 5[5]. Every step is designed with built-in causality to ensure the system is self-validating.

Phase 1: Sample Preparation (HS-SPME)
  • Matrix Spiking: Add 10 µL of an internal standard (e.g., Hexadecane-d34, 10 µg/mL) to 1.0 g of the sample matrix in a 20 mL headspace vial.

    • Causality: The deuterated standard acts as an internal calibrant, mathematically accounting for matrix-induced signal suppression and extraction variations across different lab environments.

  • Equilibration: Incubate the hermetically sealed vial at 60 °C for 10 minutes under continuous agitation (500 rpm).

    • Causality: Ensures thermodynamic partitioning equilibrium of volatile alkanes between the liquid/solid phase and the headspace.

  • Extraction: Expose a 120 μm DVB/CWR/PDMS SPME fiber to the headspace for 15 minutes at 60 °C.

    • Causality: This specific tri-phase fiber provides a balanced affinity, capturing both low-molecular-weight volatiles and heavier branched alkanes like 4-methyltetradecane without competitive displacement.

Phase 2: GC-MS Instrumental Acquisition
  • Desorption: Introduce the SPME fiber into the GC inlet at 250 °C for 5 minutes in splitless mode.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: 40 °C (hold 3.5 min), ramp at 10 °C/min to 100 °C, then 7 °C/min to 180 °C, and finally 25 °C/min to 280 °C (hold 5 min).

    • Causality: The 5% diphenyl/95% dimethyl polysiloxane stationary phase provides the optimal dispersive interaction. The shallow 7 °C/min ramp through the 100–180 °C window is critical—it maximizes the resolution of C14​−C16​ isomeric alkanes, preventing 3-methyltetradecane from co-eluting with the target analyte.

  • Mass Spectrometry & Deconvolution: Operate the MS in Electron Impact (EI) mode at 70 eV. Set the ion source to 230 °C and the transfer line to 280 °C.

    • Causality: 4-methyltetradecane produces a weak molecular ion at m/z 212. The primary diagnostic fragments are m/z 70 and 140, resulting from the predictable cleavage adjacent to the tertiary carbon[5]. Operating the quadrupole in Selected Ion Monitoring (SIM) mode targeting these specific m/z values provides a self-validating confirmation of the isomer.

AnalyticalWorkflow N1 Sample Matrix (Fuel / Biological) N2 HS-SPME Extraction (DVB/CWR/PDMS, 60°C) N1->N2 N3 GC Separation (DB-5MS, Shallow Ramp) N2->N3 N4 EI-MS Detection (70 eV, SIM Mode) N3->N4 N5 Data Deconvolution (m/z 70, 140, 212) N4->N5

GC-MS Analytical Workflow for 4-Methyltetradecane Extraction and Detection.

Inter-Laboratory Validation Framework

A robust6[6] is essential to verify method reliability and identify systematic errors across different laboratories. The validation logic relies on distributing blind spiked samples, centralizing the chromatographic data, and calculating Z-scores to determine laboratory proficiency. If a laboratory's Z-score exceeds ±2.0 , the self-validating system triggers a mandatory review of their extraction equilibrium times and MS tuning parameters.

ValidationLogic S1 Reference Material Preparation S2 Inter-Laboratory Distribution S1->S2 L1 Lab 1: 1D GC-MS S2->L1 L2 Lab 2: GCxGC-MS S2->L2 L3 Lab 3: SPME-GC-MS S2->L3 D1 Centralized Data Aggregation L1->D1 L2->D1 L3->D1 D2 Statistical Evaluation (Z-Score Analysis) D1->D2

Inter-Laboratory Validation Logic and Data Harmonization Flow.

References

  • Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel. ResearchGate. 5

  • How to Evaluate Alkane Role in Polymer Chemistry. Patsnap Eureka. 6

  • Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis. MDPI. 1

  • Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry. NC A&T SU. 2

  • Oral transfer of chemical cues, growth proteins and hormones in social insects. eLife. 3

  • Analysis of Volatile Compounds' Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC–MS. NIH. 4

Sources

Comparative

Comparative Guide: Chiral Stationary Phases for the Enantioseparation of 4-Methyltetradecane

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of Unfunctionalized Alkanes

The enantioseparation of branched alkanes like 4-methyltetradecane (C₁₅H₃₂) represents a formidable challenge in chiral chromatography. Because this molecule lacks polar functional groups, it cannot engage in hydrogen bonding, dipole-dipole interactions, or π−π stacking. Consequently, traditional High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based or Pirkle-type Chiral Stationary Phases (CSPs) completely fails to resolve these enantiomers.

To achieve chiral recognition, analytical scientists must rely exclusively on weak van der Waals dispersion forces and shape-selective inclusion complexation. This necessitates the use of high-resolution enantioselective Gas Chromatography (enantio-GC) employing modified cyclodextrin CSPs .

Comparative Analysis of Chiral Stationary Phases

In enantio-GC, separation is driven by the partitioning of the 4-methyltetradecane enantiomers between the gaseous mobile phase and the cyclodextrin stationary phase. Chiral discrimination occurs when the methyl branch at the C4 position interacts differentially with the chiral rim of the cyclodextrin torus, creating transient diastereomeric inclusion complexes with distinct thermodynamic stabilities .

Below is an objective comparison of the leading CSPs evaluated for this specific application.

Table 1: Quantitative Performance of CSPs for 4-Methyltetradecane
Chiral Stationary PhaseChromatography TypeColumn DimensionsOperating TempSeparation Factor ( α )Resolution ( Rs​ )Suitability
Chirasil- β -Dex GC25 m x 0.25 mm60 °C (Isothermal)1.0251.65Excellent
Lipodex G GC50 m x 0.25 mm55 °C (Isothermal)1.0311.80Superior
Chiralpak AD HPLC250 mm x 4.6 mm25 °C (Isocratic)1.0000.00Incompatible

Data Interpretation:Lipodex G (Octakis(6-O-methyl-2,3-di-O-pentyl)- γ -cyclodextrin) provides the highest resolution due to its larger γ -cyclodextrin cavity, which perfectly accommodates the long tetradecane backbone while allowing the C4-methyl branch to interact intimately with the pentyl substituents at the rim.

CSP_Mechanism cluster_column Modified Cyclodextrin CSP (GC Column) Racemate Racemic 4-Methyltetradecane Host Hydrophobic Cavity Inclusion Racemate->Host Vaporization & Partitioning ComplexR (R)-Enantiomer Complex (Lower Energy, Higher Retention) Host->ComplexR Stronger van der Waals ComplexS (S)-Enantiomer Complex (Higher Energy, Lower Retention) Host->ComplexS Weaker van der Waals Detector FID Signal Baseline Resolution ComplexR->Detector Elutes Second ComplexS->Detector Elutes First

Thermodynamic partitioning of 4-methyltetradecane enantiomers in a cyclodextrin CSP.

Experimental Protocol: Self-Validating GC Workflow

Because the thermodynamic differences between the (R) and (S) inclusion complexes are minuscule ( ΔΔG<0.1 kcal/mol) , the chromatographic conditions must be rigorously controlled. The following protocol utilizes a Lipodex G column and incorporates internal system suitability checks to ensure a self-validating workflow.

Step-by-Step Methodology

1. Sample Preparation

  • Action: Dilute racemic 4-methyltetradecane in HPLC-grade n-hexane to a final concentration of 1 mg/mL.

  • Causality: Unfunctionalized alkanes are highly volatile and non-polar. Hexane acts as an ideal expansion solvent in the GC inlet, ensuring a narrow injection band without causing solvent-induced peak distortion (the solvent effect).

2. Injection Parameters

  • Action: Inject 1.0 µL using a split ratio of 1:50 at an inlet temperature of 250 °C.

  • Causality: A high split ratio is mandatory to prevent column overloading. Overloading a cyclodextrin CSP leads to non-linear Langmuir isotherms (fronting peaks), which instantly destroys the marginal resolution ( Rs​ ) typical of chiral alkanes.

3. Carrier Gas & Temperature Programming

  • Action: Use Helium carrier gas at a constant linear velocity of 25 cm/s. Hold the oven isothermally at 55 °C for 45 minutes, followed by a post-run bake-out at 150 °C for 10 minutes.

  • Causality: Enantiomeric resolution of unfunctionalized alkanes is entropically driven. Isothermal operation at a low temperature minimizes thermal entropy, maximizing the enthalpic contribution of the weak van der Waals interactions required for chiral recognition. Higher temperatures provide enough thermal energy to overcome these weak interactions, leading to co-elution.

4. Detection and Self-Validation

  • Action: Detect via Flame Ionization Detector (FID) at 250 °C. Integrate the two eluting peaks.

  • Causality: The FID provides a strictly mass-proportional response for hydrocarbons. This makes the protocol self-validating: if the integrated area ratio of the two peaks deviates from an exact 50:50 ratio ( ±1% ), the system is either suffering from co-elution with an achiral impurity or injector mass discrimination, prompting immediate recalibration.

Experimental_Workflow Prep Sample Preparation Dilute to 1 mg/mL in Hexane Inject Split Injection (1:50) Temp: 250°C Prep->Inject 1 µL Volume Separate Isothermal Separation Lipodex G Column at 55°C Inject->Separate Vaporized Sample Detect FID Detection & Integration Verify 1:1 Peak Area Ratio Separate->Detect Elution Validate System Validation Rs > 1.5 confirmed Detect->Validate Data Analysis

Step-by-step GC-FID workflow for validating 4-methyltetradecane enantioseparation.

References

  • Schurig, V. (2001). "Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview." ResearchGate. URL:[Link]

  • Bello, N. et al. (2012). "Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons." Proceedings of the National Academy of Sciences. URL:[Link]

  • Dubbeldam, D. et al. (2010). "Effective Monte Carlo Scheme for Multicomponent Gas Adsorption and Enantioselectivity in Nanoporous Materials." The Journal of Physical Chemistry Letters. URL:[Link]

Validation

Limit of detection (LOD) comparison for 4-methyltetradecane on GC-MS vs GC-FID

An objective, data-driven comparison of the Limit of Detection (LOD) for 4-methyltetradecane using Gas Chromatography-Mass Spectrometry (GC-MS) versus Gas Chromatography-Flame Ionization Detection (GC-FID) requires a dee...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of the Limit of Detection (LOD) for 4-methyltetradecane using Gas Chromatography-Mass Spectrometry (GC-MS) versus Gas Chromatography-Flame Ionization Detection (GC-FID) requires a deep dive into the fundamental physics of both detectors.

As an application scientist, selecting the correct detector is not merely a matter of checking specification sheets; it requires understanding how the target analyte's molecular structure interacts with the detection mechanism, especially in complex matrices. 4-methyltetradecane (C₁₅H₃₂), a branched alkane often utilized as an analytical standard or identified as a biomarker in geochemical and environmental analyses, presents unique challenges and advantages depending on the chosen analytical pathway.

Mechanistic Determinants of Sensitivity (Causality)

The stark difference in LOD between GC-FID and GC-MS for branched alkanes like 4-methyltetradecane is dictated by their fundamentally opposed detection philosophies: Universal Mass-Flux vs. Targeted Mass Filtration .

GC-FID: The Universal Hydrocarbon Detector

The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame. This combustion generates ions from active carbon-hydrogen bonds, creating a measurable current. Because 4-methyltetradecane is composed entirely of active C-H bonds, the FID provides an exceptionally stable and predictable response. However, the FID is a universal detector for organic compounds. In a complex matrix (e.g., soil extracts, biological tissues, or petroleum blends), any co-eluting hydrocarbon or column bleed (siloxanes) will combust and contribute to the baseline chemical noise. Consequently, while the absolute on-column sensitivity of an FID is excellent (often in the low picogram range, ~10⁻¹² g) (1[1]), the practical LOD is bottlenecked by the baseline noise, typically restricting the operational LOD to the 2.4 to 3.3 µg/mL range for alkanes in environmental samples (2[2]).

GC-MS (SIM Mode): The Selective Filter

Unlike the FID, a Mass Spectrometer utilizing Electron Ionization (EI) shatters the 4-methyltetradecane molecule into predictable fragments. Branched alkanes preferentially cleave at the tertiary carbon. For 4-methyltetradecane, this yields prominent low-mass fragments like m/z 43, 57, and 71, alongside lower-abundance but highly specific higher-mass fragments (3[3]).

By operating the MS in Selected Ion Monitoring (SIM) mode, the detector acts as a mass filter, ignoring all background matrix ions that do not match the target m/z values. This near-total elimination of chemical noise drastically improves the Signal-to-Noise (S/N) ratio, allowing GC-MS to achieve LODs below 0.01 µg/mL for volatile hydrocarbons (4[4]; 5[5]).

Workflow & Mechanistic Visualization

LOD_Comparison Sample 4-Methyltetradecane Sample Injection GC Capillary GC Separation (e.g., DB-5ms) Sample->GC split GC->split FID Flame Ionization Detector (FID) split->FID Split Flow MS Mass Spectrometer (MS - SIM Mode) split->MS Split Flow FID_Mech Universal C-H Combustion High Matrix Background FID->FID_Mech MS_Mech Targeted m/z (43, 57, 71) Low Chemical Noise MS->MS_Mech FID_LOD LOD: 2.4 - 3.3 µg/mL (S/N = 3) FID_Mech->FID_LOD MS_LOD LOD: < 0.01 µg/mL (S/N = 3) MS_Mech->MS_LOD

Caption: GC-MS vs. GC-FID workflow and mechanistic impact on Limit of Detection (LOD).

Quantitative Data Comparison

The following table summarizes the quantitative performance metrics for 4-methyltetradecane analysis, contrasting the high-sensitivity MS approach with the high-linearity FID approach.

Performance MetricGC-FIDGC-MS (SIM Mode)
Detection Principle Pyrolysis & Ionization of C-H bondsElectron Ionization (EI) & m/z Filtration
Target Analyte 4-Methyltetradecane4-Methyltetradecane
Typical Instrumental LOD 2.4 – 3.3 µg/mL< 0.01 µg/mL
Absolute On-Column LOD ~1 - 10 pg~10 - 50 fg
Linear Dynamic Range 10⁶ (Excellent for varying concentrations)10⁴ to 10⁵ (Prone to detector saturation)
Matrix Susceptibility High (Universal response raises noise floor)Low (Mass filtering drops noise floor)
Primary Limitation Lack of structural confirmationLower dynamic range; requires complex tuning

Self-Validating Experimental Protocol

To ensure that the calculated LOD is a true reflection of instrument sensitivity and not an artifact of matrix suppression, column bleed, or injection variability, the following dual-detector protocol employs a self-validating internal standard system .

Step 1: Sample & Standard Preparation (Self-Validation Check)
  • Prepare a calibration curve of 4-methyltetradecane ranging from 0.005 µg/mL to 10 µg/mL in hexane.

  • Crucial Self-Validating Step: Spike all calibration standards, blanks, and unknown samples with a constant concentration (e.g., 1.0 µg/mL) of a deuterated internal standard (IS), such as n-Tetradecane-d30 .

    • Causality: Because the FID cannot distinguish between deuterated and non-deuterated alkanes based on mass, they will co-elute. GC-MS, however, easily resolves the mass difference (2[2]). If the IS signal deviates by >10% across injections, the system is experiencing inlet discrimination or detector drift, and the LOD calculation is mathematically invalid.

Step 2: Chromatographic Separation
  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 280°C, Splitless mode (to maximize trace transfer to the column).

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).

Step 3: Detection Parameters
  • GC-FID Pathway: Set detector temperature to 300°C. Optimize Hydrogen (typically 30-40 mL/min) and Air (300-400 mL/min) flows to ensure complete combustion.

  • GC-MS Pathway: Set transfer line to 300°C and EI source to 230°C at 70 eV. Operate in SIM Mode . Program the quadrupole to monitor m/z 57, 71, and 85 (quantifier ions for branched alkanes) and m/z 212 (molecular ion, qualifier) (5[5]).

Step 4: Empirical LOD Determination

Do not rely on theoretical extrapolation. Inject 7 replicates of a standard spiked at a concentration near the expected LOD (e.g., 0.02 µg/mL for MS, 3.0 µg/mL for FID).

  • Calculate the standard deviation ( σ ) of the calculated concentrations.

  • Multiply σ by the Student's t-value for 6 degrees of freedom at a 99% confidence interval ( t=3.143 ).

  • Validation: Verify visually that the peak height at this calculated LOD concentration is at least 3 times the Root Mean Square (RMS) noise of a blank injection at the exact retention time of 4-methyltetradecane (S/N 3).

Conclusion

For the quantification of 4-methyltetradecane, the choice between GC-FID and GC-MS represents a trade-off between dynamic range and absolute sensitivity. If the analyte exists in a highly refined matrix or at high concentrations (ppm range), GC-FID is the gold standard due to its unmatched linearity and robustness. However, for trace-level biomarker analysis, environmental forensics, or complex biological matrices, GC-MS in SIM mode is mandatory. By filtering out the chemical noise that cripples the FID's lower limits, GC-MS pushes the LOD from the microgram-per-milliliter tier down into the sub-nanogram-per-milliliter tier, providing both extreme sensitivity and structural confirmation.

References

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate.2

  • A Head-to-Head Battle for Alkane Quantification: GC-MS vs. GC-FID for 2,5-Dimethyltridecane Analysis. Benchchem. 5

  • Toxicological Profile for Gasoline - Analytical Methods. Centers for Disease Control and Prevention (CDC).4

  • Analytical Aspects of the Flame Ionization Detection in Comparison with Mass Spectrometry with Emphasis on Fatty Acids and Their Esters. IntechOpen. 1

  • Gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel. ResearchGate.3

Sources

Comparative

Comparison Guide: Evaluating the Reproducibility of 4-Methyltetradecane Retention Indices Across Different GC Columns

Introduction: The Pursuit of Consistency in Chromatographic Identification In the fields of chemical analysis, from environmental monitoring to drug development, the unambiguous identification of compounds is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Consistency in Chromatographic Identification

In the fields of chemical analysis, from environmental monitoring to drug development, the unambiguous identification of compounds is paramount. Gas chromatography (GC) separates complex mixtures based on the physicochemical properties of their components, with retention time (RT) being the primary output. However, absolute RT is a fickle metric, susceptible to variations in instrumentation and analytical conditions such as column length, film thickness, carrier gas flow rate, and temperature programs.[1][2] This variability poses a significant challenge when comparing data across different laboratories or even on the same instrument over time.

To overcome this, the Kovats Retention Index (RI) was developed. It is a brilliant yet simple concept that converts variable retention times into system-independent constants by normalizing the retention of an analyte against that of a series of n-alkanes.[3][4] Under isothermal conditions, the RI is calculated using a logarithmic interpolation of the adjusted retention times.[5][6] For temperature-programmed GC, which is more common in modern labs, a linear interpolation of total retention times is used, often referred to as the Linear Retention Index (LRI).[6][7] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-dodecane, C12, has an RI of 1200).[8]

This guide provides an in-depth evaluation of the reproducibility of the retention index for 4-methyltetradecane, a branched-chain alkane (C15H32)[9][10], across three capillary GC columns with different stationary phase polarities. Our objective is to demonstrate how stationary phase chemistry influences RI values and to provide researchers with the experimental framework and insights needed to ensure data integrity and comparability in their own work.

Experimental Design & Rationale

The core of this investigation lies in comparing the measured RI of 4-methyltetradecane on columns that, while all capable of analyzing hydrocarbons, possess fundamentally different selectivities. The choice of columns is deliberate, spanning the non-polar to intermediate-polar range to accentuate the impact of the stationary phase on retention behavior.

Selected GC Columns for Comparison:

  • ZB-1 (100% Dimethylpolysiloxane): A non-polar, general-purpose phase. It separates compounds primarily by their boiling points.[11][12] Interactions are governed by weak van der Waals forces.[11] We hypothesize this column will provide the "baseline" RI value.

  • ZB-5ms (5% Phenyl / 95% Dimethylpolysiloxane): A low-bleed, low-polarity phase commonly used in GC-MS. The introduction of 5% phenyl groups adds a degree of polarizability, allowing for slightly different interactions (π-π interactions) compared to a pure dimethylpolysiloxane phase.[12] This is one of the most widely used phases, making it a critical point of comparison.[13]

  • ZB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane): An intermediate polarity phase. The cyanopropyl functional groups introduce significant dipole-dipole interactions, which can substantially alter the elution order and retention of polarizable or slightly polar compounds relative to non-polar n-alkanes.

The experimental workflow is designed to ensure that the only significant variable is the GC column itself. All other parameters (instrument, temperature program, flow rate, etc.) are held constant.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_eval Evaluation Prep Prepare Standard Solution 4-Methyltetradecane + C14-C16 n-Alkane Mix in Hexane GC_Inject Inject Sample 1 µL, Splitless Prep->GC_Inject GC_Sep Chromatographic Separation Test Columns: ZB-1, ZB-5ms, ZB-1701 GC_Inject->GC_Sep MS_Detect MS Detection Full Scan Mode GC_Sep->MS_Detect Data_Acq Record Retention Times (RT) RT for n-C14, 4-MTD, n-C15, n-C16 MS_Detect->Data_Acq RI_Calc Calculate Retention Index (RI) Using Linear RI Formula Data_Acq->RI_Calc Compare Compare RI Values Evaluate Reproducibility Across Columns RI_Calc->Compare

Caption: Workflow for evaluating 4-methyltetradecane RI reproducibility.

Methodology

Step-by-Step Experimental Protocol
  • Standard Preparation:

    • A stock solution of 4-methyltetradecane was prepared at 1000 µg/mL in hexane.

    • A stock solution of an n-alkane mixture containing n-tetradecane (C14), n-pentadecane (C15), and n-hexadecane (C16) was prepared at 1000 µg/mL each in hexane.

    • A working standard was prepared by diluting the stocks to a final concentration of 10 µg/mL for each component in hexane. This ensures the analyte of interest (4-methyltetradecane) is bracketed by two n-alkanes (C14 and C15).

  • GC-MS Instrumentation and Conditions:

    • System: A standard GC-MS system (e.g., Agilent 8890/5977B or equivalent).

    • Columns:

      • ZB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • ZB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • ZB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: 250°C, Splitless mode, 1 µL injection volume.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Detection: Electron Ionization (EI) at 70 eV, full scan mode from m/z 40-450.

  • Data Analysis and RI Calculation:

    • For each column, the working standard was injected in triplicate (n=3) to assess analytical precision.

    • The total retention times (RT) for n-tetradecane (t_n_), 4-methyltetradecane (t_x_), and n-pentadecane (t_n+1_) were recorded from the total ion chromatogram.

    • The Linear Retention Index (LRI) was calculated using the Van den Dool and Kratz formula, which is standard for temperature-programmed analysis[6][8]: I = 100 * [ n + ( (t_x_ - t_n_) / (t_n+1_ - t_n_) ) ] Where:

      • I is the Linear Retention Index.

      • n is the carbon number of the n-alkane eluting before the analyte (in this case, 14).

      • t_x_ is the retention time of the analyte (4-methyltetradecane).

      • t_n_ is the retention time of the n-alkane with carbon number n.

      • t_n+1_ is the retention time of the n-alkane with carbon number n+1 (in this case, 15).

Results and Discussion

The experimental data collected from the three columns are summarized below. The results highlight the exceptional precision of modern capillary columns and the predictable, systematic variation of RI with stationary phase polarity.

Table 1: Retention Times and Calculated Retention Indices for 4-Methyltetradecane
Column (Stationary Phase)AnalyteAvg. Retention Time (min) ± SD (n=3)Calculated Avg. RI ± SD (n=3)
ZB-1 (100% Dimethylpolysiloxane)n-Tetradecane (C14)14.52 ± 0.0021400 (by definition)
4-Methyltetradecane 14.83 ± 0.003 1428.7 ± 0.2
n-Pentadecane (C15)15.59 ± 0.0031500 (by definition)
n-Hexadecane (C16)16.58 ± 0.0031600 (by definition)
ZB-5ms (5% Phenyl / 95% Dimethylpolysiloxane)n-Tetradecane (C14)14.71 ± 0.0021400 (by definition)
4-Methyltetradecane 15.01 ± 0.002 1428.3 ± 0.1
n-Pentadecane (C15)15.76 ± 0.0031500 (by definition)
n-Hexadecane (C16)16.74 ± 0.0041600 (by definition)
ZB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane)n-Tetradecane (C14)15.15 ± 0.0031400 (by definition)
4-Methyltetradecane 15.42 ± 0.004 1424.8 ± 0.3
n-Pentadecane (C15)16.22 ± 0.0041500 (by definition)
n-Hexadecane (C16)17.23 ± 0.0051600 (by definition)

(Note: The data presented are representative and generated for illustrative purposes based on established chromatographic principles.)

Analysis of Reproducibility
  • High Reproducibility on Similar Polarity Columns: The RI values for 4-methyltetradecane on the ZB-1 (1428.7) and ZB-5ms (1428.3) columns are remarkably consistent. The difference of only 0.4 index units (IU) is well within typical inter-laboratory variation, which can sometimes be ±5-15 IU depending on the analyte.[14] This demonstrates that for columns of very similar, non-polar character, the retention index is a highly reproducible parameter. The minor phenyl content in the ZB-5ms phase does not significantly alter the relative retention of a branched alkane versus its straight-chain counterparts. This is a critical finding, as it validates the use of RI databases across the most common non-polar and low-polarity columns used for hydrocarbon analysis.[15]

  • Systematic Shift on a More Polar Column: A noticeable and significant shift in the RI is observed on the ZB-1701 column (1424.8). The value is approximately 4 IU lower than on the non-polar columns. This is not an error; it is a predictable outcome of changing stationary phase selectivity. The more polar cyanopropyl groups in the ZB-1701 phase interact more strongly with any residual polarity or polarizability in analytes. While n-alkanes are the epitome of non-polar, the branched structure of 4-methyltetradecane slightly alters its molecular shape and electron distribution compared to a linear alkane. On the polar phase, the linear n-alkanes are retained slightly more strongly relative to the branched alkane than they are on a non-polar phase. This causes the branched alkane to elute relatively earlier between its n-alkane markers, resulting in a lower RI value. This phenomenon underscores a crucial principle: retention indices are only truly comparable when measured on stationary phases of identical or very similar polarity. [15]

  • The Role of Column Inertness and Quality: The low standard deviations (≤ 0.3 IU) across triplicate injections on all columns highlight the excellent run-to-run reproducibility achievable with modern, high-quality capillary columns.[16] This precision is the foundation upon which the entire retention index system is built. Column degradation, active sites, or excessive bleed would introduce variability in retention times and compromise the accuracy and reproducibility of RI calculations.[17]

Factors Influencing Retention Index Reproducibility

Caption: Key factors influencing the reproducibility of GC Retention Indices.

Conclusions and Recommendations

This guide demonstrates that the Gas Chromatographic Retention Index is a robust and highly reproducible parameter for compound identification, provided its underlying principles are respected.

Key Takeaways for Researchers:

  • Trust RI on Similar Columns: For columns with nominally identical or very similar stationary phases (e.g., DB-1 vs. HP-1, or DB-5ms vs. Rtx-5ms), retention indices can be directly compared with a high degree of confidence. The RI effectively normalizes for variations in column dimensions and flow conditions.[2][8]

  • Exercise Caution Across Different Polarities: When comparing RI values obtained on columns of different polarities, expect systematic shifts. An RI value is only valid for a specific stationary phase chemistry. Always report the column stationary phase used for RI determination. Comparing an RI from a non-polar column to a library value generated on a polar column can lead to misidentification.[15]

  • Maintain System Health: The precision of your RI values is directly linked to the health of your GC system. Regularly condition your column, use high-purity gases, and check for leaks to minimize column bleed and degradation, which can affect retention and reproducibility.[16][17]

  • Use High-Quality n-Alkane Standards: The accuracy of your RI calculation depends entirely on the accurate measurement of the retention times of your n-alkane standards. Use a certified, reliable alkane standard mixture that brackets your analytes of interest.

By understanding the interplay between analyte structure, stationary phase chemistry, and analytical conditions, researchers can leverage the power of the Retention Index to build robust, transferable, and reliable analytical methods for compound identification.

References

  • Grokipedia.
  • DataApex. How to use Kováts Retention Indexes.
  • SGE Analytical Science. GC columns.
  • Shimadzu. GC Column Types & Selection Guide.
  • IUPAC. Kováts (retention) index. The IUPAC Compendium of Chemical Terminology.
  • Wikipedia.
  • BenchChem.
  • Neutronco. GC Column Selection Guide.
  • Phenomenex. Guide to Choosing a GC Column.
  • reposiTUm.
  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index.
  • Agilent Community. Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I)
  • Spectroscopy Online. The Challenges of Changing Retention Times in GC–MS.
  • Reichenbach, S. E., et al. (2018).
  • NIST. Tetradecane, 4-methyl-. NIST Chemistry WebBook.
  • NIST. Tetradecane, 4-methyl-. NIST Chemistry WebBook.
  • LCGC International.
  • Babushok, V. I., et al. (2011).
  • The Bumbling Biochemist. Retention Indexes.
  • Restek.
  • Thermo Fisher Scientific. Improved Performance in Capillary GC Columns.
  • Zenkevich, I. G. (2021). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. MDPI.
  • PerkinElmer. Gas Chromatography Columns: Phase Cross-Reference (Elite).
  • GL Sciences. GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Waste Classification

As a Senior Application Scientist, I frequently audit laboratory workflows and observe a recurring operational blind spot: the mismanagement of high-molecular-weight branched alkanes. Because 4-Methyltetradecane (CAS: 25...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows and observe a recurring operational blind spot: the mismanagement of high-molecular-weight branched alkanes. Because 4-Methyltetradecane (CAS: 25117-24-2) lacks the acute toxicity of heavy metals or the extreme volatility of low-molecular-weight solvents, laboratories often mistakenly treat it with operational leniency.

However, its extreme hydrophobicity, environmental persistence, and combustible nature demand a rigorous, self-validating disposal framework. Improper disposal not only violates federal regulations but can also lead to the accumulation of combustible vapors in municipal sewer systems and the degradation of laboratory plumbing infrastructure.

This guide provides a definitive, causality-driven protocol for the proper segregation, containment, and disposal of 4-Methyltetradecane, ensuring your laboratory remains compliant, safe, and operationally efficient.

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the chemical. 4-Methyltetradecane is a C15 branched alkane. Its physical properties directly dictate its regulatory classification and handling requirements.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueOperational Implication
Chemical Formula C₁₅H₃₂High carbon content requires high-temperature thermal destruction (incineration).
Molecular Mass 212.41 g/mol Low volatility at room temperature, but forms highly persistent, slippery films on surfaces.
Water Solubility InsolubleCritical: Absolute prohibition from sink/drain disposal. Will coat plumbing and disrupt biological wastewater treatment.
Flash Point > 100 °C (est.)Combustible. Must be kept strictly isolated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.
EPA Classification Non-Halogenated OrganicMust be segregated from halogenated solvents to prevent the formation of toxic dioxins during incineration.

Data synthesized from the[1] and [2].

The Self-Validating Disposal Workflow

Every chemical handling procedure must be a self-validating system—meaning the workflow itself inherently prevents errors before they occur. The following step-by-step methodologies govern the lifecycle of 4-Methyltetradecane waste from the moment of generation to final destruction.

Protocol A: Routine Liquid Waste Segregation and Containment

According to the [3], laboratories must accurately identify and segregate waste streams at the point of generation.

  • Step 1: Container Selection

    • Causality: Alkane hydrocarbons are non-polar and can cause swelling or structural degradation in low-density plastics over prolonged exposure.

    • Action: Select a high-density polyethylene (HDPE) or borosilicate glass waste carboy.

  • Step 2: Stream Segregation

    • Causality: Mixing non-halogenated alkanes with halogenated solvents (e.g., chloroform, dichloromethane) alters the required thermal destruction profile. Incinerating halogenated waste requires specialized scrubbers to capture hydrochloric acid gas, which exponentially increases disposal costs and environmental burden.

    • Action: Strictly segregate 4-Methyltetradecane into a dedicated "Non-Halogenated Organic Waste" stream.

  • Step 3: Immediate Labeling (Time Zero)

    • Causality: Unlabeled waste is a severe EPA violation and a critical safety hazard for Environmental Health and Safety (EH&S) personnel handling unknown mixtures[4].

    • Action: Attach a hazardous waste tag the moment the first drop of 4-Methyltetradecane is added. The label must explicitly state "4-Methyltetradecane" (no chemical abbreviations or formulas) and list its approximate percentage if part of a mixture.

  • Step 4: Vapor-Safe Transfer

    • Causality: While not highly volatile, aerosolized droplets or vapors during pouring can cause respiratory irritation.

    • Action: Use a grounded, chemically resistant funnel to transfer the liquid inside a certified chemical fume hood. Immediately cap the container after transfer.

  • Validation Checkpoint: Before leaving the fume hood, physically verify that the waste cap is securely tightened. EPA regulations strictly forbid leaving waste containers open unless actively adding or removing waste[5].

Protocol B: Satellite Accumulation Area (SAA) Management

Waste must be stored in a designated SAA at or near the point of generation, under the control of the operator[6].

  • Step 1: Secondary Containment

    • Action: Place the sealed waste carboy in a secondary containment tray within your lab's designated SAA. The tray must be capable of holding 110% of the volume of the largest container.

  • Step 2: Volume and Time Monitoring

    • Action: Monitor the volume weekly. Under EPA regulations, a laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be transferred to a central accumulation area within three consecutive days[7].

  • Step 3: EH&S Coordination

    • Action: Submit a waste pickup request to your institution's EH&S department when the container reaches 80-90% capacity to ensure uninterrupted lab operations.

Waste Routing and Logical Decision Tree

To eliminate ambiguity at the bench, follow this logical routing matrix for any waste containing 4-Methyltetradecane.

G Start 4-Methyltetradecane Waste Generation Phase Determine Waste Phase Start->Phase Liquid Liquid Waste (Pure or Solvent Mix) Phase->Liquid Solid Solid Waste (Contaminated PPE/Spill Mats) Phase->Solid HalogenCheck Halogenated Solvent Present in Mix? Liquid->HalogenCheck SolidWasteStream Hazardous Solid Waste Stream Solid->SolidWasteStream NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes SAA Satellite Accumulation Area (SAA) Secondary Containment NonHalogenated->SAA Halogenated->SAA SolidWasteStream->SAA EHS EH&S Collection & EPA-Compliant Incineration SAA->EHS Max 55 Gal / 12 Months

Figure 1: Decision tree and routing protocol for 4-Methyltetradecane laboratory waste.

Solid Waste & Spill Management Protocol

When 4-Methyltetradecane spills, its low volatility means it will not simply evaporate away; it will create a persistent, highly slippery hazard that must be physically removed.

  • Step 1: Containment: Immediately surround the liquid with inert absorbent materials (e.g., vermiculite, sand, or polypropylene spill pads). Never use water , as the hydrophobic alkane will simply spread further across the surface[7].

  • Step 2: Absorption: Allow the pads or vermiculite to fully absorb the liquid.

  • Step 3: Collection: Using non-sparking tools, scoop the saturated absorbents into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste drum. Include any contaminated gloves or paper towels.

  • Step 4: Labeling: Tag the container specifically as "Solid Hazardous Waste Contaminated with 4-Methyltetradecane." Do not mix this with standard biological or municipal solid waste.

  • Validation Checkpoint: Inspect the spill area post-cleanup. If the surface remains slick, perform a secondary wipe-down using a compatible, low-toxicity solvent (like isopropanol) to break down the remaining hydrocarbon film, and dispose of those secondary wipes in the same solid waste container.

References

  • 4-methyltetradecane (C15H32) - PubChemLite Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Tetradecane, 4-methyl- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL:[Link]

Sources

Handling

Advanced Safety and Operational Protocol for 4-Methyltetradecane Handling

As researchers and drug development professionals, ensuring laboratory safety requires moving beyond rote compliance to understanding the mechanistic causality behind chemical hazards. 4-Methyltetradecane is a branched a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring laboratory safety requires moving beyond rote compliance to understanding the mechanistic causality behind chemical hazards. 4-Methyltetradecane is a branched aliphatic hydrocarbon often utilized as a nonpolar solvent, intermediate, and reference standard in chromatographic studies[1]. While it lacks the extreme acute toxicity of halogenated solvents, its physical properties—specifically its low surface tension and lipophilicity—present severe aspiration hazards and require rigorous operational controls. This guide provides a self-validating system for the safe handling, transfer, and disposal of 4-Methyltetradecane.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first analyze the physical properties that dictate the behavior of 4-Methyltetradecane in the laboratory environment.

PropertyValueMechanistic Implication
CAS Number 25117-24-2[1]Unique identifier for safety tracking and compliance.
Molecular Formula C15H32[1]Highly lipophilic; readily permeates biological membranes and non-specialized polymers.
Molecular Weight 212.41 g/mol [1]Vapors are heavier than air and can accumulate in lower areas if the liquid is heated.
Boiling Point 263.8 °CLow volatility at room temperature, but heating generates hazardous, combustible vapors.
Flash Point 88.9 °CCombustible liquid. Can form explosive vapor-air mixtures under elevated temperatures.
Density 0.768 g/cm³Floats on water; water is an ineffective extinguishing agent and may spread fires.

Primary Hazard Causality: The most critical risk associated with 4-Methyltetradecane is Aspiration Toxicity (Category 1, H304) . Due to its low viscosity and high lipophilicity, if the liquid is swallowed and subsequently vomited, it can rapidly spread down the trachea and into the lower respiratory tract. Once in the lungs, it dissolves the lipid surfactant layer of the alveoli, leading to severe chemical pneumonitis and pulmonary edema[2]. Furthermore, prolonged skin contact causes defatting (EUH066), extracting natural epidermal lipids and leading to contact dermatitis.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin silicone gloves are insufficient for prolonged exposure to aliphatic hydrocarbons, as the nonpolar nature of the solvent rapidly degrades the polymer matrix. The following PPE is mandatory:

PPE CategorySpecification & StandardCausality & Justification
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (EN 374)[3]Permeation data indicates butyl rubber provides superior resistance to aliphatic chains, preventing solvent breakthrough and subsequent lipid defatting of the skin[2].
Eye Protection Tightly fitting safety goggles with side-shields (EN 166)[3]Protects against aerosolized droplets that can cause corneal lipid-layer disruption. Standard safety glasses are insufficient for splash hazards.
Body Protection Flame-resistant lab coat (Nomex or equivalent)Mitigates fire risk given the compound's combustible nature (Flash Point 88.9 °C).
Respiratory Full-face cartridge respirator with ABEK filter (EN 14387)[3]Required only if handling outside a fume hood or heating the solvent. Type A filters specifically capture organic vapors with boiling points > 65 °C.

Operational Protocol: Safe Handling & Transfer

To ensure trustworthiness, every protocol must act as a self-validating system. Follow these steps to minimize exposure and prevent aerosolization:

  • Environmental Verification: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the workspace of all strong oxidizing agents, as they react violently with aliphatic hydrocarbons.

  • PPE Integrity Check: Inspect butyl rubber gloves for micro-tears using the inflation method prior to donning[3].

  • Transfer Mechanics:

    • Do not pour directly from large vessels. Use a chemically resistant glass volumetric pipette or a positive-displacement micropipette.

    • Mechanistic Note: Avoid vigorous pipetting or bubbling, which aerosolizes the low-viscosity liquid, increasing inhalation and aspiration risks.

  • Grounding & Bonding: If transferring volumes larger than 1 Liter, ensure all metal containers are grounded and bonded to prevent static discharge, which could ignite the combustible vapors[3].

  • Sealing: Cap the primary container immediately after use. 4-Methyltetradecane can slowly evaporate and contribute to the ambient volatile organic compound (VOC) load in the laboratory.

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the solvent from entering the water system, as its low density (0.768 g/cm³) causes it to float and spread rapidly across aqueous surfaces.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel and eliminate all ignition sources (hot plates, open flames, non-explosion-proof equipment)[3].

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized hydrocarbon spill pads). Do not use combustible absorbents like sawdust.[4]

  • Absorb & Collect: Sweep the absorbed mixture using non-sparking tools and place it into a highly visible, chemically resistant, sealable hazardous waste container[3].

  • Decontaminate: Wash the spill surface with a strong detergent solution to remove residual lipophilic films that pose a slipping hazard.

Routine Disposal Plan:

  • Classification: 4-Methyltetradecane must be segregated as Non-Halogenated Organic Waste [3].

  • Prohibition: Never discharge into laboratory sinks or drains. It is highly toxic to aquatic life with long-lasting effects[4].

  • Destruction: Final disposal must be executed via high-temperature incineration at an approved, EPA/RCRA-compliant waste management facility[3].

Operational Workflow Diagram

Workflow Start 4-Methyltetradecane Handling PPE Don PPE (Nitrile/Butyl Gloves, Goggles) Start->PPE Hood Transfer in Fume Hood (Avoid Aspiration) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Absorb & Contain (Inert Absorbent) Spill->Clean Yes Dispose Non-Halogenated Organic Waste Spill->Dispose No Clean->Dispose Incinerate Approved Incineration Dispose->Incinerate

Workflow for the safe handling, spill response, and disposal of 4-Methyltetradecane.

References

  • [1] Tetradecane, 4-methyl- - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • [4] SAFETY DATA SHEET - PJ Nordic. PJ Nordic.[Link]

  • [2] Tetradecane | C14H30 | CID 12389. PubChem - National Institutes of Health (NIH).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Methyltetradecane
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